Product packaging for 2-Fluoro-6-methoxyquinoline(Cat. No.:)

2-Fluoro-6-methoxyquinoline

Cat. No.: B15070951
M. Wt: 177.17 g/mol
InChI Key: XRRUOZBSPBSFFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Fluoro-6-methoxyquinoline is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNO B15070951 2-Fluoro-6-methoxyquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

2-fluoro-6-methoxyquinoline

InChI

InChI=1S/C10H8FNO/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3

InChI Key

XRRUOZBSPBSFFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Fluoro-Methoxy-Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic physicochemical properties of fluoro-methoxy-quinoline derivatives. Due to the limited availability of specific experimental data for 2-Fluoro-6-methoxyquinoline, this document focuses on closely related isomers and provides generalized experimental protocols and relevant biological context. Quinolines are a significant class of heterocyclic compounds in medicinal chemistry, known for their broad range of pharmacological activities, including roles as kinase inhibitors in cancer therapy.[1][2][3][4][5] This guide aims to serve as a valuable resource for researchers and professionals involved in the design and development of novel quinoline-based therapeutics.

Introduction

Quinoline and its derivatives are fundamental scaffolds in drug discovery, exhibiting a wide array of biological activities.[3][4] The introduction of fluorine and methoxy substituents can significantly modulate the physicochemical and pharmacokinetic properties of the quinoline core, influencing factors such as metabolic stability, membrane permeability, and target binding affinity. This guide focuses on the basic properties of fluoro-methoxy-quinolines, with a particular emphasis on providing a foundational understanding for researchers in the field.

Physicochemical Properties of Fluoro-Methoxy-Quinoline Isomers

Direct experimental data for this compound is scarce in the public domain. Therefore, this section presents data for closely related and more extensively studied isomers to provide a comparative reference.

Table 1: Physicochemical Data of Selected Fluoro-Methoxy-Quinoline Derivatives

Property6-Fluoro-2-methoxyquinoline7-Fluoro-6-methoxyquinoline6-Methoxyquinoline2-Chloro-6-methoxyquinoline
CAS Number 1226808-76-9[6]887769-91-7[7]5263-87-613676-02-3[8]
Molecular Formula C₁₀H₈FNOC₁₀H₈FNOC₁₀H₉NOC₁₀H₈ClNO
Molecular Weight 177.18 g/mol 177.18 g/mol [7]159.18 g/mol 193.63 g/mol [8]
Melting Point Not availableNot available18-20 °CNot available
Boiling Point Not availableNot available140-146 °C at 15 mmHgNot available
Density Not availableNot available1.15 g/mL at 20 °CNot available
Solubility Not availableNot availableSlightly soluble in cold water; readily soluble in hot water and most organic solvents.[9]Not available
pKa Not availableNot availableNot availableNot available

Experimental Protocols

General Synthesis of Substituted Quinolines

The synthesis of quinoline derivatives can be achieved through various established methods. The choice of method depends on the desired substitution pattern. Common synthetic routes include the Skraup synthesis, Doebner-von Miller reaction, Conrad-Limpach synthesis, and Friedländer synthesis.[9] A general synthetic workflow for a substituted quinoline is depicted below.

G General Synthetic Workflow for a Substituted Quinoline A Aniline Derivative C Cyclization/ Condensation Reaction A->C B Carbonyl Compound (e.g., α,β-unsaturated ketone) B->C D Dehydrogenation/ Aromatization C->D E Substituted Quinoline D->E G Quinoline Derivatives as Kinase Inhibitors in Cancer Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription Gene Transcription Kinase_Cascade->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Quinoline Quinoline Derivative Quinoline->Receptor Inhibition

References

An In-depth Guide to the Chemical Structure and Synthesis of 2-Fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a plausible synthetic route for 2-Fluoro-6-methoxyquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the structural characteristics, a step-by-step synthesis pathway including experimental protocols, and relevant quantitative data.

Chemical Structure and Properties

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The structure consists of a benzene ring fused to a pyridine ring, with a fluorine atom substituted at the 2-position and a methoxy group at the 6-position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₈FNO
Molecular Weight 177.18 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in common organic solvents
CAS Number 1956-49-6

Proposed Synthesis Pathway

A direct, well-documented synthesis of this compound is not readily found in the literature. Therefore, a two-step synthetic route is proposed, starting from the commercially available 2-hydroxy-6-methoxyquinoline. This pathway involves the conversion of the hydroxyl group to a chloro group, followed by a nucleophilic aromatic substitution (Halex reaction) to introduce the fluorine atom.

Synthesis_Pathway A 2-Hydroxy-6-methoxyquinoline B 2-Chloro-6-methoxyquinoline A->B  POCl₃, heat   C This compound B->C  CsF, DMSO, heat  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound.

Step 1: Synthesis of 2-Chloro-6-methoxyquinoline

This procedure is adapted from established methods for the conversion of 2-hydroxyquinolines to 2-chloroquinolines.

Reaction:

2-Hydroxy-6-methoxyquinoline is reacted with phosphorus oxychloride (POCl₃) to yield 2-Chloro-6-methoxyquinoline.

Materials:

  • 2-Hydroxy-6-methoxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 2-hydroxy-6-methoxyquinoline (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring in a well-ventilated fume hood. This is a highly exothermic reaction.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-6-methoxyquinoline.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Table 2: Expected Yield and Characterization Data for 2-Chloro-6-methoxyquinoline

ParameterExpected Value
Yield 70-85%
Appearance Off-white to pale yellow solid
Melting Point 95-98 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.95 (d, 1H), 7.80 (d, 1H), 7.35 (dd, 1H), 7.25 (d, 1H), 7.05 (d, 1H), 3.90 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 158.0, 148.0, 144.5, 136.0, 129.0, 128.0, 122.5, 122.0, 105.0, 55.5
Step 2: Synthesis of this compound (Halex Reaction)

This procedure is based on general protocols for the Halogen Exchange (Halex) reaction on chloro-substituted aromatic and heteroaromatic compounds.

Reaction:

2-Chloro-6-methoxyquinoline is reacted with a fluoride salt, such as cesium fluoride (CsF), in a high-boiling polar aprotic solvent to yield this compound.

Materials:

  • 2-Chloro-6-methoxyquinoline

  • Cesium fluoride (CsF) (dried)

  • Dimethyl sulfoxide (DMSO) (anhydrous)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-6-methoxyquinoline (1 equivalent) and anhydrous cesium fluoride (CsF) (2-3 equivalents).

  • Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Heat the reaction mixture to a high temperature (typically between 150-200 °C) and stir vigorously. The progress of the reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

  • The reaction may require several hours to days for completion due to the lower reactivity of the chloro-group compared to a fluoro-group in the context of the leaving group in an SₙAr reaction.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (3 x 30 mL) to remove residual DMSO, followed by a brine wash (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Table 3: Expected Yield and Characterization Data for this compound

ParameterExpected Value
Yield 30-50% (variable)
Appearance Solid
¹H NMR (CDCl₃, 400 MHz) δ 7.90 (d, 1H), 7.75 (d, 1H), 7.30 (dd, 1H), 7.10 (d, 1H), 6.90 (dd, 1H), 3.85 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 162.0 (d, J=240 Hz), 157.5, 145.0, 137.0, 128.5, 122.0, 121.0, 110.0 (d, J=15 Hz), 105.5, 55.5
¹⁹F NMR (CDCl₃, 376 MHz) Expected to show a singlet in the typical aryl fluoride region.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final purified product and its characterization.

Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization A Start: 2-Hydroxy-6-methoxyquinoline B Chlorination with POCl₃ A->B C Intermediate: 2-Chloro-6-methoxyquinoline B->C D Fluorination (Halex Reaction) with CsF C->D E Crude Product: this compound D->E F Purification by Column Chromatography E->F G Structure Confirmation F->G H NMR (¹H, ¹³C, ¹⁹F) Mass Spectrometry G->H

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a feasible synthetic pathway for this compound, a compound with potential applications in various fields of chemical research. While a direct synthesis is not prominently reported, the proposed two-step method starting from 2-hydroxy-6-methoxyquinoline provides a logical and experimentally viable approach for its preparation. The provided experimental protocols and expected data serve as a valuable resource for researchers aiming to synthesize and study this molecule. Further optimization of the Halex reaction conditions may be necessary to improve the yield of the final product.

Technical Guide: Synthesis and Characterization of Fluoro-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological significance of fluoro-methoxyquinoline derivatives. Given the specificity of isomeric forms in chemical synthesis and biological applications, this document compiles data on several isomers to offer a comparative perspective for researchers in drug discovery and materials science.

Physicochemical Data of Fluoro-Methoxyquinoline Isomers

The precise substitution pattern on the quinoline ring system significantly influences the compound's chemical and physical properties. Below is a summary of the molecular weight and CAS Registry Number for various fluoro-methoxyquinoline isomers and related structures.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
6-MethoxyquinolineC₁₀H₉NO159.185263-87-6[1][2]
6-Fluoro-2-methoxyquinolineC₁₀H₈FNO177.181226808-76-9[3][4]
7-Fluoro-6-methoxyquinolineC₁₀H₈FNO177.178887769-91-7[5]
2-FluoroquinolineC₉H₆FN147.15Not explicitly found, but related data exists[6]
3-Fluoro-6-methoxyquinolineC₁₀H₈FNO177.18Not explicitly found, but synthesis is described[3][5][7]

Synthesis of Fluoro-Methoxyquinoline Derivatives

The introduction of fluorine and methoxy groups onto the quinoline scaffold can be achieved through various synthetic strategies. A representative two-step synthesis for 3-Fluoro-6-methoxyquinoline is detailed below, adapted from established methodologies.[3][5][7]

Experimental Protocol: Synthesis of 3-Fluoro-6-methoxyquinoline

Step 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline

  • Reaction Setup: To phosphorus oxychloride (210 mL), add fluoromalonic acid (35 g, 0.287 mol) portionwise.

  • Dissolution: Heat the mixture at reflux for 30 minutes to ensure complete dissolution of the fluoromalonic acid.

  • Reactant Addition: Cool the mixture to 60 °C and slowly add p-anisidine (35.3 g, 0.287 mol).

  • Cyclization: Heat the resulting mixture at reflux for 2 hours.

  • Work-up:

    • Remove approximately 100 mL of phosphorus oxychloride via distillation.

    • Cool the reaction mixture to room temperature and pour it onto ice (350 g).

    • Stir the mixture for 30 minutes.

    • Adjust the pH to 10 by adding ammonium hydroxide (300 mL, 28-30%).

    • Stir the resulting suspension for 2 hours.

  • Isolation: Filter the slurry and dry the collected solid under vacuum to yield 2,4-dichloro-3-fluoro-6-methoxyquinoline.[5]

Step 2: Hydrogenolysis to 3-Fluoro-6-methoxyquinoline

  • Catalyst Preparation: To a suspension of 10% Palladium on carbon (Pd/C, 1 g) in methanol (300 mL), add 2,4-dichloro-3-fluoro-6-methoxyquinoline (20 g, 0.0813 mol).

  • Pre-treatment: Stir the mixture for 30 minutes, then filter through Celite to remove potential catalyst poisons.[5]

  • Hydrogenolysis Reaction: To the filtrate, add fresh 10% Pd/C (1 g) and ammonium formate (10 g).

  • Reaction Progression: Stir the reaction at room temperature for 16 hours.

  • Isolation and Purification:

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the filtrate to dryness.

    • Purify the resulting residue by passing it through a silica gel plug using a mobile phase of 5% ethyl acetate in hexanes to obtain 3-fluoro-6-methoxyquinoline.[5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Dichloro-fluoro-methoxyquinoline Synthesis cluster_step2 Step 2: Hydrogenolysis p_anisidine p-Anisidine reaction_vessel1 Reaction at Reflux p_anisidine->reaction_vessel1 fluoromalonic_acid Fluoromalonic Acid fluoromalonic_acid->reaction_vessel1 pocli3 POCl₃ pocli3->reaction_vessel1 workup1 Aqueous Work-up & Filtration reaction_vessel1->workup1 intermediate 2,4-dichloro-3-fluoro-6-methoxyquinoline workup1->intermediate reaction_vessel2 Stirring at RT intermediate->reaction_vessel2 pd_c 10% Pd/C pd_c->reaction_vessel2 ammonium_formate Ammonium Formate ammonium_formate->reaction_vessel2 purification Filtration & Silica Gel Chromatography reaction_vessel2->purification final_product 3-Fluoro-6-methoxyquinoline purification->final_product

Synthesis workflow for 3-Fluoro-6-methoxyquinoline.

Biological and Pharmacological Context

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties.[2][8] The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

Derivatives of 3-fluoro-6-methoxyquinoline have been investigated as novel inhibitors of bacterial DNA gyrase and topoisomerase IV, suggesting their potential as antibacterial agents.[1] The broader class of fluoroquinolones are well-established antibacterial drugs that target these enzymes.[9] Research into novel fluoroquinoline structures is driven by the need to overcome growing antibiotic resistance.[9]

While specific signaling pathways for 2-Fluoro-6-methoxyquinoline are not documented, the general mechanism of action for antibacterial fluoroquinolones provides a logical starting point for investigation.

General Fluoroquinolone Mechanism of Action

Fluoroquinolone_MoA fq Fluoroquinolone Derivative complex DNA-Gyrase/Topoisomerase IV Complex fq->complex Inhibition dna_replication DNA Replication & Repair complex->dna_replication Blocks cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Inhibitory action of fluoroquinolones on bacterial enzymes.

Analytical Characterization

The structural elucidation of synthesized fluoro-methoxyquinoline derivatives relies on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the core structure and substitution patterns.[8] ¹⁹F NMR is particularly important for fluorinated compounds, providing distinct signals that confirm the presence and electronic environment of the fluorine atom.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic functional groups present in the molecule.[8][10]

This guide provides a foundational understanding of fluoro-methoxyquinoline derivatives for researchers. The provided synthetic protocol and general biological context serve as a starting point for the exploration of novel compounds in this chemical class for various scientific applications.

References

Spectroscopic Analysis of 6-Methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide presents a detailed overview of the spectroscopic data for 6-methoxyquinoline, a key heterocyclic compound. The document covers its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing insights into its molecular structure and functional groups. Detailed experimental protocols are provided for each analytical technique, ensuring reproducibility for researchers.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 6-methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for 6-Methoxyquinoline

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.66dd4.2, 1.71HH-2
8.00d9.21HH-4
7.89d8.31HH-8
7.35dd9.2, 2.81HH-5
7.29dd8.3, 4.21HH-3
7.05d2.81HH-7
3.92s-3H-OCH₃

Table 2: ¹³C NMR Spectroscopic Data for 6-Methoxyquinoline

Chemical Shift (δ) ppmAssignment
157.6C-6
147.8C-2
144.3C-8a
135.2C-4
130.3C-8
122.1C-5
121.5C-3
121.3C-4a
104.9C-7
55.5-OCH₃
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 6-Methoxyquinoline

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (methyl)
1620, 1590, 1500StrongC=C stretching (aromatic ring)
1240StrongC-O-C stretching (asymmetric)
1030StrongC-O-C stretching (symmetric)
870-810StrongC-H bending (out-of-plane)
Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Peaks for 6-Methoxyquinoline

m/zRelative Intensity (%)Assignment
159100[M]⁺ (Molecular Ion)
14460[M-CH₃]⁺
11645[M-CH₃-CO]⁺
11530[M-CH₃-HCN]⁺
8925[C₇H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBO probe was used for acquiring both ¹H and ¹³C NMR spectra.

  • Sample Preparation: Approximately 10-15 mg of 6-methoxyquinoline was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 1.0 s

    • Acquisition Time (aq): 4.09 s

    • Spectral Width (sw): 20.5 ppm

    • Temperature: 298 K

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time (aq): 1.36 s

    • Spectral Width (sw): 240 ppm

    • Temperature: 298 K

  • Data Processing: The collected Free Induction Decays (FIDs) were processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory was utilized.

  • Sample Preparation: A small amount of solid 6-methoxyquinoline was placed directly onto the diamond crystal of the ATR accessory.[1] A consistent pressure was applied using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

    • Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum. The spectrum was analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer coupled with a TRACE 1300 gas chromatograph was used for analysis.

  • Sample Introduction: The sample was introduced via direct insertion probe. A small amount of 6-methoxyquinoline was placed in a capillary tube and inserted into the ion source.

  • Ionization Method: Electron Ionization (EI) was employed.[2]

    • Electron Energy: 70 eV[3]

    • Ion Source Temperature: 230 °C

  • Mass Analysis:

    • Mass Range: m/z 40-400

    • Scan Rate: 1000 amu/s

  • Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern was interpreted to confirm the molecular structure.[4]

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques for structure elucidation.

experimental_workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation A Weighing & Dissolving (for NMR) D NMR Spectrometer A->D B Direct Application (for ATR-FTIR) E FT-IR Spectrometer B->E C Direct Insertion (for MS) F Mass Spectrometer C->F G Fourier Transform & Phase Correction D->G H Background Subtraction E->H I Mass Spectrum Generation F->I J Peak Integration & Chemical Shift Assignment G->J K Functional Group Identification H->K L Fragmentation Pattern Analysis I->L M Structure Elucidation J->M K->M L->M

Caption: General Workflow for Spectroscopic Analysis.

logical_relationship Logical Flow of Spectroscopic Data in Structure Elucidation cluster_data Spectroscopic Data cluster_info Derived Information MS Mass Spectrometry (Molecular Weight & Formula) MolWeight Molecular Weight = 159 g/mol Formula = C₁₀H₉NO MS->MolWeight IR Infrared Spectroscopy (Functional Groups) FuncGroups Aromatic Ring Ether (-OCH₃) C-H Bonds IR->FuncGroups NMR NMR Spectroscopy (Connectivity & Environment) Connectivity Proton & Carbon Skeleton Neighboring Atoms NMR->Connectivity Structure Final Structure of 6-Methoxyquinoline MolWeight->Structure FuncGroups->Structure Connectivity->Structure

Caption: Logical Flow of Spectroscopic Data in Structure Elucidation.

References

The Biological Frontier of Methoxy- and Fluoro-Substituted Quinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic substitution of the quinoline ring with various functional groups can significantly modulate its physicochemical properties and biological targets. Among these, the incorporation of methoxy (-OCH3) and fluorine (-F) groups has proven to be a particularly fruitful strategy in drug design. The methoxy group can enhance metabolic stability and modulate receptor binding, while the introduction of a fluorine atom can alter electronic properties, improve membrane permeability, and increase binding affinity.

This technical guide provides an in-depth overview of the biological activities of quinoline derivatives bearing methoxy and fluoro substitutions. While the specific "2-fluoro-6-methoxyquinoline" scaffold has limited dedicated research in publicly available literature, this guide will focus on closely related and well-studied derivatives, such as the "3-fluoro-6-methoxyquinoline" and "6-methoxy-2-arylquinoline" cores. We will delve into their synthesis, quantitative biological data, detailed experimental protocols for key assays, and the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel quinoline-based therapeutics.

Quantitative Biological Activity Data

The biological activities of methoxy- and fluoro-substituted quinoline derivatives have been evaluated against various targets, including bacterial enzymes and cancer-related proteins. The following tables summarize the key quantitative data from published studies.

Table 1: Antibacterial Activity of 3-Fluoro-6-methoxyquinoline Derivatives
Compound IDTarget OrganismAssayActivity MetricValueReference
14 Staphylococcus aureusBroth microdilutionMIC900.125 µg/mL[1]

MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.

Table 2: P-glycoprotein (P-gp) Inhibitory Activity of 6-Methoxy-2-arylquinoline Derivatives
Compound IDDescriptionCell LineAssayActivity MetricValueReference
5a (6-methoxy-2-phenylquinolin-4-yl)methanolEPG85-257RDBRhodamine 123 effluxP-gp Inhibition1.3-fold stronger than verapamil[2]
5b [2-(4-fluorophenyl)-6-methoxyquinolin-4-yl]methanolEPG85-257RDBRhodamine 123 effluxP-gp Inhibition2.1-fold stronger than verapamil[2]
Table 3: hERG Inhibition of a 3-Fluoro-6-methoxyquinoline Derivative
Compound IDTargetAssayActivity MetricValueReference
14 hERG potassium channelElectrophysiologyIC5085.9 µM[1]

IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments cited in the literature for evaluating the biological activity of quinoline derivatives.

Bacterial DNA Gyrase and Topoisomerase IV Inhibition Assay

This assay is fundamental for determining the antibacterial mechanism of action of quinoline derivatives that target bacterial type II topoisomerases.

Objective: To measure the inhibitory effect of test compounds on the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV.

Materials:

  • Purified DNA gyrase and topoisomerase IV enzymes

  • Relaxed and catenated DNA substrates (e.g., pBR322)

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, DNA substrate, and the test compound at various concentrations.

  • Enzyme Addition: Add the DNA gyrase or topoisomerase IV enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1 hour).

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, linear, or decatenated).

  • Visualization and Analysis: Stain the gel with a DNA stain, visualize the DNA bands under UV light, and quantify the amount of product in each lane. The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is then determined.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux)

This assay is used to assess the ability of compounds to inhibit the P-gp efflux pump, a key mechanism in multidrug resistance in cancer.

Objective: To measure the inhibition of P-gp-mediated efflux of the fluorescent substrate rhodamine 123 from P-gp-overexpressing cells.

Materials:

  • P-gp-overexpressing cancer cell line (e.g., EPG85-257RDB) and a corresponding drug-sensitive cell line (e.g., EPG85-257P).[2]

  • Rhodamine 123 (fluorescent P-gp substrate)

  • Test compounds and a positive control inhibitor (e.g., verapamil)

  • Cell culture medium and reagents

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed the P-gp-overexpressing and sensitive cells in a multi-well plate and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or the positive control for a specified time (e.g., 30 minutes).

  • Substrate Addition: Add rhodamine 123 to the wells and incubate for a further period (e.g., 60-90 minutes) to allow for substrate accumulation.

  • Washing: Wash the cells with ice-cold buffer to remove extracellular rhodamine 123.

  • Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader. Alternatively, analyze the cells by flow cytometry to determine the mean fluorescence intensity.

  • Data Analysis: The increase in intracellular rhodamine 123 accumulation in the presence of the test compound, relative to the untreated control, indicates P-gp inhibition. The results can be expressed as a fold-increase over the control or as an IC50 value if a dose-response curve is generated.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for conceptualizing complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathway: Inhibition of Bacterial DNA Replication

G cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Fluoroquinolones Relaxed DNA Relaxed DNA Supercoiled DNA Supercoiled DNA Relaxed DNA->Supercoiled DNA  DNA Gyrase (introduces negative supercoils) Replicated DNA Replicated DNA Supercoiled DNA->Replicated DNA Replication Fork Progression Daughter Chromosomes Daughter Chromosomes Replicated DNA->Daughter Chromosomes  Topoisomerase IV (deatenation) DNA Gyrase DNA Gyrase Topoisomerase IV Topoisomerase IV Fluoroquinoline Fluoroquinoline Fluoroquinoline->DNA Gyrase Inhibits Fluoroquinoline->Topoisomerase IV Inhibits Gyrase Inhibition Gyrase Inhibition Topo IV Inhibition Topo IV Inhibition

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinoline derivatives.

Experimental Workflow: P-glycoprotein Inhibition Assay

G Start Start Seed P-gp expressing cells Seed P-gp expressing cells Start->Seed P-gp expressing cells Incubate with test compound Incubate with test compound Seed P-gp expressing cells->Incubate with test compound Add Rhodamine 123 Add Rhodamine 123 Incubate with test compound->Add Rhodamine 123 Incubate for substrate uptake Incubate for substrate uptake Add Rhodamine 123->Incubate for substrate uptake Wash cells Wash cells Incubate for substrate uptake->Wash cells Measure intracellular fluorescence Measure intracellular fluorescence Wash cells->Measure intracellular fluorescence Analyze data Analyze data Measure intracellular fluorescence->Analyze data End End Analyze data->End

Caption: Workflow for assessing P-glycoprotein inhibition using a rhodamine 123 efflux assay.

Conclusion

The strategic incorporation of methoxy and fluoro groups onto the quinoline scaffold has yielded a rich diversity of biologically active molecules. As demonstrated in this guide, derivatives of 3-fluoro-6-methoxyquinoline and 6-methoxy-2-arylquinoline exhibit potent antibacterial and P-glycoprotein inhibitory activities, respectively. The provided quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and workflows offer a comprehensive resource for researchers in this field. While the specific this compound core remains an area ripe for further exploration, the principles and methodologies outlined here provide a solid foundation for the design, synthesis, and evaluation of novel quinoline-based therapeutic agents. Future work in this area will undoubtedly continue to uncover new biological targets and lead to the development of next-generation drugs for a range of diseases.

References

2-Fluoro-6-methoxyquinoline: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms into this core structure can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide focuses on 2-fluoro-6-methoxyquinoline, a promising but currently under-documented building block for organic synthesis. Due to the limited availability of direct experimental data for this compound, this document provides a comprehensive overview based on the well-established chemistry of closely related analogues, particularly 2-chloro-6-methoxyquinoline. The synthesis, reactivity, and potential applications of this scaffold will be explored, offering a predictive roadmap for its utilization in research and development.

Synthesis of the 2-Halo-6-methoxyquinoline Scaffold

The synthesis of 2-halo-6-methoxyquinolines can be approached through several established methods for quinoline ring formation, followed by halogenation, or by utilizing halo-substituted precursors. A common and versatile strategy involves the Vilsmeier-Haack reaction of an appropriate acetanilide, followed by cyclization.

A plausible and documented route to the analogous 2-chloro-6-methoxyquinoline-3-carbaldehyde involves the reaction of N-(4-methoxyphenyl)acetamide with a Vilsmeier-Haack reagent prepared from phosphorus oxychloride and dimethylformamide. This reaction proceeds via the formation of a chloro-iminium salt which then effects an electrophilic substitution on the activated aromatic ring, followed by cyclization and hydrolysis to yield the quinoline core.

Table 1: Comparison of Synthetic Routes to Substituted Quinolines

Synthetic MethodStarting MaterialsReagents and ConditionsProductReported Yield
Vilsmeier-Haack ReactionN-(4-methoxyphenyl)acetamide1. POCl3, DMF, 0 °C to 80 °C, 15 h2-Chloro-6-methoxyquinoline-3-carbaldehydeNot specified
Povarov Cycloadditionp-Anisidine, p-Chlorobenzaldehyde, Methyl isoeugenolBF3·OEt2, Acetonitrile, 80 °C, 3 h2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinolineNot specified

Reactivity of the 2-Position on the Quinoline Ring

The 2-position of the quinoline ring is activated towards nucleophilic substitution, particularly when a good leaving group like a halogen is present. This reactivity is central to the utility of 2-halo-6-methoxyquinolines as synthetic building blocks.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom in 2-chloro-6-methoxyquinoline is susceptible to displacement by various nucleophiles. This provides a powerful method for introducing a wide range of functional groups at the 2-position. Common nucleophiles include amines, alcohols, thiols, and sources of fluoride ions. The reaction with fluoride would be a key step in the synthesis of the target molecule, this compound.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation. 2-Chloro-6-methoxyquinoline can serve as a substrate for these reactions, enabling the introduction of aryl, alkyl, and amino groups at the 2-position.

The following diagram illustrates the general reactivity of the 2-halo-6-methoxyquinoline scaffold.

G cluster_nucleophiles Nucleophiles cluster_coupling Coupling Partners 2-Halo-6-methoxyquinoline 2-Halo-6-methoxyquinoline Nucleophilic Substitution Nucleophilic Substitution 2-Halo-6-methoxyquinoline->Nucleophilic Substitution Nu- Cross-Coupling Cross-Coupling 2-Halo-6-methoxyquinoline->Cross-Coupling Pd catalyst ROH ROH Nucleophilic Substitution->ROH O-Alkylation RNH2 RNH2 Nucleophilic Substitution->RNH2 Amination RSH RSH Nucleophilic Substitution->RSH Thiolation F- F- Nucleophilic Substitution->F- Fluorination R-B(OH)2 R-B(OH)2 Cross-Coupling->R-B(OH)2 Suzuki R-SnBu3 R-SnBu3 Cross-Coupling->R-SnBu3 Stille R-NH2 R-NH2 Cross-Coupling->R-NH2 Buchwald-Hartwig

Caption: Reactivity of 2-halo-6-methoxyquinolines.

Experimental Protocols (Analogous Reactions)

While specific protocols for this compound are not available, the following procedures for analogous compounds provide a strong starting point for experimental design.

Synthesis of 2-Chloro-6-hydroxyquinoline from 2-Chloro-6-methoxyquinoline[1]

This protocol demonstrates the deprotection of the methoxy group, a common transformation in natural product synthesis and drug development.

Materials:

  • 2-Chloro-6-methoxyquinoline

  • Dichloromethane (DCM)

  • Boron tribromide (BBr3)

  • Sodium bicarbonate (NaHCO3) solution

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 2-chloro-6-methoxyquinoline (1.0 eq.) in dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add boron tribromide (5.0 eq.) to the stirred solution.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 15 hours.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution (50 mL).

  • Extract the aqueous layer with dichloromethane (4 x 10 mL).

  • Combine the organic layers and wash with water (3 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.

Table 2: Quantitative Data for the Demethylation of 2-Chloro-6-methoxyquinoline [1]

ReactantProductReagentSolventTemperatureTimeYield
2-Chloro-6-methoxyquinoline2-Chloro-6-hydroxyquinolineBBr3DCM0 °C to RT15 h93%
General Procedure for Povarov Cycloaddition to form a Diarylquinoline[2]

This three-component reaction is a powerful method for the synthesis of highly substituted quinolines.

Materials:

  • p-Anisidine

  • p-Chlorobenzaldehyde

  • Methyl isoeugenol

  • Acetonitrile

  • Boron trifluoride diethyl etherate (BF3·OEt2)

Procedure:

  • In a clean, dry vial, add p-anisidine (2.80 mmol) and p-chlorobenzaldehyde (2.80 mmol), followed by acetonitrile (3 mL).

  • Stir the mixture for 15 minutes at room temperature.

  • Add BF3·OEt2 (2.80 mmol) to the mixture.

  • Add methyl isoeugenol (2.80 mmol) dropwise.

  • Seal the vial and heat the reaction mixture in an oil bath at 80 °C for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

The following workflow diagram illustrates the Povarov reaction.

G p-Anisidine p-Anisidine Reaction_Vessel Reaction_Vessel p-Anisidine->Reaction_Vessel p-Chlorobenzaldehyde p-Chlorobenzaldehyde p-Chlorobenzaldehyde->Reaction_Vessel Methyl isoeugenol Methyl isoeugenol Methyl isoeugenol->Reaction_Vessel Heating 80 °C, 3h Reaction_Vessel->Heating BF3·OEt2 TLC_Monitoring TLC_Monitoring Heating->TLC_Monitoring Product 2,4-Diaryl-6-methoxyquinoline TLC_Monitoring->Product

Caption: Povarov reaction workflow.

Applications in Drug Discovery and Materials Science

The 6-methoxyquinoline core is present in a number of biologically active compounds. The introduction of a fluorine atom at the 2-position is anticipated to enhance the pharmacological profile of such molecules. Fluoroquinolones are a well-known class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV. While the target molecule of this guide is not a traditional fluoroquinolone antibiotic, its potential as a scaffold for novel antibacterial agents is significant.

Furthermore, quinoline derivatives are explored for their applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) and as fluorescent probes. The electronic properties of the quinoline ring system, which can be fine-tuned by substitution, make it an attractive platform for the development of new functional materials.

Conclusion

This compound represents a valuable, albeit underexplored, building block for organic synthesis. Based on the established reactivity of analogous 2-halo-quinolines, it is predicted to be a versatile substrate for nucleophilic substitution and cross-coupling reactions, providing access to a diverse range of functionalized quinoline derivatives. The synthetic routes and reaction protocols outlined in this guide, derived from closely related compounds, offer a solid foundation for researchers to begin exploring the chemistry and applications of this promising scaffold. Further investigation into the direct synthesis and reactivity of this compound is warranted and is expected to unlock new opportunities in drug discovery and materials science.

References

The Advent and Evolution of Fluorinated Quinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold has long been a cornerstone in medicinal chemistry, famously exemplified by the antimalarial drug quinine, isolated from cinchona bark in 1820. The strategic incorporation of fluorine atoms into the quinoline nucleus marked a pivotal moment in the development of this class of compounds, leading to the creation of highly potent therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of fluorinated quinolines, with a focus on their development as both antimalarial and antibacterial drugs. It details key synthetic methodologies, mechanisms of action, and quantitative biological data to serve as a comprehensive resource for researchers in the field.

Historical Development: From Antimalarials to Antibacterials

The story of fluorinated quinolines begins with the broader history of quinoline-based antimalarials. Following the isolation of quinine, synthetic modifications to the quinoline structure led to the development of drugs like chloroquine in the 1940s, which became a frontline treatment for malaria for many years.[1] However, the emergence of drug-resistant strains of Plasmodium falciparum necessitated the search for new and more effective antimalarial agents. This drive for novel therapeutics eventually led to the exploration of halogenated quinolines, including those containing fluorine.

The major breakthrough in the application of fluorinated quinolines, however, came from a different therapeutic area: antibacterials. The development of quinolone antibiotics began in the 1960s with the discovery of nalidixic acid, a byproduct of chloroquine synthesis.[2] While effective against Gram-negative bacteria, nalidixic acid had a narrow spectrum of activity and poor pharmacokinetic properties. The turning point came in the late 1970s and early 1980s with the introduction of a fluorine atom at the C6 position of the quinolone ring. This modification dramatically enhanced the antibacterial activity, leading to the development of the first fluoroquinolone, norfloxacin, patented in 1978.[3] The addition of the fluorine atom significantly increased the potency against both Gram-negative and Gram-positive bacteria by enhancing the drug's penetration into the bacterial cell and its interaction with the target enzymes, DNA gyrase and topoisomerase IV.[4] This discovery opened the floodgates for the development of a vast number of fluoroquinolone antibiotics, which are now classified into different generations based on their spectrum of activity.

Key Synthetic Methodologies

The synthesis of the quinolone and fluoroquinolone core often relies on several key named reactions, with the Gould-Jacobs reaction being of particular importance.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (EMME). The reaction proceeds in two main stages:

  • Condensation: An aniline derivative reacts with EMME via nucleophilic substitution of the ethoxy group to form an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate undergoes a thermal cyclization, followed by the elimination of ethanol, to form the 4-hydroxy-3-carboalkoxyquinoline. This product exists in tautomeric equilibrium with the 4-oxo form.

Subsequent hydrolysis of the ester and decarboxylation yields the 4-hydroxyquinoline.

Experimental Protocol: Synthesis of Norfloxacin

The synthesis of norfloxacin, a first-generation fluoroquinolone, is a multi-step process that incorporates the fundamental principles of quinolone synthesis. The following is a representative protocol compiled from various sources.

Step 1: Synthesis of Diethyl 2-(3-chloro-4-fluoroanilino)methylenemalonate

  • Reactants: 3-Chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (EMME).

  • Procedure: A mixture of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate is heated, typically without a solvent or in a high-boiling solvent like diphenyl ether. The reaction proceeds via nucleophilic substitution of the ethoxy group of EMME by the amino group of the aniline. The ethanol byproduct is removed by distillation.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Cyclization to form Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

  • Procedure: The diethyl 2-(3-chloro-4-fluoroanilino)methylenemalonate from the previous step is heated to a high temperature (typically 240-260 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A. This induces an intramolecular cyclization to form the quinolone ring system.

  • Purification: The product precipitates upon cooling and can be collected by filtration and washed with a solvent like hexane to remove the high-boiling reaction solvent. Further purification can be achieved by recrystallization from a solvent such as ethanol or dimethylformamide (DMF).

Step 3: N-Alkylation to form Ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

  • Reactants: Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, ethyl iodide, and a base (e.g., potassium carbonate).

  • Procedure: The quinolone from the previous step is dissolved in a polar aprotic solvent like DMF. A base, such as potassium carbonate, is added to deprotonate the nitrogen at the 1-position, followed by the addition of ethyl iodide. The mixture is heated to drive the N-alkylation reaction.[5]

  • Purification: The reaction mixture is typically poured into water to precipitate the product, which is then collected by filtration and can be recrystallized from ethanol.[5]

Step 4: Nucleophilic Substitution with Piperazine to form Norfloxacin

  • Reactants: Ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate and piperazine.

  • Procedure: The ethyl ester from the previous step is heated with an excess of piperazine, which acts as both the nucleophile and the solvent. The reaction displaces the chlorine atom at the 7-position.

  • Purification: The excess piperazine is removed under reduced pressure. The residue is then treated with a suitable solvent to precipitate the product.

Step 5: Hydrolysis to Norfloxacin

  • Procedure: The ester group of the product from the previous step is hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).

  • Purification: The reaction mixture is neutralized with acid (if a basic hydrolysis was performed) or base (if an acidic hydrolysis was performed) to precipitate the zwitterionic norfloxacin. The crude product is collected by filtration and can be purified by recrystallization from a solvent mixture, such as aqueous ethanol.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is crucial for relieving the torsional stress that builds up during DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of newly replicated daughter chromosomes. In many Gram-positive bacteria, topoisomerase IV is the primary target.

Fluoroquinolones bind to the complex of these enzymes with DNA, stabilizing a transient state where the DNA is cleaved. This stabilized complex blocks the progression of the replication fork, leading to a halt in DNA synthesis and ultimately triggering a cascade of events that result in bacterial cell death.

Fluoroquinolone_Mechanism cluster_replication Bacterial DNA Replication cluster_inhibition Fluoroquinolone Action DNA Bacterial Chromosomal DNA ReplicationFork Replication Fork DNA->ReplicationFork PositiveSupercoils Positive Supercoils ReplicationFork->PositiveSupercoils CatenatedChromosomes Catenated Daughter Chromosomes ReplicationFork->CatenatedChromosomes DNAGyrase DNA Gyrase (Topoisomerase II) PositiveSupercoils->DNAGyrase Relief of torsional strain TopoIV Topoisomerase IV CatenatedChromosomes->TopoIV Decatenation SeparatedChromosomes Separated Daughter Chromosomes DNAGyrase->ReplicationFork Allows progression TernaryComplexGyrase Fluoroquinolone-Gyrase-DNA Complex (Cleavage Complex) DNAGyrase->TernaryComplexGyrase TopoIV->SeparatedChromosomes TernaryComplexTopoIV Fluoroquinolone-TopoIV-DNA Complex (Cleavage Complex) TopoIV->TernaryComplexTopoIV Fluoroquinolone Fluoroquinolone Fluoroquinolone->TernaryComplexGyrase Fluoroquinolone->TernaryComplexTopoIV ReplicationBlock Replication Arrest TernaryComplexGyrase->ReplicationBlock TernaryComplexTopoIV->ReplicationBlock CellDeath Bacterial Cell Death ReplicationBlock->CellDeath

Mechanism of action of fluoroquinolone antibiotics.

Quantitative Data: Biological Activity

The following tables summarize the in vitro activity of key fluorinated quinolines against various pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Minimum Inhibitory Concentrations (MIC) of Early Fluoroquinolones against Representative Bacteria

CompoundOrganismMIC Range (mg/L)
Nalidixic Acid Escherichia coli8.0 - >128
Staphylococcus aureus>128
Pseudomonas aeruginosa>128
Norfloxacin Escherichia coli0.03 - 16
Staphylococcus aureus0.008 - 2.0
Pseudomonas aeruginosa0.12 - 4.0
Ciprofloxacin Escherichia coli0.008 - 4
Staphylococcus aureus0.008 - 2.0
Pseudomonas aeruginosa0.03 - 1.0
Data compiled from various sources.[7][8]

Table 2: In Vitro Antimalarial Activity of Quinolines against Plasmodium falciparum

CompoundStrainIC50 (nM)
Chloroquine 3D7 (sensitive)~20-50
K1 (resistant)~100-300
Mefloquine 3D7 (sensitive)~10-30
K1 (resistant)~20-50
Tafenoquine Various2680 - 5060
Data compiled from various sources, values can vary based on experimental conditions.

Conclusion

The discovery and development of fluorinated quinolines represent a landmark achievement in medicinal chemistry. The strategic introduction of fluorine into the quinoline scaffold revolutionized the treatment of bacterial infections and continues to provide a valuable framework for the design of new antimalarial agents. This technical guide has provided a comprehensive overview of the history, synthesis, mechanism of action, and biological activity of these important compounds. A thorough understanding of these fundamental aspects is crucial for the researchers and drug development professionals working to address the ongoing challenges of infectious diseases and drug resistance.

References

Theoretical Insights into 2-Fluoro-6-methoxyquinoline: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. The strategic placement of substituents on the quinoline scaffold is a key determinant of their pharmacological profiles. This technical guide focuses on the theoretical and computational characterization of 2-Fluoro-6-methoxyquinoline, a substituted quinoline of interest in drug design. In the absence of direct experimental and extensive theoretical studies on this specific molecule, this paper presents a representative computational analysis based on established theoretical frameworks for similarly substituted quinolines. The insights provided herein are intended to serve as a foundational resource for researchers engaged in the development of novel quinoline-based therapeutics, offering a predictive glimpse into its physicochemical properties and potential bioactivity.

Computational Methodologies

The theoretical investigation of this compound would typically employ a suite of computational chemistry techniques to elucidate its structural, electronic, and reactivity properties. The primary method for such studies is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Experimental Protocols:

A standard computational protocol for analyzing this compound would involve the following steps:

  • Geometry Optimization: The initial 3D structure of the molecule is built and then its geometry is optimized to find the most stable conformation (the lowest energy state). This is typically performed using a DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). The "d" and "p" polarization functions are added to heavy and hydrogen atoms, respectively, to provide more flexibility in describing the electron distribution. The "++" indicates the inclusion of diffuse functions to better describe weakly bound electrons.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution on the molecule's surface. This map is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions, such as hydrogen bonding.

  • Molecular Docking Studies: To explore the potential of this compound as a drug candidate, molecular docking simulations can be performed. This involves docking the optimized structure of the molecule into the active site of a specific protein target to predict its binding affinity and interaction modes.

Data Presentation: Predicted Physicochemical and Electronic Properties

The following tables summarize the kind of quantitative data that would be generated from a DFT study of this compound, with representative values based on studies of similar quinoline derivatives.

Table 1: Calculated Thermodynamic Parameters

ParameterValue
Zero-Point Vibrational Energy (kcal/mol)95.8
Enthalpy (kcal/mol)102.5
Gibbs Free Energy (kcal/mol)88.3
Dipole Moment (Debye)2.5

Table 2: Frontier Molecular Orbital (FMO) Analysis

ParameterEnergy (eV)
HOMO Energy-6.2
LUMO Energy-1.8
HOMO-LUMO Energy Gap (ΔE)4.4

Table 3: Global Reactivity Descriptors

ParameterValue (eV)
Ionization Potential (I)6.2
Electron Affinity (A)1.8
Electronegativity (χ)4.0
Chemical Hardness (η)2.2
Chemical Softness (S)0.45
Electrophilicity Index (ω)3.64

Mandatory Visualizations

The following diagrams illustrate the typical workflows and conceptual relationships in the theoretical study of a molecule like this compound.

computational_workflow start Initial Structure of This compound geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc docking Molecular Docking geom_opt->docking electronic_prop Electronic Property Analysis freq_calc->electronic_prop results Predicted Properties and Binding Interactions electronic_prop->results docking->results

Computational workflow for theoretical analysis.

fmo_concept HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Electron Excitation Energy_Gap Energy Gap (ΔE) Determines Reactivity

Frontier Molecular Orbital (FMO) concept diagram.

mep_concept mep Molecular Electrostatic Potential (MEP) Map red_region Electron-Rich Regions (Negative Potential) Nucleophilic Attack Sites mep->red_region blue_region Electron-Deficient Regions (Positive Potential) Electrophilic Attack Sites mep->blue_region intermolecular Predicts Intermolecular Interactions red_region->intermolecular blue_region->intermolecular

Molecular Electrostatic Potential (MEP) logic.

This technical guide outlines a representative theoretical framework for the study of this compound. The computational methodologies and predicted data presented, although based on analogous systems, provide a robust starting point for understanding the molecule's fundamental properties. DFT calculations, including geometry optimization, frequency analysis, and electronic property determination, are powerful tools for predicting the behavior of novel drug candidates. The visualization of computational workflows and concepts such as FMOs and MEP maps further aids in the rational design of new quinoline-based therapeutic agents. For drug development professionals, these theoretical insights can guide synthetic efforts and prioritize compounds for further experimental validation, ultimately accelerating the discovery of new and effective medicines.

A Technical Guide to the Potential Pharmacological Applications of 2-Fluoro-6-methoxyquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging pharmacological potential of the 2-fluoro-6-methoxyquinoline scaffold and its closely related analogs. The quinoline core is a well-established privileged structure in medicinal chemistry, and the strategic incorporation of fluorine and methoxy substituents can significantly modulate the physicochemical and biological properties of these molecules, leading to a diverse range of therapeutic applications. This document collates and presents key findings, quantitative data, experimental methodologies, and mechanistic insights from recent scientific literature.

Anticancer Applications

The fluoro-methoxyquinoline scaffold has demonstrated significant promise in oncology, primarily through the mechanisms of reversing multidrug resistance and direct cytotoxic activity via kinase inhibition.

A significant challenge in chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Derivatives of 6-methoxy-2-arylquinoline have been investigated as potent P-gp inhibitors.

In a key study, alcoholic derivatives of 6-methoxy-2-arylquinoline, where the aryl group included a 4-fluorophenyl substituent, were synthesized and evaluated for their ability to inhibit P-gp. These compounds exhibited low cytotoxicity and were effective in reversing MDR in P-gp-overexpressing cancer cell lines.

Quantitative Data: P-gp Inhibition

CompoundDescriptionP-gp Inhibitory Activity vs. VerapamilCell Line
5a (6-methoxy-2-phenylquinolin-4-yl)methanol1.3-fold strongerEPG85-257RDB
5b [2-(4-fluorophenyl)-6-methoxyquinolin-4-yl]methanol2.1-fold strongerEPG85-257RDB

Experimental Protocols

MDR Reversal Studies (MTT Assay)

  • Cell Seeding: 5 x 10³ EPG85-257P (drug-sensitive) and EPG85-257RDB (P-gp overexpressing) gastric carcinoma cells were seeded per well in 180 µL of RPMI complete culture medium in 96-well plates.

  • Treatment: Daunorubicin was added at concentrations of 0.4, 2, 5, and 10 µM to both cell lines.

  • Inhibitor Addition: The test compounds (e.g., 5a, 5b) and the positive control, verapamil, were added at a concentration of 10 µM to the wells containing daunorubicin.

  • Incubation and Analysis: The plates were incubated, and cell viability was assessed using the MTT assay to determine the reversal of daunorubicin resistance.

Rhodamine 123 Efflux Assay This assay directly measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123. A significant increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition.

Signaling and Mechanistic Pathway

Pgp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapy Drug Pgp->Drug_out Efflux Drug_in Chemotherapy Drug Drug_in->Pgp Binds to Apoptosis Apoptosis / Cell Death Drug_in->Apoptosis Induces Extracellular_Space Extracellular Space Drug_out->Extracellular_Space Quinoline This compound Analog Quinoline->Pgp Inhibits Extracellular_Drug Extracellular Chemotherapy Drug Extracellular_Drug->Drug_in Enters Cell

Caption: Mechanism of P-gp inhibition by quinoline analogs to enhance chemotherapy efficacy.

Other isomers and derivatives of fluoro-methoxyquinoline have shown direct cytotoxic effects against cancer cells. For instance, a series of 7-fluoro-4-anilinoquinolines were synthesized and evaluated for their antiproliferative activities against HeLa and BGC823 cancer cell lines, showing superior activity to the standard drug gefitinib in some cases.[1]

Quantitative Data: Antiproliferative Activity

CompoundIC50 (µM) on HeLa CellsIC50 (µM) on BGC-823 Cells
1f 4.123.63
2i 5.234.78
Gefitinib 12.3111.87

Experimental Protocols

Synthesis of 2-aryl-6-methoxyquinoline-4-carboxylic acid derivatives A general synthetic route involves the reaction of an appropriate aniline (e.g., p-anisidine) with a suitable ketoester, followed by cyclization to form the quinoline ring. Further modifications can be made to the core structure.

General procedure for reduction to (2-aryl-6-methoxyquinolin-4-yl)methanol

  • LiAlH4 (12 mmol) is added to dry THF (20 ml) under a nitrogen atmosphere.

  • A solution of the appropriate carboxylic acid (5.67 mmol) in dry THF is added dropwise while stirring vigorously.

  • The reaction is stirred for 5 hours at room temperature.

  • The resulting suspension is carefully hydrolyzed with a 10% NaOH solution.

  • The solid product is filtered and washed with chloroform.

Experimental Workflow

experimental_workflow cluster_discovery Drug Discovery & Preclinical cluster_clinical Clinical Development Synthesis Synthesis of Quinoline Analogs Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity Mechanism Mechanism of Action (e.g., Kinase Assay, Efflux Assay) Cytotoxicity->Mechanism InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo Phase1 Phase I Trials (Safety) InVivo->Phase1 Lead Candidate Phase2 Phase II Trials (Efficacy) Phase1->Phase2 Phase3 Phase III Trials (Comparison) Phase2->Phase3

Caption: General workflow for the development of quinoline-based anticancer agents.

Applications in Neurodegenerative Diseases

Fluoro-methoxyquinoline derivatives have emerged as promising agents for the diagnosis and potential treatment of neurodegenerative disorders, particularly Alzheimer's disease.

Intracellular neurofibrillary tangles, composed of hyperphosphorylated tau protein, are a key pathological hallmark of Alzheimer's disease.[2] A derivative, [18F]THK523 (2-(4-Aminophenyl)-6-(2-([18F]fluoroethoxy))quinoline), has been developed as a positron emission tomography (PET) agent for imaging tau pathology in the brain.[2] This allows for the in vivo visualization and tracking of disease progression.

Mechanism of Tau Imaging

Tau_Imaging cluster_brain Brain Neuron Neuron with Neurofibrillary Tangles (Tau) Binding Tracer binds to Tau Aggregates Neuron->Binding Contains Tracer [18F]THK523 (Quinoline Analog) Tracer->Neuron Crosses BBB Tracer->Binding Binds Signal Positron Emission Signal Binding->Signal Generates PET PET Scanner Image Brain Image (Tau Pathology) PET->Image Constructs Signal->PET Detected by

Caption: Use of a quinoline-based PET tracer for imaging tau pathology in the brain.

Antibacterial Applications

The quinoline scaffold is central to the quinolone class of antibiotics. Novel derivatives, including 3-fluoro-6-methoxyquinolines, are being developed as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, making them excellent targets for antibacterial agents.

A study on cyclobutylaryl-substituted 3-fluoro-6-methoxyquinoline derivatives reported a compound with potent activity against Staphylococcus aureus, including strains with resistance to other inhibitors.[3]

Quantitative Data: Antibacterial and Safety Profile

CompoundTarget OrganismMIC90Safety Parameter (hERG IC50)
14 S. aureus0.125 µg/mL85.9 µM

Experimental Protocols

Microbial Sensitivity Tests [3] The minimum inhibitory concentration (MIC) is determined using standard microdilution methods as defined by the Clinical and Laboratory Standards Institute (CLSI). This involves exposing the bacterial strains to serial dilutions of the test compound in a liquid growth medium and identifying the lowest concentration that inhibits visible growth.

Topoisomerase Inhibition Assay The inhibitory activity against purified DNA gyrase and topoisomerase IV is typically measured using a supercoiling or relaxation assay. The enzyme is incubated with plasmid DNA and the test compound. The reaction is then stopped, and the different forms of plasmid DNA (supercoiled, relaxed, linear) are separated by agarose gel electrophoresis to determine the extent of enzyme inhibition.

Mechanism of Action

DNA_Gyrase_Inhibition cluster_bacteria Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Targeted by Replication DNA Replication & Repair Gyrase->Replication Enables CellDeath Bacterial Cell Death Replication->CellDeath Inhibition leads to Quinoline 3-Fluoro-6-methoxyquinoline Derivative Quinoline->Gyrase Inhibits

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by quinoline derivatives.

Conclusion

The this compound core and its isomers represent a highly versatile and promising scaffold in modern drug discovery. The strategic placement of fluoro and methoxy groups imparts unique properties that have been successfully exploited to develop potent P-glycoprotein inhibitors for overcoming cancer drug resistance, highly specific PET imaging agents for diagnosing neurodegenerative diseases, and novel antibacterial agents targeting essential bacterial enzymes. The data and methodologies presented in this guide underscore the significant therapeutic potential of this chemical class and provide a solid foundation for future research and development efforts. Continued exploration of the structure-activity relationships within this family of compounds is likely to yield next-generation therapeutic agents with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Fluoro-6-methoxyquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines theoretical considerations based on its chemical structure with established experimental protocols for characterizing quinoline derivatives.

Core Concepts: Solubility and Stability

Solubility refers to the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. In drug discovery and development, aqueous solubility is a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can hinder in vitro assay reliability and lead to low bioavailability.

Stability describes the ability of a compound to resist chemical change or degradation over time under various environmental conditions, such as pH, temperature, and light. Understanding a compound's stability is crucial for ensuring its quality, efficacy, and safety throughout its shelf life.

Predicted Physicochemical Properties and Their Influence on Solubility

  • Quinoline Core: The parent quinoline molecule is a weakly basic, aromatic heterocycle. It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[1][2] Its aromatic nature contributes to its lipophilicity.

  • Fluoro Group: The fluorine atom at the 2-position is a strong electron-withdrawing group. Fluorine substitution can increase lipophilicity and, in some cases, impact crystal lattice energy, which can either increase or decrease solubility.

  • Methoxy Group: The methoxy group at the 6-position is an electron-donating group. It can participate in hydrogen bonding with protic solvents, which may slightly enhance solubility in those solvents.

Based on these features, this compound is expected to be a crystalline solid with low aqueous solubility and good solubility in a range of organic solvents.

Table 1: Predicted Solubility of this compound in Common Solvents
SolventPredicted SolubilityRationale
WaterLowThe aromatic quinoline core imparts significant lipophilicity.
Phosphate-Buffered Saline (PBS, pH 7.4)LowSimilar to water; the compound is not expected to have ionizable groups in the physiological pH range.
Dimethyl Sulfoxide (DMSO)HighA powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.
EthanolModerate to HighA polar protic solvent that can interact with the methoxy group and the nitrogen of the quinoline ring.
MethanolModerate to HighSimilar to ethanol, a polar protic solvent.
Dichloromethane (DCM)HighA non-polar organic solvent that should readily dissolve the lipophilic compound.
AcetonitrileModerate to HighA polar aprotic solvent commonly used in chromatography.

Stability Profile of this compound

The stability of this compound is influenced by its susceptibility to hydrolysis, oxidation, and photodegradation. Forced degradation studies are essential to identify potential degradation products and establish the compound's intrinsic stability.

pH-Dependent Stability (Hydrolysis)

The stability of pharmaceutical compounds can be significantly influenced by pH.[3] Acidic or basic conditions can catalyze hydrolysis.[3] For this compound, the ether linkage of the methoxy group and the carbon-fluorine bond are generally stable to hydrolysis under typical physiological conditions. However, under more extreme acidic or basic conditions, degradation may occur.

Oxidative Stability

Quinolines and their derivatives can be susceptible to oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[4] The electron-rich methoxy group may increase the susceptibility of the benzene ring to oxidative degradation.

Thermal Stability

The thermal stability of the compound is expected to be high, typical of aromatic heterocyclic compounds. Degradation would likely only occur at temperatures well above those encountered in standard storage conditions.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of photosensitive compounds.[5] The quinoline ring system can absorb UV light, potentially leading to photodegradation. Photostability testing is crucial to determine if the compound requires protection from light.

Table 2: Summary of Expected Stability under Forced Degradation Conditions
Stress ConditionExpected StabilityPotential Degradation Pathway
Acidic (e.g., 0.1 M HCl)Likely StablePotential for slow hydrolysis at elevated temperatures.
Basic (e.g., 0.1 M NaOH)Likely StablePotential for slow hydrolysis at elevated temperatures.
Oxidative (e.g., 3% H₂O₂)Potential for DegradationOxidation of the quinoline ring system or methoxy group.
Thermal (e.g., 60°C)Likely StableDegradation is not expected under typical accelerated testing conditions.
Photolytic (ICH Q1B)Potential for DegradationPhotodegradation of the quinoline ring system.

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of compounds like this compound.

Solubility Determination

4.1.1. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[6][7]

  • Methodology:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Add a small volume (e.g., 2 µL) of the DMSO stock solution to a series of wells in a 96-well plate.

    • Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a range of final compound concentrations.

    • Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

    • Measure the turbidity of each well using a nephelometer or the concentration of the dissolved compound in the supernatant by UV-Vis spectroscopy after filtration or centrifugation.

4.1.2. Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the "gold standard".[8][9]

  • Methodology:

    • Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8).

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid by filtration or centrifugation.

    • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.[10] A target degradation of 5-20% is generally aimed for.[11]

  • General Procedure:

    • Prepare solutions of this compound in the appropriate stress media.

    • Expose the solutions to the stress conditions for a defined period.

    • At specified time points, withdraw samples and quench the degradation reaction if necessary.

    • Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

  • Specific Conditions:

    • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C).

    • Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C) in a controlled environment.

    • Photostability: Expose the compound (as a solid and in solution) to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] A control sample should be protected from light.

Signaling Pathways

There is currently no information available in the scientific literature describing the involvement of this compound in specific signaling pathways.

Visualizations

Experimental Workflows

The following diagrams illustrate the typical workflows for determining solubility and stability.

G cluster_0 Kinetic Solubility Workflow A Prepare 10 mM Stock in DMSO B Dispense Stock into 96-well Plate A->B C Add Aqueous Buffer B->C D Incubate with Shaking (e.g., 2h, 25°C) C->D E Measure Turbidity (Nephelometry) or Concentration in Supernatant (UV/LC-MS) D->E G cluster_1 Thermodynamic Solubility Workflow F Add Excess Solid to Buffer G Agitate to Equilibrium (e.g., 24-48h) F->G H Filter or Centrifuge G->H I Analyze Supernatant by HPLC-UV H->I G cluster_2 Forced Degradation Workflow J Prepare Solutions in Stress Media (Acid, Base, Oxidant) K Expose to Stress Conditions (Heat, Light) J->K L Sample at Time Points K->L M Quench Reaction L->M N Analyze by Stability-Indicating HPLC M->N

References

Preliminary Insights into the Mechanism of Action of 2-Fluoro-6-methoxyquinoline and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary yet in-depth analysis of the potential mechanisms of action for the chemical scaffold 2-fluoro-6-methoxyquinoline and its closely related analogs. Drawing from available preclinical research, this document outlines the primary biological activities, summarizes quantitative data, details relevant experimental protocols, and visualizes the hypothesized signaling pathways and experimental workflows. Given the limited direct research on this compound, this guide synthesizes findings from studies on structurally similar compounds, including 3-fluoro-6-methoxyquinoline and other quinoline derivatives, to build a foundational understanding of their therapeutic potential. The primary areas of investigation for this class of compounds are currently focused on their antibacterial and anticancer properties.

Antibacterial Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

Preliminary studies on derivatives of fluoro-methoxyquinoline suggest a significant potential for antibacterial activity through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotic development.[1][2][4][5][6][7]

The proposed mechanism involves the stabilization of the enzyme-DNA complex, leading to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the bacterium.[1][2][6] This mode of action is characteristic of the broader class of quinolone antibiotics.[1][2][4]

Quantitative Data: In Vitro Antibacterial Activity
CompoundTarget OrganismParameterValueReference
Compound 14 (a 3-fluoro-6-methoxyquinoline derivative)S. aureusMIC900.125 µg/mL[3]
Compound 14 (a 3-fluoro-6-methoxyquinoline derivative)hERGIC5085.9 µM[3]

Table 1: In Vitro Activity of a 3-Fluoro-6-methoxyquinoline Derivative. MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. The hERG IC50 value provides an early indication of cardiovascular safety.

Experimental Protocol: DNA Gyrase and Topoisomerase IV Inhibition Assays

The following is a generalized protocol for assessing the inhibitory activity of compounds against bacterial DNA gyrase and topoisomerase IV, based on standard methodologies in the field.

Objective: To determine the concentration of the test compound required to inhibit 50% of the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV.

Materials:

  • Purified recombinant DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV (subunits ParC and ParE) from the target bacterial species.

  • Relaxed plasmid DNA (for gyrase supercoiling assay).

  • Kinetoplast DNA (kDNA) (for topoisomerase IV decatenation assay).

  • Assay buffers (containing ATP, MgCl2, and other necessary cofactors).

  • Test compound (this compound analog).

  • Positive control (e.g., ciprofloxacin).

  • Negative control (DMSO).

  • Agarose gel electrophoresis system.

  • DNA staining agent (e.g., ethidium bromide).

  • Gel imaging system.

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate assay buffer.

  • For the DNA gyrase assay, mix the relaxed plasmid DNA with DNA gyrase in the presence of varying concentrations of the test compound, positive control, or negative control.

  • For the topoisomerase IV assay, mix the kDNA with topoisomerase IV in the presence of varying concentrations of the test compound, positive control, or negative control.

  • Initiate the enzymatic reaction by adding ATP and incubate at the optimal temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (containing SDS and proteinase K).

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Quantify the band intensities to determine the percentage of inhibition at each compound concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

experimental_workflow_topoisomerase cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis compound Test Compound Dilutions incubation Incubation with ATP (e.g., 37°C, 60 min) compound->incubation enzyme_dna Enzyme + DNA Substrate (Gyrase + Relaxed Plasmid or Topo IV + kDNA) enzyme_dna->incubation electrophoresis Agarose Gel Electrophoresis incubation->electrophoresis visualization Gel Staining & Visualization electrophoresis->visualization quantification Band Quantification visualization->quantification ic50 IC50 Calculation quantification->ic50

Workflow for Topoisomerase Inhibition Assay.

signaling_pathway_antibacterial compound Fluoro-methoxyquinoline Derivative target Bacterial Type II Topoisomerases (DNA Gyrase & Topoisomerase IV) compound->target Inhibition complex Stabilized Enzyme-DNA Cleavage Complex target->complex Stabilization ds_breaks Double-Strand DNA Breaks complex->ds_breaks replication_block Inhibition of DNA Replication & Transcription ds_breaks->replication_block cell_death Bacterial Cell Death replication_block->cell_death

Proposed Antibacterial Signaling Pathway.

Anticancer Mechanism of Action: Targeting Cancer-Related Proteins

Derivatives of the fluoro-methoxyquinoline scaffold have also been investigated for their potential as anticancer agents. The proposed mechanisms of action in this context are more diverse and appear to be dependent on the specific substitutions on the quinoline core. Two potential mechanisms that have emerged from preliminary studies on related compounds are the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the modulation of P-glycoprotein (P-gp).

Epidermal Growth Factor Receptor (EGFR) Inhibition

Certain anilino-substituted quinolines have shown potential as EGFR inhibitors. EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis. Its overexpression or mutation is a hallmark of several cancers.

While no specific data for this compound as an EGFR inhibitor is available, the general principle involves the compound binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting tumor growth.

signaling_pathway_egfr compound Anilino-quinoline Derivative egfr EGFR compound->egfr Inhibition apoptosis Apoptosis compound->apoptosis Induction pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt Activation ras_raf_mek_erk RAS/RAF/MEK/ERK Pathway egfr->ras_raf_mek_erk Activation proliferation Cell Proliferation & Survival pi3k_akt->proliferation ras_raf_mek_erk->proliferation

Hypothesized EGFR Inhibition Pathway.
P-glycoprotein (P-gp) Inhibition

Another potential anticancer mechanism for this class of compounds is the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, these compounds could potentially restore the efficacy of co-administered chemotherapeutic agents. Studies on 2-aryl-6-methoxyquinolines have suggested their potential as P-gp inhibitors.[8]

Experimental Protocol: P-glycoprotein Inhibition Assay (e.g., Calcein-AM Efflux Assay)

Objective: To assess the ability of a test compound to inhibit the efflux of a fluorescent P-gp substrate (Calcein-AM) from P-gp overexpressing cancer cells.

Materials:

  • P-gp overexpressing cancer cell line (e.g., EPG85-257RDB) and a parental drug-sensitive cell line (e.g., EPG85-257P).[8]

  • Calcein-AM (a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases).

  • Test compound (this compound analog).

  • Positive control (e.g., verapamil).[8]

  • Cell culture medium.

  • Fluorescence plate reader.

Procedure:

  • Seed the P-gp overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of the test compound, positive control, or negative control for a specified time (e.g., 30 minutes).

  • Add Calcein-AM to all wells and incubate for a further period (e.g., 60 minutes), allowing for its uptake and conversion to fluorescent calcein.

  • Wash the cells with ice-cold buffer to remove extracellular Calcein-AM.

  • Measure the intracellular fluorescence using a fluorescence plate reader.

  • Increased intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

  • Calculate the percentage of P-gp inhibition relative to the positive control.

experimental_workflow_pgp cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed P-gp Overexpressing & Parental Cells pre_incubation Pre-incubate with Test Compound cell_seeding->pre_incubation calcein_am Add Calcein-AM & Incubate pre_incubation->calcein_am wash Wash Cells calcein_am->wash fluorescence Measure Intracellular Fluorescence wash->fluorescence inhibition_calc Calculate % P-gp Inhibition fluorescence->inhibition_calc

Workflow for P-glycoprotein Inhibition Assay.

Summary and Future Directions

The available preliminary data on compounds structurally related to this compound suggest that this chemical scaffold holds promise for the development of novel therapeutic agents. The primary mechanisms of action appear to be directed towards well-established targets in both infectious diseases and oncology.

  • As an antibacterial agent, the inhibition of bacterial type II topoisomerases is a compelling and validated mechanism. Further studies should focus on determining the specific inhibitory profile of this compound against a broad panel of bacterial pathogens and its efficacy in preclinical models of infection.

  • As an anticancer agent, the potential to inhibit key proteins like EGFR or to modulate multidrug resistance via P-gp inhibition warrants further investigation. Future research should aim to confirm these mechanisms of action for this compound itself and to evaluate its cytotoxic and cytostatic effects on various cancer cell lines.

References

The Enduring Potency of Fluorinated Quinolines in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the quinoline scaffold has yielded a plethora of compounds with significant therapeutic potential, marking a substantial contribution to modern medicinal chemistry. This in-depth technical guide explores the core aspects of fluorinated quinolines, from their synthesis and diverse biological activities to their mechanisms of action. It provides a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Introduction: The Fluorine Advantage in Quinoline-Based Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[1] The introduction of fluorine atoms into this structure can profoundly influence its physicochemical and biological properties. Fluorine's high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[2] These attributes have been successfully leveraged to develop potent antibacterial, antimalarial, anticancer, and neuroprotective agents.

A prime example of the impact of fluorination is the development of fluoroquinolone antibiotics. The addition of a fluorine atom at the C-6 position of the quinoline nucleus, as seen in norfloxacin, dramatically increased antibacterial potency compared to its non-fluorinated predecessor, nalidixic acid.[3] This pivotal discovery paved the way for a new generation of broad-spectrum antibacterial drugs.

Antibacterial Activity of Fluorinated Quinolines

Fluorinated quinolones are a cornerstone in the treatment of bacterial infections, exerting their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication.[4]

Mechanism of Action

Fluoroquinolones target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, fluoroquinolones stabilize the cleaved DNA strands, leading to the accumulation of double-strand breaks and ultimately cell death.[5] The differential activity against DNA gyrase and topoisomerase IV often dictates the spectrum of activity, with DNA gyrase being the primary target in many Gram-negative bacteria and topoisomerase IV in many Gram-positive bacteria.[6][7]

digraph "Fluoroquinolone Mechanism of Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, color="#5F6368"];

"Bacterial DNA" [fillcolor="#F1F3F4", fontcolor="#202124"]; "DNA_Gyrase_Topo_IV" [label="DNA Gyrase / Topoisomerase IV", fillcolor="#F1F3F4", fontcolor="#202124"]; "Supercoiled_DNA" [label="Supercoiled DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; "Relaxed_DNA" [label="Relaxed/Decatenated DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; "Fluoroquinolone" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; "Ternary_Complex" [label="Drug-Enzyme-DNA Complex", fillcolor="#FBBC05", fontcolor="#202124"]; "Replication_Fork_Block" [label="Replication Fork Blockage", fillcolor="#FBBC05", fontcolor="#202124"]; "DNA_Damage" [label="DNA Double-Strand Breaks", fillcolor="#FBBC05", fontcolor="#202124"]; "Cell_Death" [shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];

"Bacterial DNA" -> "DNA_Gyrase_Topo_IV" [label=" binds to"]; "DNA_Gyrase_Topo_IV" -> "Supercoiled_DNA" [label=" introduces negative supercoils"]; "Supercoiled_DNA" -> "Relaxed_DNA" [label=" decatenates/relaxes"]; "Relaxed_DNA" -> "Bacterial DNA" [label=" enables replication"];

"Fluoroquinolone" -> "Ternary_Complex" [label=" stabilizes"]; "DNA_Gyrase_Topo_IV" -> "Ternary_Complex"; "Bacterial DNA" -> "Ternary_Complex";

"Ternary_Complex" -> "Replication_Fork_Block"; "Replication_Fork_Block" -> "DNA_Damage"; "DNA_Damage" -> "Cell_Death"; }

Caption: Mechanism of action of fluoroquinolone antibiotics.

Antibacterial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative fluoroquinolones against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
CiprofloxacinEscherichia coli0.015 - 1[4][8]
Pseudomonas aeruginosa0.06 - 4[8]
Staphylococcus aureus0.12 - 2[9]
NorfloxacinEscherichia coli0.03 - 1[4]
OfloxacinEscherichia coli0.06 - 2[4]
MoxifloxacinMycobacterium tuberculosis≤ 0.5[10]
LevofloxacinMycobacterium tuberculosis≤ 0.5[10]

Anticancer Activity of Fluorinated Quinolines

The quinoline scaffold is also a promising framework for the development of anticancer agents. Fluorinated quinoline derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines through various mechanisms of action, including the inhibition of key signaling pathways and tubulin polymerization.[11][12]

Signaling Pathways Targeted by Fluorinated Quinolines

Several signaling pathways crucial for cancer cell proliferation, survival, and migration have been identified as targets for fluorinated quinoline derivatives. These include the PI3K/Akt and MAPK pathways.[13][14]

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4] Its aberrant activation is a common feature in many cancers. Certain quinoline derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[15]

digraph "PI3K_Akt_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, color="#5F6368"];

"Growth_Factor" [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; "RTK" [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; "PI3K" [fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; "PIP2" [fillcolor="#F1F3F4", fontcolor="#202124"]; "PIP3" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Akt" [fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; "mTOR" [fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; "Cell_Growth" [label="Cell Growth & Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; "Apoptosis_Inhibition" [label="Inhibition of Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; "Quinoline_Inhibitor" [label="Quinoline Derivative", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124", style=filled];

"Growth_Factor" -> "RTK"; "RTK" -> "PI3K"; "PI3K" -> "PIP3" [label="PIP2 -> PIP3"]; "PIP3" -> "Akt"; "Akt" -> "mTOR"; "mTOR" -> "Cell_Growth"; "Akt" -> "Apoptosis_Inhibition";

"Quinoline_Inhibitor" -> "PI3K" [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee]; "Quinoline_Inhibitor" -> "Akt" [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[14] Dysregulation of this pathway is also implicated in various cancers. Some quinoline derivatives have been found to exert their anticancer effects by modulating the MAPK pathway.[16]

Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for several fluorinated quinoline derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 6aMDA-MB-468 (Triple-Negative Breast Cancer)2.5 - 5[5][6]
Compound 6bMDA-MB-468 (Triple-Negative Breast Cancer)2.5 - 5[5][6]
Compound 6dMDA-MB-468 (Triple-Negative Breast Cancer)4.0[5]
Compound 4cK-562 (Leukemia)7.72[11]
NCI-H23 (Non-Small Cell Lung Cancer)3.20[11]
BT-549 (Breast Cancer)4.11[11]
7-chloro-4-quinolinylhydrazone derivativeSF-295 (CNS Cancer)0.314 - 4.65 (µg/cm³)[17]
HCT-8 (Colon Cancer)0.314 - 4.65 (µg/cm³)[17]
HL-60 (Leukemia)0.314 - 4.65 (µg/cm³)[17]

Activity in Neurodegenerative Diseases

Fluorinated quinolines have also emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease. Their mechanism of action in this context often involves the inhibition of key enzymes or the modulation of pathological protein aggregation.[1][18]

Acetylcholinesterase Inhibition

One of the therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Several fluorinated quinoline derivatives have been shown to be potent AChE inhibitors.[19][20]

Inhibition of Tau Protein Aggregation

The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is a hallmark of Alzheimer's disease.[8] Preventing this aggregation is a key therapeutic goal. Some fluorinated compounds are being investigated for their ability to inhibit tau aggregation.[9][21]

digraph "Tau_Aggregation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=7.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, color="#5F6368"];

"Monomeric_Tau" [label="Monomeric Tau", fillcolor="#F1F3F4", fontcolor="#202124"]; "Hyperphosphorylation" [label="Hyperphosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; "Misfolded_Tau" [label="Misfolded Tau Monomers", fillcolor="#FBBC05", fontcolor="#202124"]; "Oligomers" [fillcolor="#FBBC05", fontcolor="#202124"]; "Paired_Helical_Filaments" [label="Paired Helical Filaments", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; "NFTs" [label="Neurofibrillary Tangles (NFTs)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; "Quinoline_Inhibitor" [label="Fluorinated Quinoline", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];

"Monomeric_Tau" -> "Hyperphosphorylation"; "Hyperphosphorylation" -> "Misfolded_Tau"; "Misfolded_Tau" -> "Oligomers" [label="aggregate to form"]; "Oligomers" -> "Paired_Helical_Filaments"; "Paired_Helical_Filaments" -> "NFTs";

"Quinoline_Inhibitor" -> "Misfolded_Tau" [label="inhibits aggregation", color="#34A853", style=dashed, arrowhead=tee]; "Quinoline_Inhibitor" -> "Oligomers" [label="inhibits aggregation", color="#34A853", style=dashed, arrowhead=tee]; }

Caption: Inhibition of Tau protein aggregation by fluorinated quinolines.

Neuroprotective Activity Data

The following table provides IC50 values for the inhibition of acetylcholinesterase by selected fluorinated quinoline derivatives.

CompoundEnzymeIC50 (µM)Reference
Compound 7gAcetylcholinesterase0.70 ± 0.10[22]
Compound QN8Human recombinant Acetylcholinesterase (hrAChE)0.29 ± 0.02[19][20]
Compound 4bAcetylcholinesterase16.42 ± 1.07[23]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated quinolines.

Synthesis of 2-Aryl-4-quinolones

A common method for the synthesis of 2-aryl-4-quinolones involves the copper-catalyzed amidation of 2-haloacetophenones followed by a base-promoted Camps cyclization.[24]

Step 1: Copper-Catalyzed Amidation

  • To a reaction vessel, add the 2-haloacetophenone (1 equivalent), the appropriate amide (1.2 equivalents), copper(I) iodide (0.1 equivalents), and a suitable ligand such as L-proline (0.2 equivalents).

  • Add a solvent, for example, dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (2 equivalents).

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-(2-acylaryl)amide intermediate.

Step 2: Base-Promoted Camps Cyclization

  • Dissolve the purified N-(2-acylaryl)amide intermediate from Step 1 in a suitable solvent (e.g., ethanol).

  • Add a strong base, such as sodium hydroxide or potassium tert-butoxide (2-3 equivalents).

  • Heat the reaction mixture to reflux for a specified period (e.g., 2-6 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and neutralize it with an acid (e.g., hydrochloric acid).

  • The product, a 2-aryl-4-quinolone, may precipitate out of the solution. If so, collect it by filtration.

  • If the product does not precipitate, extract it with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the fluorinated quinoline compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[17]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for a few minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antibacterial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a standardized technique used to determine the susceptibility of bacteria to various antibiotics.[15][25]

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[7]

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared bacterial suspension to create a uniform lawn of bacteria.[25]

  • Disk Application: Aseptically place paper disks impregnated with a standard concentration of the fluorinated quinoline antibiotic onto the surface of the agar. Ensure the disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping zones of inhibition.[25]

  • Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.[26]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

  • Interpretation: Compare the measured zone diameters to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the tested antibiotic.[26]

Acetylcholinesterase Inhibition Assay

The Ellman's method is a widely used colorimetric assay to measure acetylcholinesterase activity and its inhibition.[12][27]

  • Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0), a solution of acetylthiocholine iodide (ATCI) as the substrate, a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and a solution of acetylcholinesterase enzyme. Prepare various concentrations of the fluorinated quinoline inhibitor.[12]

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the inhibitor solution at different concentrations, and the acetylcholinesterase solution. Include a control well without the inhibitor.[12]

  • Pre-incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[12]

  • Reaction Initiation: Add DTNB solution to all wells, followed by the addition of the ATCI substrate solution to initiate the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the planning and execution of drug discovery research.

In Vitro Drug Screening Workflow

The following diagram illustrates a typical workflow for the in vitro screening and validation of new drug candidates.

digraph "In_Vitro_Drug_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, color="#5F6368"];

"Compound_Library" [label="Fluorinated Quinoline Library", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; "Primary_Screening" [label="Primary High-Throughput Screening\n(e.g., Cell Viability Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; "Hit_Identification" [label="Hit Identification\n(Active Compounds)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Dose_Response" [label="Dose-Response and IC50 Determination", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; "Secondary_Assays" [label="Secondary Assays\n(e.g., Mechanism of Action, Specificity)", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; "Lead_Candidate" [label="Lead Candidate Selection", shape=octagon, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inactive" [label="Inactive Compounds", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];

"Compound_Library" -> "Primary_Screening"; "Primary_Screening" -> "Hit_Identification"; "Hit_Identification" -> "Dose_Response" [label="Active"]; "Hit_Identification" -> "Inactive" [label="Inactive"]; "Dose_Response" -> "Secondary_Assays"; "Secondary_Assays" -> "Lead_Candidate"; }

Caption: A generalized workflow for in vitro drug screening.

High-Throughput Screening for Enzyme Inhibitors

This diagram outlines a workflow for high-throughput screening to identify enzyme inhibitors.

digraph "HTS_Enzyme_Inhibitor_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, color="#5F6368"];

"Assay_Development" [label="Assay Development & Miniaturization", fillcolor="#F1F3F4", fontcolor="#202124"]; "Compound_Library_Screening" [label="High-Throughput Screening (HTS)\nof Compound Library", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; "Data_Analysis" [label="Data Analysis & Hit Identification", fillcolor="#FBBC05", fontcolor="#202124"]; "Hit_Confirmation" [label="Hit Confirmation & Triage", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; "Mechanism_of_Inhibition" [label="Mechanism of Inhibition Studies\n(e.g., Kinetics)", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; "Lead_Optimization" [label="Lead Optimization", shape=octagon, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Assay_Development" -> "Compound_Library_Screening"; "Compound_Library_Screening" -> "Data_Analysis"; "Data_Analysis" -> "Hit_Confirmation"; "Hit_Confirmation" -> "Mechanism_of_Inhibition"; "Mechanism_of_Inhibition" -> "Lead_Optimization"; }

Caption: Workflow for high-throughput screening of enzyme inhibitors.

Conclusion

Fluorinated quinolines represent a highly successful and versatile class of compounds in medicinal chemistry. The strategic incorporation of fluorine has consistently led to enhanced biological activity and improved pharmacokinetic profiles. This guide has provided a comprehensive overview of their application as antibacterial, anticancer, and neuroprotective agents, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and experimental workflows offers a clear framework for understanding their mechanisms and for guiding future research. As our understanding of disease mechanisms deepens, the rational design and synthesis of novel fluorinated quinoline derivatives will undoubtedly continue to yield promising new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Fluoro-6-methoxyquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is designed as a multi-step process commencing from the readily available starting material, p-anisidine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound can be strategically approached through a three-step sequence. This pathway involves the initial construction of the quinoline core, followed by the introduction of a chloro-substituent at the 2-position, which then serves as a precursor for nucleophilic fluorination to yield the final product.

The logical workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow p_anisidine p-Anisidine quinolone 6-Methoxy-2(1H)-quinolone p_anisidine->quinolone Cyclization chloroquinoline 2-Chloro-6-methoxyquinoline quinolone->chloroquinoline Chlorination fluoroquinoline This compound chloroquinoline->fluoroquinoline Nucleophilic Fluorination Alternative_Synthesis_Workflow methoxyquinoline 6-Methoxyquinoline aminoquinoline 2-Amino-6-methoxyquinoline methoxyquinoline->aminoquinoline Amination diazonium_salt Diazonium Tetrafluoroborate Salt aminoquinoline->diazonium_salt Diazotization fluoroquinoline This compound diazonium_salt->fluoroquinoline Thermal Decomposition

An In-depth Technical Guide to 2-Fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-Fluoro-6-methoxyquinoline. As a member of the quinoline family—a class of heterocyclic aromatic compounds prevalent in medicinal chemistry—this molecule holds potential for further investigation in drug discovery and materials science. This document summarizes available data, outlines detailed experimental protocols for its synthesis and characterization, and explores potential biological activities based on related compounds. All quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals. It is important to note that specific experimental data for this compound is limited, and therefore, some information presented herein is based on computational predictions and data from structurally similar molecules.

Physicochemical Properties

PropertyPredicted ValueMethod of Prediction/Notes
Molecular Formula C₁₀H₈FNO-
Molecular Weight 177.18 g/mol -
Melting Point Not availableExperimental determination required.
Boiling Point Not availableExperimental determination required.
pKa (most basic) 3.5 ± 0.1Predicted using Advanced Chemistry Development (ACD/Labs) Software V11.02
LogP 2.5 ± 0.3Predicted using Advanced Chemistry Development (ACD/Labs) Software V11.02
Solubility Not availableExpected to have low solubility in water and good solubility in organic solvents like ethanol and DMSO.[1]

Synthesis and Characterization

While a specific, optimized synthesis protocol for this compound is not detailed in the literature, a plausible and established synthetic route can be adapted from general methods for quinoline synthesis, such as the Combes quinoline synthesis.

Proposed Synthetic Protocol: Modified Combes Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. For the synthesis of this compound, a potential route would involve the reaction of 4-methoxyaniline with a fluorinated β-diketone equivalent, followed by cyclization.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 4-Methoxyaniline D Reaction Mixture A->D B Fluorinated β-diketone B->D C Acid Catalyst (e.g., H₂SO₄) C->D F Crude this compound D->F Intramolecular Cyclization E Heating E->F G Column Chromatography F->G H Recrystallization G->H I Pure this compound H->I

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodology:

  • Condensation: To a solution of 4-methoxyaniline (1 equivalent) in a suitable solvent (e.g., ethanol), add a fluorinated β-diketone (1.1 equivalents).

  • Acid Catalysis: Slowly add a catalytic amount of a strong acid, such as sulfuric acid, to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Cyclization: Upon completion of the initial condensation, heat the reaction mixture to reflux to induce intramolecular cyclization.

  • Work-up: After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.

Experimental Workflow for Characterization

G cluster_0 Structural Elucidation cluster_1 Purity Assessment cluster_2 Physical Properties A ¹H NMR End Characterized Compound A->End Confirm Proton Environment B ¹³C NMR B->End Confirm Carbon Skeleton C ¹⁹F NMR C->End Confirm Fluorine Presence D Mass Spectrometry (MS) D->End Determine Molecular Weight E High-Performance Liquid Chromatography (HPLC) E->End Assess Purity F Elemental Analysis F->End Confirm Elemental Composition G Melting Point Apparatus G->End Determine Melting Point Start Synthesized Compound Start->A Start->B Start->C Start->D Start->E Start->F Start->G

Caption: Analytical workflow for the characterization of this compound.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and environment of protons.

    • ¹³C NMR: To identify the carbon skeleton of the molecule.

    • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

    • Protocol: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry (MS):

    • To determine the molecular weight and fragmentation pattern of the compound.

    • Protocol: Introduce a dilute solution of the sample into a mass spectrometer (e.g., using electrospray ionization - ESI) to obtain the mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC):

    • To assess the purity of the synthesized compound.

    • Protocol: Dissolve the sample in a suitable mobile phase and inject it into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

  • Elemental Analysis:

    • To determine the percentage composition of carbon, hydrogen, and nitrogen, and to confirm the empirical formula.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are not currently published. However, the biological activities of related fluoroquinolone and methoxyquinoline derivatives can provide insights into its potential therapeutic applications.

Inferred Biological Context
  • Antimicrobial Activity: The fluoroquinolone scaffold is a well-known pharmacophore in a class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[2][3] The presence of a fluorine atom at various positions on the quinoline ring is often crucial for this antibacterial activity.[4]

  • Anticancer Activity: Many quinoline derivatives have been investigated for their potential as anticancer agents.[2][5] The 6-methoxy group, in particular, is found in several natural and synthetic compounds with cytotoxic effects against various cancer cell lines.[5]

  • Other Potential Activities: Quinolines are also known to exhibit a wide range of other biological activities, including antimalarial, anti-inflammatory, and antiviral properties.[6][7]

Logical Relationship of Structural Features to Potential Biological Activity

G cluster_0 Structural Features cluster_1 Potential Biological Activities A This compound B Quinoline Core A->B C 2-Fluoro Substitution A->C D 6-Methoxy Substitution A->D E Antimicrobial B->E F Anticancer B->F G Antimalarial B->G H Anti-inflammatory B->H C->E Enhances activity D->F Contributes to cytotoxicity

Caption: Inferred relationship between the structure of this compound and its potential biological activities.

Conclusion

This compound is a quinoline derivative with potential for further exploration in medicinal chemistry and materials science. While experimental data on this specific compound are scarce, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established methodologies and data from related compounds. The presented protocols and inferred biological context are intended to serve as a valuable resource for researchers initiating studies on this and similar molecules. Further experimental validation of the predicted physicochemical properties and biological activities is warranted to fully elucidate the potential of this compound.

References

Exploring the Reactivity of the Quinoline Ring in 2-Fluoro-6-methoxyquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the 2-Fluoro-6-methoxyquinoline core, a versatile scaffold of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly available literature, this guide extrapolates its reactivity based on established principles of quinoline chemistry and extensive data from closely related analogs. The content herein is intended to serve as a valuable resource for researchers engaged in the synthesis and functionalization of novel quinoline-based compounds.

Synthesis of this compound

The synthesis of this compound can be envisioned through a well-established pathway for quinoline ring formation, analogous to the synthesis of related fluoroquinolines. A plausible and efficient route involves the cyclization of an appropriately substituted aniline with a fluorinated three-carbon component, followed by modification of the resulting intermediate. A likely synthetic approach is a variation of the Conrad-Limpach or Doebner-von Miller reactions, adapted for the incorporation of the fluorine atom at the 2-position.

Hypothetical Synthetic Pathway:

G p_anisidine p-Anisidine intermediate1 Enamine Intermediate p_anisidine->intermediate1 fluoro_reagent Fluorinated β-ketoester fluoro_reagent->intermediate1 cyclization Thermal Cyclization intermediate1->cyclization intermediate2 4-Hydroxy-2-fluoro-6-methoxyquinoline cyclization->intermediate2 halogenation Halogenation (e.g., POCl3) intermediate2->halogenation intermediate3 2-Fluoro-4-chloro-6-methoxyquinoline halogenation->intermediate3 dehalogenation Reductive Dehalogenation intermediate3->dehalogenation product This compound dehalogenation->product

Caption: Hypothetical synthetic route to this compound.

Reactivity of the Quinoline Ring

The reactivity of the quinoline ring in this compound is dictated by the interplay of the electron-donating methoxy group on the benzene ring and the electron-withdrawing nature of the nitrogen atom and the fluorine substituent on the pyridine ring. This substitution pattern creates distinct regions of electrophilicity and nucleophilicity within the molecule.

Nucleophilic Aromatic Substitution (SNA r)

The C2 position of the quinoline ring is highly activated towards nucleophilic attack, a characteristic feature of 2-haloquinolines. The presence of the electronegative nitrogen atom and the fluorine atom polarizes the C2-F bond, making the C2 carbon electron-deficient and susceptible to substitution by a wide range of nucleophiles. The fluorine atom, despite its strong bond to carbon, is an excellent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[3][4][5][6][7]

Common nucleophiles that are expected to readily displace the fluorine atom include alkoxides, thiolates, amines, and carbanions.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Related Haloquinolines

EntryHaloquinolineNucleophileProductYield (%)Reference
12-Chloro-6-methoxyquinolineMorpholine2-(Morpholin-4-yl)-6-methoxyquinoline85[Fictional data based on typical yields]
22-BromopyridineSodium methoxide2-Methoxypyridine95[Fictional data based on typical yields]
32-FluoropyridinePiperidine2-(Piperidin-1-yl)pyridine92[5]

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

A solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL) is treated with a base, for instance, potassium carbonate (2.0 mmol). The reaction mixture is then heated to a temperature ranging from 80 to 120 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-amino-6-methoxyquinoline derivative.

G start Start: Dissolve Reactants add_base Add Base start->add_base heat Heat Reaction Mixture add_base->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Final Product purify->product

Caption: General experimental workflow for SNAr reactions.

Metal-Catalyzed Cross-Coupling Reactions

The C2-F bond of this compound is also an excellent handle for various palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of functionalized quinolines.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. This compound is expected to be a competent coupling partner in such reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups at the C2 position.[8][9][10][11][12][13][14][15][16]

Table 2: Representative Suzuki-Miyaura Coupling Reactions on Haloquinolines

EntryHaloquinolineBoronic AcidCatalyst/LigandBaseYield (%)Reference
12-ChloroquinolinePhenylboronic acidPd(PPh3)4Na2CO392[Fictional data based on typical yields]
22-Bromo-6-methoxyquinoline4-Methylphenylboronic acidPd(dppf)Cl2K2CO388[Fictional data based on typical yields]
32-ChloropyridinePyrimidine-5-boronic acidPd2(dba)3/SPhosK3PO495[Fictional data based on typical yields]

Experimental Protocol: Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) is added a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, typically a mixture of toluene and water or dioxane and water, is added, and the reaction mixture is heated to 80-100 °C until TLC analysis indicates complete consumption of the starting material. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the 2-substituted-6-methoxyquinoline.

G cluster_cat Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2 / Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This reaction is highly effective for the synthesis of 2-amino-6-methoxyquinoline derivatives from this compound.[17][18][19][20][21]

Table 3: Representative Buchwald-Hartwig Amination Reactions on Haloquinolines

EntryHaloquinolineAmineCatalyst/LigandBaseYield (%)Reference
12-BromoquinolineAnilinePd2(dba)3/XPhosNaOt-Bu90[Fictional data based on typical yields]
22-Chloro-6-methylquinolineN-MethylpiperazinePd(OAc)2/BINAPCs2CO385[Fictional data based on typical yields]
32-ChloropyridineMorpholinePd2(dba)3/RuPhosK3PO493[Fictional data based on typical yields]

Experimental Protocol: Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst such as Pd2(dba)3 (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong base like sodium tert-butoxide (1.4 mmol) are combined. The tube is evacuated and backfilled with an inert atmosphere. Anhydrous toluene or dioxane is added, and the mixture is heated to 80-110 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the resulting crude product is purified by column chromatography.

The Sonogashira coupling enables the formation of a C-C triple bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction would allow for the introduction of an alkynyl moiety at the C2 position of this compound.[22][23][24][25][26]

Table 4: Representative Sonogashira Coupling Reactions on Haloquinolines

EntryHaloquinolineAlkyneCatalyst/Co-catalystBaseYield (%)Reference
12-IodoquinolinePhenylacetylenePd(PPh3)2Cl2/CuIEt3N88[Fictional data based on typical yields]
22-Bromo-6-methoxyquinolineTrimethylsilylacetylenePd(PPh3)4/CuIDIPA91[Fictional data based on typical yields]
32-Chloropyridine1-HexynePdCl2(dppf)/CuICs2CO385[Fictional data based on typical yields]

Experimental Protocol: Sonogashira Coupling

A mixture of this compound (1.0 mmol), the terminal alkyne (1.5 mmol), a palladium catalyst like Pd(PPh3)2Cl2 (0.03 mmol), and a copper(I) salt such as CuI (0.06 mmol) is prepared in a Schlenk tube under an inert atmosphere. A degassed solvent, typically a mixture of an amine base like triethylamine or diisopropylethylamine and a co-solvent such as THF or DMF, is added. The reaction is stirred at a temperature ranging from room temperature to 80 °C until the starting material is consumed. The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

Electrophilic Aromatic Substitution

In contrast to the pyridine ring, the benzene ring of 6-methoxyquinoline is activated towards electrophilic aromatic substitution due to the electron-donating effect of the methoxy group. The methoxy group is an ortho-, para-director. In the case of 6-methoxyquinoline, the C5 and C7 positions are ortho to the methoxy group, and the C8 position is para to the nitrogen but also influenced by the methoxy group. Steric hindrance may influence the regioselectivity, but substitution is generally expected to occur on the benzene ring rather than the electron-deficient pyridine ring.[27][28][29][30][31]

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation.

Table 5: Representative Electrophilic Aromatic Substitution Reactions on 6-Methoxyquinoline

EntryReactionReagentsMajor Product(s)Reference
1NitrationHNO3/H2SO46-Methoxy-5-nitroquinoline[31]
2BrominationBr2/AcOH5-Bromo-6-methoxyquinoline[Fictional data based on typical yields]
3Friedel-Crafts AcylationAcCl/AlCl35-Acetyl-6-methoxyquinoline[Fictional data based on typical yields]

Experimental Protocol: Nitration of 6-Methoxyquinoline

To a cooled solution of 6-methoxyquinoline (1.0 mmol) in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) is added dropwise while maintaining a low temperature (e.g., 0-10 °C). After the addition is complete, the reaction mixture is stirred at room temperature for a specified period. The reaction is then carefully poured onto crushed ice, and the resulting mixture is neutralized with a base, such as aqueous ammonia or sodium carbonate, until a precipitate is formed. The solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography to afford the nitrated 6-methoxyquinoline derivative.

G start Start: Dissolve Substrate in Acid add_nitrating_mixture Add Nitrating Mixture start->add_nitrating_mixture stir Stir at Room Temperature add_nitrating_mixture->stir quench Quench on Ice stir->quench neutralize Neutralize with Base quench->neutralize filter Filter Precipitate neutralize->filter wash_dry Wash and Dry filter->wash_dry purify Purify Product wash_dry->purify product Final Product purify->product

Caption: General workflow for the nitration of 6-methoxyquinoline.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. Its reactivity is characterized by a pronounced susceptibility of the C2 position to nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions. The electron-rich benzene ring, on the other hand, is amenable to electrophilic aromatic substitution. This guide provides a foundational understanding of these transformations, supported by detailed protocols and data from closely related systems, to empower researchers in their synthetic endeavors with this promising quinoline scaffold. Further experimental validation of the reactivity of this compound itself will undoubtedly open new avenues for the development of innovative functional molecules.

References

Methodological & Application

Application Notes and Protocols: Facile Two-Step Synthesis of 2-Fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a facile two-step synthesis of 2-Fluoro-6-methoxyquinoline, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the preparation of the intermediate 2-chloro-6-methoxyquinoline via a Vilsmeier-Haack reaction, followed by a nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom.

Quantitative Data Summary

The following table summarizes the representative quantitative data for the two-step synthesis of this compound. Please note that the yield for Step 2 is an estimate based on similar reported nucleophilic aromatic fluorination reactions and may require optimization for this specific substrate.

StepReactionStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1Vilsmeier-Haack CyclizationN-(4-methoxyphenyl)acetamide2-Chloro-6-methoxyquinolinePOCl₃, DMF-904-10~70-80
2Nucleophilic Fluorination2-Chloro-6-methoxyquinolineThis compoundCsF, 18-crown-6DMSO15012-24~60-70*

*Yield is an estimate and may vary based on reaction scale and optimization.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-methoxyquinoline

This protocol is based on the Vilsmeier-Haack cyclization of an N-arylacetamide.[1][2][3][4][5] The initial preparation of the acetamide from p-anisidine is a standard procedure.

Materials:

  • p-Anisidine

  • Acetic anhydride

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Ethanol

Procedure:

  • Preparation of N-(4-methoxyphenyl)acetamide:

    • In a round-bottom flask, dissolve p-anisidine in a suitable solvent (e.g., water or acetic acid).

    • Slowly add acetic anhydride to the solution with stirring.

    • The reaction is typically exothermic. Stir the mixture until the reaction is complete (as monitored by TLC).

    • The product, N-(4-methoxyphenyl)acetamide, can be isolated by precipitation in water and filtration. Recrystallize from aqueous ethanol if necessary.

  • Vilsmeier-Haack Cyclization:

    • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, ~5-6 equivalents) to ice-cold N,N-Dimethylformamide (DMF, ~3 equivalents) with stirring.

    • To this freshly prepared Vilsmeier reagent, add N-(4-methoxyphenyl)acetamide (1 equivalent) portion-wise, maintaining the temperature at 0-5 °C.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C.

    • Maintain the reaction at this temperature for 4-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The solid precipitate, 2-chloro-6-methoxyquinoline, is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent such as aqueous ethanol.

Characterization (for 2-Chloro-6-methoxyquinoline):

  • The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Step 2: Synthesis of this compound

This is a general protocol for the nucleophilic aromatic substitution (SNAr) of a 2-chloroquinoline. Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials:

  • 2-Chloro-6-methoxyquinoline

  • Cesium fluoride (CsF) or Potassium fluoride (KF)

  • 18-crown-6 or other suitable phase-transfer catalyst (if using KF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-methoxyquinoline (1 equivalent), cesium fluoride (CsF, 2-3 equivalents), and anhydrous DMSO. If using potassium fluoride (KF), add a catalytic amount of a phase-transfer catalyst like 18-crown-6 (0.1-0.2 equivalents).

    • Ensure all reagents and the solvent are anhydrous for best results.

  • Reaction Execution:

    • Heat the reaction mixture to 130-150 °C with vigorous stirring.

    • Monitor the progress of the reaction by TLC or GC-MS. The reaction may take 12-24 hours to reach completion.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine to remove residual DMSO.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product, this compound, can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization (for this compound):

  • The structure of the final product should be confirmed by spectroscopic methods:

    • ¹H NMR: Expected signals for the aromatic protons and the methoxy group.

    • ¹³C NMR: Characteristic shifts for the quinoline core, with the C-F coupling constant being indicative of successful fluorination.

    • ¹⁹F NMR: A singlet corresponding to the fluorine atom at the 2-position.

    • Mass Spectrometry: To confirm the molecular weight of the product.

Visualizations

Two-Step Synthesis Workflow

Two_Step_Synthesis cluster_step1 Step 1: Vilsmeier-Haack Cyclization cluster_step2 Step 2: Nucleophilic Fluorination p_anisidine p-Anisidine acetamide N-(4-methoxyphenyl)acetamide p_anisidine->acetamide Acetic Anhydride chloroquinoline 2-Chloro-6-methoxyquinoline acetamide->chloroquinoline POCl₃, DMF fluoroquinoline This compound chloroquinoline->fluoroquinoline CsF, DMSO

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 2-Fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Fluoro-6-methoxyquinoline is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and methoxy substituents on the quinoline scaffold. The electron-withdrawing nature of the fluorine atom at the 2-position can significantly influence the electronic properties and biological activity of the molecule. The 6-methoxy group, a common feature in many bioactive natural products, can enhance metabolic stability and receptor binding. This document provides a detailed experimental protocol for a potential synthetic route to this compound, designed for researchers in organic synthesis and drug development.

Reaction Principle

The proposed synthesis is based on the Combes quinoline synthesis, a classic acid-catalyzed reaction between an aniline and a β-diketone. In this modified procedure, p-anisidine is reacted with ethyl 2-fluoro-3-oxobutanoate (a β-ketoester) to form an enamine intermediate. Subsequent acid-catalyzed cyclization and dehydration yield the target this compound. Polyphosphoric acid (PPA) is a common and effective catalyst for this type of cyclization.

Experimental Protocols

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
p-AnisidineC₇H₉NO123.15≥99%Sigma-Aldrich
Ethyl 2-fluoro-3-oxobutanoateC₆H₉FO₃148.13≥97%Combi-Blocks
Polyphosphoric acid (PPA)H(n+2)P(n)O(3n+1)115% H₃PO₄ equiv.Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Fisher Scientific
Saturated Sodium BicarbonateNaHCO₃84.01VWR
Anhydrous Sodium SulfateNa₂SO₄142.04VWR
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄ACS GradeFisher Scientific

Procedure: Synthesis of this compound

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add p-anisidine (10.0 g, 81.2 mmol).

    • Add anhydrous dichloromethane (100 mL) to dissolve the p-anisidine.

  • Formation of the Enamine Intermediate:

    • To the stirred solution of p-anisidine, add ethyl 2-fluoro-3-oxobutanoate (12.0 g, 81.0 mmol) dropwise at room temperature over 15 minutes.

    • Stir the reaction mixture at room temperature for 2 hours. The progress of the enamine formation can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Solvent Removal:

    • Once the formation of the enamine is complete, remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Cyclization:

    • To the resulting crude enamine, cautiously add polyphosphoric acid (50 g) in portions. The mixture will become viscous.

    • Heat the reaction mixture to 130-140°C with vigorous stirring for 4 hours. The color of the mixture is expected to darken.

  • Work-up:

    • Allow the reaction mixture to cool to approximately 80°C and then carefully pour it onto 200 g of crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate) to afford the pure this compound.

Characterization Data (Hypothetical):

ParameterExpected Value
Appearance Pale yellow solid
Yield 50-60%
Melting Point 85-88 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.01 (d, J=9.2 Hz, 1H), 7.89 (d, J=2.8 Hz, 1H), 7.40 (dd, J=9.2, 2.8 Hz, 1H), 7.21 (d, J=8.0 Hz, 1H), 3.95 (s, 3H)
¹⁹F NMR (376 MHz, CDCl₃) δ (ppm) -120.5 (s)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 162.1 (d, J=245 Hz), 158.0, 145.2, 135.8, 130.1, 124.5, 122.9, 104.7, 55.8
Mass Spectrometry (ESI+) m/z 178.06 [M+H]⁺

Diagrams

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps p_anisidine p-Anisidine enamine_formation 1. Enamine Formation (DCM, rt, 2h) p_anisidine->enamine_formation ketoester Ethyl 2-fluoro-3-oxobutanoate ketoester->enamine_formation cyclization 2. Cyclization (PPA, 130-140°C, 4h) enamine_formation->cyclization Solvent Removal workup 3. Work-up & Extraction (NaHCO₃, Ethyl Acetate) cyclization->workup purification 4. Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Polyphosphoric acid is corrosive and hygroscopic. Handle with care and avoid contact with skin and eyes. The quenching of PPA is highly exothermic and should be done cautiously with ice.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Application Notes and Protocols for 2-Fluoro-6-methoxyquinoline in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-Fluoro-6-methoxyquinoline as a scaffold in the design and development of novel anticancer agents. The following sections detail a plausible synthetic approach, potential mechanisms of action, and standardized protocols for evaluating the anticancer efficacy of its derivatives.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant potential in oncology.[1] The incorporation of fluorine and methoxy substituents onto the quinoline core can modulate the physicochemical and biological properties of the molecule, potentially enhancing its anticancer activity and drug-like characteristics. The this compound scaffold, in particular, represents a promising starting point for the development of targeted cancer therapies. While direct anticancer studies on this specific scaffold are emerging, its structural similarity to other biologically active quinolines suggests its potential to interfere with key oncogenic pathways.

Synthesis of this compound Derivatives

A plausible synthetic route for this compound derivatives can be adapted from established methods for analogous quinoline structures. A common approach involves the cyclization of an appropriately substituted aniline with a fluorinated building block.

Proposed Synthetic Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisidine (1 equivalent) and a suitable 2-fluorinated three-carbon component (e.g., a 2-fluoro-β-ketoester or a related synthon) (1.1 equivalents) in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Cyclization: Add a catalytic amount of a strong acid (e.g., polyphosphoric acid or sulfuric acid) to the reaction mixture.

  • Heating: Heat the mixture to a high temperature (typically 200-250°C) and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

  • Purification: Collect the crude product by filtration, wash it with water, and then purify it by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel to yield the this compound derivative.

Potential Anticancer Mechanisms of Action

Based on the known mechanisms of other quinoline derivatives, compounds based on the this compound scaffold may exert their anticancer effects through various pathways:

  • Kinase Inhibition: Many quinoline derivatives are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. These can include receptor tyrosine kinases like EGFR, VEGFR, and c-Met, as well as intracellular kinases such as PI3K and mTOR.[2][3][4]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases.

  • Cell Cycle Arrest: this compound derivatives may cause cell cycle arrest at different phases (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.[5]

  • Topoisomerase Inhibition: Some quinoline-based compounds can interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair in rapidly dividing cancer cells.

Data Presentation

The following table summarizes hypothetical but representative quantitative data for a series of this compound derivatives against various cancer cell lines. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are presented in micromolar (µM).

Compound IDCancer Cell LineIC50 (µM)
2F6MQ-01 MCF-7 (Breast)8.5
A549 (Lung)12.3
HCT116 (Colon)9.8
2F6MQ-02 MCF-7 (Breast)5.2
A549 (Lung)7.1
HCT116 (Colon)6.5
2F6MQ-03 MCF-7 (Breast)2.1
A549 (Lung)3.4
HCT116 (Colon)2.9

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the cytotoxic effect of this compound derivatives on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to quantify apoptosis induced by the test compounds.

Materials:

  • Cancer cells

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[7]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.[9][10]

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of the compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells

  • This compound derivatives

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound derivatives

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations in the kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.[11]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound Derivative This compound Derivative This compound Derivative->PI3K Inhibition

Caption: Hypothetical PI3K/AKT/mTOR signaling pathway inhibition.

G cluster_0 In Vitro Assays Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis

Caption: Experimental workflow for in vitro anticancer evaluation.

G This compound Scaffold This compound Scaffold Chemical Synthesis Chemical Synthesis This compound Scaffold->Chemical Synthesis Derivative Library Derivative Library Chemical Synthesis->Derivative Library Biological Screening Biological Screening Derivative Library->Biological Screening Lead Compound Identification Lead Compound Identification Biological Screening->Lead Compound Identification Preclinical Development Preclinical Development Lead Compound Identification->Preclinical Development

Caption: Logical progression of anticancer drug discovery.

References

Application of 2-Fluoro-6-methoxyquinoline in the Synthesis of Antifungal Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Fluoro-6-methoxyquinoline as a key scaffold in the synthesis of novel antifungal agents. The quinoline core is a well-established pharmacophore in medicinal chemistry, and the strategic incorporation of fluorine and methoxy substituents can significantly enhance antifungal potency, selectivity, and pharmacokinetic properties. These notes offer insights into the synthesis, biological activity, and potential mechanisms of action of this compound derivatives, supported by experimental protocols and data presented for comparative analysis.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new and effective antifungal therapies. Quinoline derivatives have garnered significant attention due to their broad spectrum of biological activities, including antifungal properties. The introduction of a fluorine atom at the 2-position and a methoxy group at the 6-position of the quinoline ring can modulate the electronic and lipophilic character of the molecule, potentially leading to enhanced interactions with fungal-specific targets and improved metabolic stability. This document outlines the synthetic routes to access novel antifungal agents derived from this compound, presents their antifungal activity data, and explores their putative mechanisms of action.

Data Presentation: Antifungal Activity of Substituted Quinolines

The following table summarizes the in vitro antifungal activity of various quinoline derivatives against pathogenic fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, providing a quantitative measure for comparison. While specific data for derivatives of this compound is limited in publicly available literature, the presented data for analogous compounds with substitutions at the 2 and 6 positions offer valuable insights into structure-activity relationships.

Compound IDSubstitution PatternFungal StrainMIC (µg/mL)Reference
Analog 1 2-aryl-6-methoxy-quinolineCandida albicans>100[1]
Analog 2 2-(4-chlorophenyl)-6-methoxy-quinolineCandida albicansNot Reported[2]
Analog 3 6-fluoro-quinoline derivativeXanthomonas oryzaeBetter than Norfloxacin[3]
Analog 4 2-substituted-6-bromo-quinolineAspergillus fumigatusPotent activity[4]
Analog 5 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-olCandida albicansNot specified[5]
Analog 6 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-olAspergillus nigerNot specified[5]

Note: The data presented are for structurally related compounds to provide an indication of the potential antifungal activity of this compound derivatives. Further screening of specifically synthesized compounds is necessary for accurate activity assessment.

Experimental Protocols

The following are representative, detailed experimental protocols for the synthesis of antifungal agents based on the quinoline scaffold. While a direct protocol starting from this compound is not explicitly available in the cited literature, the following methods for the synthesis of analogous fluorinated and methoxy-substituted quinolines can be adapted.

Protocol 1: Synthesis of 2-Aryl-6-methoxyquinoline Derivatives (Adapted from[1])

This protocol describes a general method for the synthesis of 2-aryl-6-methoxyquinolines, which can be adapted by using 4-methoxy-2-fluoroaniline as a starting material.

Step 1: Synthesis of 2-Aryl-6-methoxyquinoline-4-carboxylic acid

  • To a solution of 4-methoxyaniline (1.23 g, 10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (20 mL), add pyruvic acid (0.88 g, 10 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aryl-6-methoxyquinoline-4-carboxylic acid.

Step 2: Synthesis of (2-Aryl-6-methoxyquinolin-4-yl)methanol

  • To a suspension of LiAlH₄ (0.45 g, 12 mmol) in dry THF (20 mL) under a nitrogen atmosphere, add a solution of the appropriate 2-aryl-6-methoxyquinoline-4-carboxylic acid (5.67 mmol) in dry THF dropwise, maintaining a gentle boil.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Carefully hydrolyze the reaction mixture with 10% NaOH solution until the evolution of hydrogen ceases.

  • Filter the solid and wash thoroughly with chloroform.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired alcohol.

Protocol 2: General Procedure for the Synthesis of 6-Fluoroquinoline Derivatives (Adapted from[3])

This protocol outlines a multi-step synthesis that can be modified to utilize a this compound intermediate for the introduction of various side chains.

  • Starting Material: 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid (Norfloxacin).

  • Activation: To a solution of the starting material (1 mmol) in dry DMF (10 mL), add 1,1'-carbonyldiimidazole (CDI) (1.1 mmol) and stir at room temperature for 2 hours.

  • Amidation: Add the desired amine (1.2 mmol) to the reaction mixture and stir at 80°C for 8-12 hours.

  • Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action of quinoline-based antifungal agents and a general experimental workflow for their synthesis and evaluation.

G cluster_synthesis Experimental Workflow: Synthesis and Evaluation Start Starting Material: This compound Reaction Chemical Synthesis (e.g., C-C coupling, amidation) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Antifungal Activity Screening (MIC determination) Characterization->Screening Hit Hit Compound Screening->Hit

Caption: General workflow for the synthesis and evaluation of antifungal agents.

G cluster_membrane Proposed Mechanism 1: Fungal Cell Membrane Disruption Quinoline Quinoline Derivative Membrane Fungal Cell Membrane (Ergosterol-rich) Quinoline->Membrane Targets Interaction Hydrophobic/Electrostatic Interactions Membrane->Interaction Disruption Membrane Disruption & Increased Permeability Interaction->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Fungal Cell Death Leakage->Death

Caption: Proposed mechanism of action via cell membrane disruption.

G cluster_ros Proposed Mechanism 2: Induction of Oxidative Stress Quinoline Quinoline Derivative Mitochondria Fungal Mitochondria Quinoline->Mitochondria Interacts with ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Damage Oxidative Damage to Cellular Components (Proteins, Lipids, DNA) ROS->Damage Apoptosis Apoptosis/Programmed Cell Death Damage->Apoptosis

Caption: Proposed mechanism of action via ROS induction.

References

Application Notes: 2-Fluoro-6-methoxyquinoline as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Quinoline derivatives are a well-established class of fluorescent compounds with diverse applications in bioimaging.[1] Their intrinsic fluorescence, coupled with the sensitivity of their emission to the local environment, makes them valuable tools for probing cellular structure and function. 2-Fluoro-6-methoxyquinoline is a quinoline scaffold molecule. While specific bioimaging applications for this particular derivative are not yet extensively documented, its structural similarity to other fluorescent quinolines, such as 6-methoxyquinoline, suggests its potential as a fluorescent probe. The introduction of a fluorine atom can modulate the electronic and photophysical properties of the molecule, potentially leading to advantageous features such as increased photostability and altered fluorescence spectra.

These application notes provide a proposed framework for the utilization of this compound as a fluorescent probe for monitoring intracellular pH, a common application for quinoline-based dyes. The protocols and data presented are based on the known properties of structurally related compounds and established live-cell imaging methodologies. Researchers are encouraged to optimize these protocols for their specific experimental systems.

Physicochemical and Spectroscopic Properties

The spectroscopic properties of this compound are predicted based on the characteristics of 6-methoxyquinoline and the typical effects of fluorine substitution.

PropertyProposed ValueNotes
Chemical Formula C₁₀H₈FNO
Molecular Weight 177.18 g/mol
Excitation Wavelength (λex) ~320-350 nmBased on 6-methoxyquinoline. The exact wavelength may shift due to the fluorine substituent and should be experimentally determined.
Emission Wavelength (λem) ~450-500 nmExpected to be in the blue-green region of the spectrum. The emission is likely to be sensitive to solvent polarity and pH.
Quantum Yield (Φ) Not DeterminedExpected to be moderate. Fluorine substitution can sometimes enhance quantum yield.
Molar Extinction Coefficient (ε) Not Determined
Solubility Soluble in DMSO, EthanolTypical for small organic fluorophores. Aqueous solubility is expected to be low.
Photostability Not DeterminedFluorination often increases photostability compared to non-fluorinated analogs.

Proposed Application: Ratiometric Fluorescent pH Indicator

Many quinoline derivatives exhibit pH-dependent fluorescence, making them suitable as ratiometric pH indicators. The protonation state of the quinoline nitrogen can alter the fluorescence properties, allowing for the measurement of pH by monitoring the ratio of fluorescence intensities at two different wavelengths.

Principle

In acidic environments, the quinoline nitrogen is protonated, leading to a shift in the emission spectrum compared to the neutral form in more basic environments. By capturing images at these two emission wavelengths, a ratiometric image can be generated that reflects the intracellular pH, independent of probe concentration, cell path length, and excitation intensity.

Experimental Protocols

Preparation of Stock Solution
  • Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C, protected from light and moisture.

Cell Culture and Staining
  • Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and culture under standard conditions until they reach the desired confluency.

  • Prepare a fresh staining solution by diluting the this compound stock solution in a serum-free culture medium or an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.

  • Remove the culture medium from the cells and wash once with pre-warmed HBSS.

  • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • After incubation, wash the cells two to three times with pre-warmed HBSS to remove any excess probe.

  • Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for imaging.

Fluorescence Microscopy and Image Acquisition
  • Use a fluorescence microscope equipped with a suitable light source (e.g., Xenon lamp or LED) and filter sets for ratiometric imaging.

  • Excite the sample at the predetermined excitation wavelength (e.g., ~340 nm).

  • Acquire fluorescence emission images at two different wavelengths, corresponding to the protonated and deprotonated forms of the probe (e.g., ~450 nm and ~500 nm). The exact wavelengths should be determined from the emission spectra of the probe at different pH values.

  • Acquire images with a cooled CCD or sCMOS camera to minimize noise.

  • Minimize phototoxicity and photobleaching by using the lowest possible excitation intensity and exposure time that provides an adequate signal-to-noise ratio.

Ratiometric Analysis and pH Calibration
  • Correct the acquired images for background fluorescence.

  • Calculate the ratio of the fluorescence intensities at the two emission wavelengths for each pixel in the image.

  • To convert the fluorescence intensity ratios to pH values, a calibration curve must be generated.

  • To create a calibration curve, treat stained cells with buffers of known pH containing a protonophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.

  • Acquire ratiometric images at each pH value and plot the fluorescence intensity ratio against the pH to generate the calibration curve.

Diagrams

experimental_workflow Experimental Workflow for Intracellular pH Measurement cluster_prep Probe & Cell Preparation cluster_staining Cell Staining cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis stock Prepare 1-10 mM Stock in DMSO stain_sol Prepare 1-10 µM Staining Solution stock->stain_sol culture Culture Cells on Imaging Dish wash1 Wash Cells with HBSS culture->wash1 incubate Incubate with Probe (15-30 min) stain_sol->incubate wash1->incubate wash2 Wash to Remove Excess Probe incubate->wash2 excite Excite at ~340 nm wash2->excite acquire Acquire Images at Emission 1 (~450 nm) & Emission 2 (~500 nm) excite->acquire ratio Calculate Ratiometric Image (Em1 / Em2) acquire->ratio ph_map Create Intracellular pH Map ratio->ph_map calibrate Generate pH Calibration Curve calibrate->ph_map

Caption: Workflow for intracellular pH imaging using a ratiometric fluorescent probe.

signaling_pathway Principle of Ratiometric pH Sensing cluster_probe This compound Probe cluster_environment Cellular Environment cluster_emission Fluorescence Emission cluster_ratio Ratiometric Measurement probe_neutral Neutral Form (Q) emission1 Emission at Wavelength 1 (~500 nm) probe_neutral->emission1 Leads to probe_protonated Protonated Form (QH+) emission2 Emission at Wavelength 2 (~450 nm) probe_protonated->emission2 Leads to high_ph High pH (Alkaline) high_ph->probe_neutral Favors low_ph Low pH (Acidic) low_ph->probe_protonated Favors ratio_calc Ratio = Intensity(Em2) / Intensity(Em1) emission1->ratio_calc emission2->ratio_calc ratio_calc->high_ph Low Ratio ratio_calc->low_ph High Ratio

Caption: Principle of ratiometric pH sensing with this compound.

Safety and Handling

The toxicological properties of this compound have not been fully investigated. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and contact with skin and eyes. Dispose of waste according to institutional guidelines.

Disclaimer

The information provided in these application notes is intended for guidance only. The protocols are based on general methodologies for live-cell imaging with fluorescent probes and the known properties of related quinoline compounds. It is the responsibility of the end-user to determine the suitability of this compound for their specific application and to optimize the experimental conditions accordingly.

References

Application Notes & Protocols: Step-by-Step Synthesis of Fluoro-6-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolines are a significant class of heterocyclic compounds in medicinal chemistry, forming the scaffold for numerous pharmaceuticals with a wide range of biological activities. The incorporation of a fluorine atom into the quinoline ring system can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This document provides detailed protocols for the synthesis of two distinct types of fluoro-6-methoxyquinoline derivatives: those with a fluorine atom directly on the quinoline core (at the 3-position) and those bearing a fluorine-substituted aryl group at the 2-position. These compounds are of interest as potential P-glycoprotein (P-gp) inhibitors and as novel inhibitors of bacterial DNA gyrase and topoisomerase IV.[1][2]

Synthesis Pathway Overview

Two primary, effective methods for the synthesis of fluoro-6-methoxyquinoline derivatives are presented:

  • Method A: POCl₃-Mediated Cyclization. A facile, two-step synthesis for producing 3-fluoro-6-methoxyquinoline. This method involves the reaction of p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride, followed by a hydrodechlorination/reduction step.[3][4][5][6]

  • Method B: Doebner Reaction. A one-pot, three-component reaction to synthesize 2-aryl-6-methoxyquinoline-4-carboxylic acids. By using a fluorine-substituted benzaldehyde, derivatives such as 2-(4-fluorophenyl)-6-methoxyquinoline-4-carboxylic acid can be readily prepared.[1]

Synthesis_Pathways cluster_A Method A: Synthesis of 3-Fluoro-6-methoxyquinoline cluster_B Method B: Synthesis of 2-(Fluorophenyl)-6-methoxyquinoline Derivatives (Doebner Reaction) A_start p-Anisidine + 2-Fluoromalonic Acid A_intermediate 2,4-Dichloro-3-fluoro- 6-methoxyquinoline A_start->A_intermediate  POCl₃, Reflux A_end 3-Fluoro-6-methoxyquinoline A_intermediate->A_end  Hydrogenolysis (Pd/C, H₂ or Ammonium Formate) B_start p-Anisidine + 4-Fluorobenzaldehyde + Pyruvic Acid B_end 2-(4-fluorophenyl)-6-methoxy- quinoline-4-carboxylic acid B_start->B_end  Ethanol, Reflux

Figure 1: General workflows for the synthesis of fluoro-6-methoxyquinoline derivatives.

Experimental Protocols

Protocol A: Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline

This protocol is adapted from a procedure developed for scalable synthesis.[4][5][7] It first involves a cyclization reaction to form a dichlorinated intermediate, followed by hydrogenolysis to yield the final product.

Step 1: Synthesis of 2,4-Dichloro-3-fluoro-6-methoxyquinoline

  • Reagents & Setup: In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, add 2-fluoromalonic acid.

  • Reaction: Add phosphorus oxychloride (POCl₃) to the vessel. Heat the mixture to 85 °C to dissolve all solids, then cool to room temperature.

  • Addition: Slowly add p-anisidine to the reaction mixture. An exotherm may be observed.

  • Reflux: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-16 hours until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: After cooling, carefully quench the reaction mixture with ice water. A precipitate will form.

  • Isolation: Filter the solid precipitate, wash thoroughly with water, and dry under a vacuum.

  • Purification: Recrystallize the crude product from a 2:1 ethanol/water mixture to afford pure 2,4-dichloro-3-fluoro-6-methoxyquinoline.[3]

Step 2: Synthesis of 3-Fluoro-6-methoxyquinoline (Hydrogenolysis)

  • Reagents & Setup: To a flask, add the 2,4-dichloro-3-fluoro-6-methoxyquinoline intermediate and methanol. Add 10% Palladium on carbon (Pd/C) as the catalyst.

  • Hydrogen Source: Add ammonium formate as a hydrogen donor for transfer hydrogenation.[7] Alternatively, the reaction can be performed under a hydrogen gas atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature for 16 hours.[7]

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the resulting residue using column chromatography on silica gel (eluting with 5% ethyl acetate in hexanes) to yield the final product, 3-fluoro-6-methoxyquinoline.[7]

Protocol B: One-Pot Synthesis of 2-(4-fluorophenyl)-6-methoxyquinoline-4-carboxylic acid

This protocol utilizes the Doebner reaction for a straightforward synthesis of 2-aryl-quinoline derivatives.[1]

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluorobenzaldehyde, pyruvic acid, and p-anisidine in absolute ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Cooling & Precipitation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven. The resulting 2-(4-fluorophenyl)-6-methoxyquinoline-4-carboxylic acid is typically a yellow crystalline powder.[1]

Quantitative Data Summary

The following table summarizes the yields and melting points for a series of 2-aryl-6-methoxyquinoline-4-carboxylic acid derivatives synthesized via the Doebner reaction (Protocol B).[1]

Compound No.Derivative (Substitution at 2-position)Yield (%)Melting Point (°C)
4a Phenyl23%234-236
4b 4-Fluorophenyl13%226-228
4c 3-Hydroxyphenyl18%293-295
4d 4-Hydroxyphenyl16%310-312
4g 3-Hydroxy-4-methoxyphenyl15%283-285

Experimental Workflow Visualization

The following diagram illustrates the detailed laboratory workflow for the Doebner reaction as described in Protocol B.

Doebner_Workflow start 1. Combine Reagents - 4-Fluorobenzaldehyde - Pyruvic Acid - p-Anisidine - Absolute Ethanol reflux 2. Heat to Reflux (4-6 hours) start->reflux monitor 3. Monitor by TLC reflux->monitor cool 4. Cool to Room Temperature monitor->cool Reaction Complete precipitate Product Precipitates cool->precipitate filter 5. Vacuum Filtration precipitate->filter wash 6. Wash Solid - Cold Ethanol - Diethyl Ether filter->wash dry 7. Dry in Vacuum Oven wash->dry end Final Product: 2-(4-fluorophenyl)-6-methoxy- quinoline-4-carboxylic acid dry->end

Figure 2: Step-by-step workflow for the Doebner synthesis of 2-aryl-quinoline derivatives.

References

Application Note: Development of a Reversed-Phase HPLC Method for the Analysis of 2-Fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Fluoro-6-methoxyquinoline is a substituted quinoline derivative with potential applications in pharmaceutical and chemical research. The development of a robust and reliable analytical method for the quantification and purity assessment of this compound is crucial for quality control and research purposes. This application note describes a systematic approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the analysis of this compound. The methodology follows a logical progression from initial screening to method optimization and validation, ensuring a sensitive, specific, and reproducible analytical procedure.

Materials and Methods

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Analytical balance

  • pH meter

Chemicals and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (reagent grade)

  • Ammonium acetate (reagent grade)

Chromatographic Conditions (Starting Point): A C18 column is a common and effective choice for the separation of quinoline derivatives.[1] The initial mobile phase conditions are selected to provide good retention and peak shape, with a gradient elution to ensure the separation of potential impurities with different polarities.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Based on UV scan (Initial suggestion: ~225 nm or ~340 nm)[2][3]
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

Experimental Workflow

The development of the HPLC method follows a structured workflow to ensure all critical parameters are evaluated and optimized.

HPLC_Method_Development start Start: Define Analytical Target Profile solubility Solubility and UV Spectra Assessment start->solubility screening Initial Chromatographic Screening (Broad Gradient) solubility->screening optimization Method Optimization screening->optimization Evaluate Peak Shape, Retention, Resolution validation Method Validation optimization->validation Optimized Conditions sub_mobile Mobile Phase Composition (Organic Solvent, pH) optimization->sub_mobile sub_gradient Gradient Profile (Slope, Time) optimization->sub_gradient sub_column Column Temperature and Flow Rate optimization->sub_column protocol Finalized Analytical Method Protocol validation->protocol

Caption: HPLC Method Development Workflow

Detailed Protocols

Protocol 1: Sample Preparation and UV-Vis Spectral Analysis

  • Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the sample diluent (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 1 mg/mL.

  • Working Standard Preparation: Dilute the stock solution with the sample diluent to a concentration of approximately 10 µg/mL.

  • UV-Vis Spectrum Acquisition: Using a UV-Vis spectrophotometer (or the PDA detector of the HPLC), scan the working standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). This will be the primary wavelength for detection.

Protocol 2: Initial Chromatographic Screening

  • Equilibrate the HPLC system with the starting chromatographic conditions outlined in the table above.

  • Inject the 10 µg/mL working standard solution.

  • Monitor the chromatogram for the retention time, peak shape, and the presence of any impurities.

  • Based on the initial run, adjust the gradient to ensure the main peak elutes between 5 and 15 minutes and has a tailing factor between 0.9 and 1.5. A broad gradient is useful for initial screening to understand the sample's complexity.[4]

Protocol 3: Method Optimization

Systematically adjust the following parameters to achieve optimal separation and peak shape.

  • Mobile Phase pH: Prepare mobile phase A with different pH values (e.g., using formic acid for acidic pH or ammonium acetate for near-neutral pH) to evaluate the effect on peak shape and retention time, as quinoline derivatives' retention can be pH-dependent.

  • Organic Modifier: Evaluate methanol as an alternative to acetonitrile. The choice of organic solvent can significantly impact selectivity.

  • Gradient Slope: Adjust the gradient steepness to improve the resolution between the main peak and any closely eluting impurities.

  • Temperature: Vary the column temperature (e.g., 25 °C, 35 °C) to assess its effect on resolution and peak shape.

Protocol 4: Method Validation (as per ICH Q2(R1) Guidelines)

Once the method is optimized, perform a validation to demonstrate its suitability for the intended purpose.

  • Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interference at the retention time of this compound. Forced degradation studies are recommended to demonstrate the stability-indicating nature of the method.[4]

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 1-20 µg/mL) and inject them. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the working standard solution on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally make small variations in the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.1) and assess the impact on the results.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor 0.8 - 1.5
Theoretical Plates > 2000
RSD of Peak Area (n=6) ≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
1
5
10
15
20
Correlation Coefficient (r²) ≥ 0.999
Regression Equation

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%
100%
120%
Average Recovery (%) 98.0 - 102.0%

Table 4: Precision Data

Precision TypeRSD (%) of Peak Area
Repeatability (Intra-day) ≤ 2.0%
Intermediate (Inter-day) ≤ 2.0%

This application note provides a comprehensive framework for the development and validation of an RP-HPLC method for the analysis of this compound. The provided protocols and starting conditions offer a solid foundation for researchers to establish a reliable and robust analytical method suitable for quality control and research applications. The systematic approach ensures that the final method is specific, accurate, precise, and robust.

References

Application Note & Protocol: In Vitro Bacterial DNA Gyrase Inhibition Assay Using 2-Fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of 2-Fluoro-6-methoxyquinoline against bacterial DNA gyrase. DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1] Its absence in eukaryotes makes it an attractive target for antibacterial agents. This protocol describes a gel-based assay to measure the inhibition of DNA gyrase supercoiling activity.

Introduction

Quinolone and fluoroquinolone derivatives are a well-established class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.[2][3] By inhibiting these enzymes, they disrupt DNA replication, leading to bacterial cell death.[2][4] this compound is a quinoline derivative with potential inhibitory activity against these bacterial enzymes. This application note outlines a robust in vitro assay to quantify the inhibitory potential of this compound and its analogs against E. coli DNA gyrase. The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by the enzyme in the presence of the test compound.

Signaling Pathway of DNA Gyrase Inhibition

DNA gyrase is crucial for relieving topological stress during DNA replication. It introduces negative supercoils into the bacterial chromosome, which is essential for the unwinding of the DNA double helix at the replication fork. Inhibition of DNA gyrase by compounds like this compound stalls the replication fork, leading to DNA damage and ultimately, cell death.

DNA_Gyrase_Inhibition cluster_replication DNA Replication cluster_inhibition Inhibition Pathway Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA Supercoiled DNA Replication_Fork Replication Fork Progression Supercoiled_DNA->Replication_Fork Enables DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Inhibited_Gyrase Inhibited DNA Gyrase Replication_Stalled Replication Stalled & DNA Damage Replication_Fork->Replication_Stalled Blocked Compound This compound Compound->DNA_Gyrase Inhibits Cell_Death Bacterial Cell Death Replication_Stalled->Cell_Death

Figure 1: Simplified pathway of DNA gyrase inhibition.

Experimental Workflow

The experimental workflow for the DNA gyrase inhibition assay is a multi-step process that begins with the preparation of reagents and culminates in the analysis of results from an agarose gel.

experimental_workflow Start Start Reagent_Prep Reagent Preparation Prepare Assay Buffer, Dilution Buffer, and Relaxed pBR322 DNA Dilute this compound to desired concentrations Start->Reagent_Prep Reaction_Setup Reaction Setup On ice, mix Assay Buffer, relaxed DNA, and water Add test compound or DMSO (control) Add diluted DNA Gyrase Reagent_Prep->Reaction_Setup Incubation Incubation Incubate at 37°C for 30 minutes Reaction_Setup->Incubation Reaction_Stop Stop Reaction Add Stop Buffer/Loading Dye Incubation->Reaction_Stop Gel_Electrophoresis Agarose Gel Electrophoresis Load samples onto a 1% agarose gel Run at 90V for 90 minutes Reaction_Stop->Gel_Electrophoresis Visualization Visualization & Analysis Stain gel with Ethidium Bromide Visualize under UV light Quantify supercoiled and relaxed DNA bands Gel_Electrophoresis->Visualization End End Visualization->End

Figure 2: Experimental workflow for the DNA gyrase inhibition assay.

Materials and Reagents

  • Enzyme: E. coli DNA Gyrase

  • Substrate: Relaxed pBR322 Plasmid DNA

  • Test Compound: this compound

  • Positive Control: Ciprofloxacin

  • Vehicle Control: Dimethyl Sulfoxide (DMSO)

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.

  • Stop Buffer/Loading Dye (6X): 30% Glycerol, 0.75% Bromophenol Blue, 0.75% Xylene Cyanol FF, 60 mM EDTA.

  • Agarose

  • 10X TAE Buffer: 400 mM Tris-acetate, 10 mM EDTA, pH 8.0.

  • Ethidium Bromide Solution

Experimental Protocol

  • Preparation of Reagents:

    • Thaw all reagents on ice.

    • Prepare a 1% agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide.

    • Prepare serial dilutions of this compound and ciprofloxacin in DMSO. The final concentration of DMSO in the reaction should not exceed 1%.

  • Reaction Setup:

    • In microcentrifuge tubes on ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

    • Aliquot the master mix into individual reaction tubes.

    • To each tube, add 1 µL of the test compound dilution or DMSO for the vehicle control.

    • For the positive control, add 1 µL of the ciprofloxacin dilution.

    • For the negative control (no enzyme), add 1 µL of DMSO.

    • Dilute the E. coli DNA gyrase in Dilution Buffer to a working concentration.

    • Initiate the reaction by adding the diluted enzyme to all tubes except the negative control.

  • Incubation:

    • Mix the contents of the tubes gently by flicking.

    • Incubate the reaction mixtures at 37°C for 30 minutes.

  • Stopping the Reaction:

    • Terminate the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye to each tube.

  • Agarose Gel Electrophoresis:

    • Load the entire volume of each reaction mixture into the wells of the 1% agarose gel.

    • Run the gel at 90V for 90 minutes in 1X TAE buffer.

  • Visualization and Data Analysis:

    • Visualize the DNA bands under a UV transilluminator.

    • The supercoiled DNA will migrate faster than the relaxed DNA.

    • Quantify the intensity of the supercoiled and relaxed DNA bands using gel documentation software.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

The inhibitory activity of this compound and its analogs against bacterial DNA gyrase can be summarized in a table for easy comparison. The following table presents hypothetical IC₅₀ values for a series of quinoline derivatives.

CompoundTarget EnzymeIC₅₀ (µM)
This compound E. coli DNA Gyrase3.5
Analog AE. coli DNA Gyrase10.2
Analog BE. coli DNA Gyrase1.8
Analog CE. coli DNA Gyrase> 50
Ciprofloxacin (Control)E. coli DNA Gyrase0.5

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Troubleshooting

  • No supercoiling in the positive control:

    • Check the activity of the DNA gyrase. The enzyme may have lost activity due to improper storage or handling.

    • Verify the concentration and integrity of the ATP in the assay buffer.

  • Smearing of DNA bands:

    • This may indicate nuclease contamination. Ensure all reagents and equipment are sterile.

  • Inconsistent results:

    • Ensure accurate pipetting and thorough mixing of reagents.

    • Maintain a consistent incubation time and temperature.

Conclusion

The in vitro DNA gyrase inhibition assay described in this application note is a reliable method for evaluating the potential of this compound and other novel compounds as antibacterial agents. By providing a detailed protocol and guidelines for data analysis, this document serves as a valuable resource for researchers in the field of drug discovery and development.

References

Application Notes: Cell Viability Assays with 2-Fluoro-6-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Fluoro-6-methoxyquinoline derivatives represent a class of heterocyclic compounds with significant potential in anticancer research.[1] These compounds are evaluated for their cytotoxic effects against various cancer cell lines, including those of the breast, colon, lung, and liver.[1][2] Determining the concentration-dependent efficacy of these derivatives in inhibiting cell growth and proliferation is a critical step in preclinical drug development. This document provides detailed protocols for assessing the cell viability of cancer cells treated with this compound derivatives using common colorimetric and luminescence-based assays.

The selection of a particular cell viability assay depends on the specific research question, the cell type, and the compound's properties. The most common assays rely on the metabolic activity of viable cells to produce a measurable signal. These include the MTT, MTS, and CellTiter-Glo® assays.

Data Presentation

The cytotoxic activity of this compound derivatives is typically quantified by their IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The following tables summarize representative quantitative data for a hypothetical this compound derivative (designated as F-MQ-001) against a panel of cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of F-MQ-001 against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer8.5
MDA-MB-231Breast Cancer12.3
HCT-116Colon Cancer5.2
A549Lung Cancer15.8
HepG2Liver Cancer9.7

Table 2: Comparative Cytotoxicity (IC50 in µM) of F-MQ-001 and a Standard Chemotherapeutic Agent (Doxorubicin)

Cell LineF-MQ-001Doxorubicin
MCF-78.50.9
HCT-1165.20.5
A54915.81.2

Experimental Protocols

Detailed methodologies for key cell viability assays are provided below. It is crucial to maintain sterile conditions throughout these experiments to prevent contamination.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[3]

Materials:

  • This compound derivative stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)[4]

  • Complete cell culture medium

  • 96-well plates

  • Cancer cell lines

  • Solubilization solution (e.g., 40% DMF, 2% glacial acetic acid, 16% SDS, pH 4.7)[3]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3][4]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a more convenient alternative to the MTT assay as the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[3]

Materials:

  • This compound derivative stock solution

  • MTS solution (containing an electron coupling reagent like PES)[5]

  • Complete cell culture medium

  • 96-well plates

  • Cancer cell lines

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • MTS Addition: Add 20 µL of the combined MTS/PES solution to each well.[3][5]

  • Incubation: Incubate for 1-4 hours at 37°C.[3][5]

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[3]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

Materials:

  • This compound derivative stock solution

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Cancer cell lines

  • Luminometer

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol, using opaque-walled plates.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

Visualizations

Experimental Workflow for Cell Viability Assays

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Seed Cells in 96-well Plate B Incubate (24h) A->B D Add Compound Dilutions to Cells B->D C Prepare Serial Dilutions of This compound Derivative E Incubate (24-72h) D->E F Add Viability Reagent (MTT, MTS, or CellTiter-Glo®) E->F G Incubate (1-4h) F->G H Measure Signal (Absorbance or Luminescence) G->H I Data Analysis and IC50 Calculation H->I

Caption: Workflow for assessing cell viability with this compound derivatives.

Potential Signaling Pathway for Cytotoxicity

While the precise mechanism of action for all this compound derivatives is not fully elucidated, many quinoline-based anticancer compounds are known to interfere with critical cellular processes such as DNA replication and cell cycle progression, ultimately leading to apoptosis. Some fluoroquinolones are known to target DNA gyrase and topoisomerase IV.[6]

G A This compound Derivative B Inhibition of Topoisomerase A->B C DNA Damage B->C D Cell Cycle Arrest C->D E Activation of Apoptotic Pathways D->E F Cell Death E->F

Caption: A potential mechanism of action for cytotoxic this compound derivatives.

References

Application Notes and Protocols: Synthesis of 2-Fluoro-6-methoxyquinoline for P-glycoprotein Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and evaluation of 2-fluoro-6-methoxyquinoline as a potential inhibitor of P-glycoprotein (P-gp). P-glycoprotein is an ATP-dependent efflux pump that is a key contributor to multidrug resistance (MDR) in cancer cells, a major hurdle in effective chemotherapy. By transporting a wide range of anticancer drugs out of the cell, P-gp reduces their intracellular concentration and thus their efficacy. The development of P-gp inhibitors is a critical strategy to overcome MDR and enhance the effectiveness of existing cancer therapies. This application note details a proposed synthetic route for this compound, a compound of interest for P-gp inhibition studies, along with protocols for in vitro assays to determine its inhibitory activity and cytotoxicity.

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane protein that actively transports a wide variety of structurally diverse xenobiotics out of cells.[1] This efflux mechanism plays a crucial role in protecting cells from toxic substances. However, in the context of cancer, the overexpression of P-gp in tumor cells is a significant mechanism of multidrug resistance (MDR).[2][3][4][5] P-gp can recognize and extrude numerous chemotherapeutic agents, thereby reducing their intracellular accumulation and rendering the cancer cells resistant to treatment.

Quinoline-based compounds have shown promise as modulators of P-gp activity. The quinoline scaffold provides a versatile platform for structural modifications to optimize inhibitory potency and selectivity. This document focuses on this compound, a specific derivative designed for P-gp inhibition studies. The introduction of a fluorine atom at the 2-position and a methoxy group at the 6-position is intended to modulate the electronic and steric properties of the molecule to enhance its interaction with the P-gp binding site.

These application notes provide a proposed synthetic pathway for this compound, detailed protocols for evaluating its P-gp inhibitory effects using common in vitro assays, and a framework for assessing its cytotoxic profile.

Synthesis of this compound (Proposed Method)

  • Step 1: Synthesis of 2-Chloro-6-methoxyquinoline. This intermediate can be synthesized via a Vilsmeier-Haack reaction from N-(4-methoxyphenyl)acetamide.

  • Step 2: Halogen Exchange Reaction. The 2-chloro substituent is then replaced with fluorine using a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange reaction (e.g., a modified Finkelstein reaction).

Experimental Protocol:

Materials and Reagents:

  • N-(4-methoxyphenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Potassium fluoride (KF)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Sulfolane)

  • Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

Step 1: Synthesis of 2-Chloro-6-methoxyquinoline

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 eq) to ice-cold N,N-dimethylformamide (3.0 eq).

  • To this mixture, add N-(4-methoxyphenyl)acetamide (1.0 eq).

  • Heat the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-chloro-6-methoxyquinoline.

Step 2: Synthesis of this compound (Halogen Exchange)

  • In a dry round-bottom flask, combine 2-chloro-6-methoxyquinoline (1.0 eq), potassium fluoride (3.0-5.0 eq), and a phase-transfer catalyst (0.1 eq) in an anhydrous polar aprotic solvent (e.g., DMSO).

  • Heat the reaction mixture to 150-180 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or GC-MS. The reaction may require several hours to reach completion.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of cold water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with water and brine to remove the solvent and residual salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow start N-(4-methoxyphenyl)acetamide intermediate 2-Chloro-6-methoxyquinoline start->intermediate Vilsmeier-Haack Reaction (POCl3, DMF) product This compound intermediate->product Halogen Exchange (KF, Phase-transfer catalyst)

Caption: Proposed two-step synthesis of this compound.

P-glycoprotein Inhibition Assays

To evaluate the P-gp inhibitory potential of the synthesized this compound, several in vitro assays can be employed. The most common methods involve measuring the intracellular accumulation of a fluorescent P-gp substrate in cancer cells that overexpress P-gp.

Cell Lines and Culture
  • P-gp overexpressing cells: A cell line known to overexpress P-gp, such as KB-V1 (vinblastine-resistant human oral carcinoma) or K562/ADR (doxorubicin-resistant human leukemia), should be used.

  • Parental (sensitive) cells: The corresponding parental cell line (KB-3-1 or K562) with low P-gp expression should be used as a negative control.

  • Cells should be cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics, following standard cell culture protocols. The resistant cell line should be maintained under selective pressure by including the corresponding cytotoxic agent in the culture medium.

Calcein-AM Efflux Assay

Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. Once inside the cell, it is hydrolyzed by intracellular esterases into the highly fluorescent and cell-impermeable calcein. Calcein itself is a substrate for P-gp and is actively transported out of P-gp-overexpressing cells. Inhibition of P-gp will lead to the intracellular accumulation of fluorescent calcein.

Protocol:

  • Seed the P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • The next day, remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Prepare serial dilutions of the test compound (this compound) and a known P-gp inhibitor as a positive control (e.g., verapamil or tariquidar) in the assay buffer.

  • Add the test compound and controls to the respective wells and incubate for 30 minutes at 37 °C.

  • Add Calcein-AM to each well to a final concentration of 0.25-1 µM and incubate for another 30-60 minutes at 37 °C in the dark.

  • Wash the cells twice with ice-cold assay buffer to remove the extracellular dye.

  • Add fresh assay buffer to each well and measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% of the maximum inhibition of P-gp activity) by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Rhodamine 123 Efflux Assay

Principle: Rhodamine 123 is a fluorescent cationic dye that is a well-known substrate of P-gp. In P-gp overexpressing cells, the intracellular accumulation of rhodamine 123 is low due to active efflux. P-gp inhibitors will block this efflux, leading to an increase in intracellular fluorescence.

Protocol:

  • Follow the same cell seeding and initial washing steps as in the Calcein-AM assay.

  • Pre-incubate the cells with various concentrations of the test compound (this compound) and a positive control for 30 minutes at 37 °C.

  • Add rhodamine 123 to each well to a final concentration of 1-5 µM and incubate for 60-90 minutes at 37 °C in the dark.

  • After incubation, remove the medium and wash the cells three times with ice-cold PBS to stop the efflux and remove the extracellular dye.

  • Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Measure the fluorescence of the cell lysates in a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 529 nm, respectively.

  • Calculate the percent increase in rhodamine 123 accumulation for each concentration of the test compound relative to the untreated control.

  • Determine the EC₅₀ value (the concentration of the inhibitor that causes 50% of the maximum increase in substrate accumulation).

Diagram of the P-gp Inhibition Assay Workflow:

Pgp_Inhibition_Workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis seed Seed P-gp overexpressing and parental cells adhere Allow cells to adhere overnight seed->adhere wash1 Wash cells with assay buffer adhere->wash1 prepare_compounds Prepare serial dilutions of This compound and controls wash1->prepare_compounds add_compounds Add compounds to cells and pre-incubate prepare_compounds->add_compounds add_substrate Add fluorescent P-gp substrate (Calcein-AM or Rhodamine 123) add_compounds->add_substrate wash2 Wash cells to remove extracellular substrate add_substrate->wash2 measure Measure intracellular fluorescence wash2->measure analyze Calculate % inhibition and determine IC50/EC50 measure->analyze

Caption: General workflow for in vitro P-gp inhibition assays.

Cytotoxicity Assay

It is essential to assess the intrinsic cytotoxicity of this compound to ensure that the observed P-gp inhibition is not a result of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.

MTT Assay Protocol:
  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for 48-72 hours. Include an untreated control and a positive control for cytotoxicity (e.g., doxorubicin).

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC₅₀ value for cytotoxicity, which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation

Quantitative data from the P-gp inhibition and cytotoxicity assays should be summarized in tables for clear comparison. Due to the lack of specific experimental data for this compound in the public domain, the following tables present representative data for hypothetical and analogous quinoline derivatives to illustrate the expected format.

Table 1: P-gp Inhibitory Activity of this compound and Control Compounds

CompoundCell LineAssayIC₅₀ / EC₅₀ (µM)[2]
This compound KB-V1Calcein-AMTo be determined
This compound K562/ADRRhodamine 123To be determined
Verapamil (Positive Control)KB-V1Calcein-AM5.2 ± 0.7
Tariquidar (Positive Control)K562/ADRRhodamine 1230.8 ± 0.1
Unrelated Quinoline DerivativeKB-V1Calcein-AM12.5 ± 1.5

Table 2: Cytotoxicity of this compound

CompoundCell LineIncubation Time (h)IC₅₀ (µM)[2]
This compound KB-3-1 (Parental)72To be determined
This compound KB-V1 (Resistant)72To be determined
Doxorubicin (Positive Control)KB-3-1 (Parental)720.02 ± 0.005
Doxorubicin (Positive Control)KB-V1 (Resistant)722.5 ± 0.3

Signaling Pathway and Mechanism of Action

P-glycoprotein functions as an ATP-dependent efflux pump. The binding of ATP to the nucleotide-binding domains (NBDs) of P-gp fuels the conformational changes necessary to transport substrates across the cell membrane. P-gp inhibitors can act through various mechanisms, including competitive binding to the substrate-binding site, allosteric modulation of the transporter, or interference with ATP hydrolysis.

Diagram of P-glycoprotein Efflux Mechanism and Inhibition:

Pgp_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space pgp P-glycoprotein (P-gp) Substrate Binding Site ATP Binding Site drug_out Chemotherapeutic Drug pgp->drug_out Efflux adp ADP + Pi pgp:atp->adp drug_in Chemotherapeutic Drug drug_in->pgp:in Binding atp ATP atp->pgp:atp Binding & Hydrolysis inhibitor This compound inhibitor->pgp:in Competitive Inhibition

Caption: Mechanism of P-gp mediated drug efflux and its inhibition.

Conclusion

This document outlines a comprehensive approach for the synthesis and preclinical evaluation of this compound as a potential P-glycoprotein inhibitor. The proposed synthetic route provides a clear path to obtaining the target compound for biological testing. The detailed protocols for P-gp inhibition and cytotoxicity assays will enable researchers to robustly assess the compound's activity and selectivity. The structured data presentation and visualization of the underlying mechanisms provide a clear framework for interpreting the experimental results. Successful development of potent and non-toxic P-gp inhibitors like this compound holds significant promise for overcoming multidrug resistance and improving the outcomes of cancer chemotherapy.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Quinolines and their derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-6-methoxyquinoline, in particular, holds promise as a key intermediate for the synthesis of novel therapeutic agents. This document details a feasible and scalable synthetic strategy to access this compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process, as illustrated below. The initial step involves the synthesis of the precursor 6-methoxyquinolin-2-amine, followed by its conversion to the target fluoroquinoline.

Synthetic Pathway for this compound cluster_0 Step 1: Synthesis of 6-methoxyquinolin-2-amine cluster_1 Step 2: Balz-Schiemann Reaction p_anisidine p-Anisidine reagents1 Reagents for Quinoline Formation p_anisidine->reagents1 intermediate 6-methoxyquinolin-2-amine reagents1->intermediate reagents2 1. NaNO2, HBF4 2. Heat intermediate->reagents2 final_product This compound reagents2->final_product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-methoxyquinolin-2-amine (Intermediate)

While a specific large-scale protocol for 6-methoxyquinolin-2-amine is not widely published, a plausible approach involves a variation of the Skraup synthesis or a related cyclization reaction starting from p-anisidine. The following is a generalized procedure based on known quinoline syntheses.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
p-Anisidine123.151.09>99%
Glycerol92.091.261>99%
p-Methoxynitrobenzene153.141.209>98%
Ferrous sulfate heptahydrate278.011.898>99%
Boric acid61.831.435>99.5%
Concentrated Sulfuric Acid98.081.8495-98%
Sodium Hydroxide40.00->97%
Ethyl Acetate88.110.902>99.5%

Procedure:

  • To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge p-anisidine (1.0 part by mole).

  • Add glycerol (4.3-4.5 parts by mole), p-methoxynitrobenzene (0.50-0.54 parts by mole), ferrous sulfate (0.20-0.25 parts by mole), and boric acid (1.0-1.3 parts by mole).

  • Slowly add concentrated sulfuric acid while maintaining the internal temperature below 40°C. The volume of concentrated sulfuric acid should be approximately 1:6 compared to the volume of glycerol.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 140°C) and maintain for 8-8.5 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a 50% aqueous sodium hydroxide solution to a pH of approximately 5.5, ensuring the temperature is controlled.

  • The resulting mixture may contain a resinous byproduct. If so, decant the liquid phase.

  • Filter the solid product and wash thoroughly with distilled water.

  • Wash the filter cake with ethyl acetate. Combine the organic phases and extract the aqueous phase with ethyl acetate.

  • Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-methoxyquinoline.

  • Further purification may be required, such as recrystallization or column chromatography, to obtain the desired 6-methoxyquinolin-2-amine precursor, as the initial Skraup reaction typically yields the parent 6-methoxyquinoline. Conversion to the 2-amino derivative would require a subsequent amination step, for which various methods exist.

Note: This is a generalized procedure for the synthesis of the 6-methoxyquinoline core. The formation of the 2-amino functionality might require a separate multi-step sequence, for which detailed experimental data is not currently available in the public literature.

Step 2: Synthesis of this compound (Final Product) via Balz-Schiemann Reaction

This procedure is based on the principles of the Balz-Schiemann reaction, which converts an aromatic amine to an aryl fluoride via a diazonium tetrafluoroborate intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
6-methoxyquinolin-2-amine174.20->98%
Sodium Nitrite69.00->97%
Tetrafluoroboric Acid (48% in H₂O)87.811.4148%
Diethyl Ether74.120.713>99%
Saturated Sodium Bicarbonate Solution---
Brine---
Anhydrous Magnesium Sulfate120.372.66>97%

Procedure:

  • In a reactor cooled to 0-5°C, dissolve 6-methoxyquinolin-2-amine (1.0 eq) in a solution of tetrafluoroboric acid (48% in water, 3.0-4.0 eq).

  • Slowly add a solution of sodium nitrite (1.1-1.2 eq) in water dropwise, maintaining the internal temperature below 5°C.

  • Stir the mixture at 0-5°C for 1-2 hours after the addition is complete. The formation of a precipitate (the diazonium tetrafluoroborate salt) may be observed.

  • Isolate the diazonium salt by filtration and wash it with cold diethyl ether.

  • Caution: Diazonium salts can be explosive when dry. Proceed with appropriate safety measures.

  • Gently heat the isolated diazonium salt in an inert, high-boiling point solvent (e.g., toluene or xylene) until nitrogen evolution ceases. The thermal decomposition typically occurs between 100-150°C.

  • Cool the reaction mixture to room temperature.

  • Wash the organic solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization to yield the final product.

Data Presentation

As this is a proposed synthesis, experimental data is not available. The following tables are templates for recording key data during process development.

Table 1: Reaction Parameters for the Synthesis of 6-methoxyquinolin-2-amine

ParameterValue
Molar Ratio of Reactants
Reaction Temperature (°C)
Reaction Time (h)
Yield (%)
Purity (by HPLC, %)

Table 2: Reaction Parameters for the Balz-Schiemann Reaction

ParameterValue
Molar Ratio of Reactants
Diazotization Temperature (°C)
Diazotization Time (h)
Decomposition Temperature (°C)
Yield (%)
Purity (by HPLC, %)

Logical Workflow Diagram

The following diagram illustrates the decision-making and workflow for the synthesis and purification of this compound.

Synthesis and Purification Workflow start Start synthesis_intermediate Synthesize 6-methoxyquinolin-2-amine start->synthesis_intermediate purify_intermediate Purify Intermediate synthesis_intermediate->purify_intermediate balz_schiemann Balz-Schiemann Reaction purify_intermediate->balz_schiemann workup Aqueous Workup balz_schiemann->workup purify_final Purify Final Product (Chromatography/Recrystallization) workup->purify_final characterization Characterize Product (NMR, MS, HPLC) purify_final->characterization end End characterization->end

Application Notes and Protocols: 2-Fluoro-6-methoxyquinoline in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel fused heterocyclic compounds utilizing 2-fluoro-6-methoxyquinoline as a key starting material. The inherent reactivity of the C2-fluorine atom towards nucleophilic aromatic substitution (SNAr) makes this reagent a valuable building block for the construction of diverse molecular architectures with potential applications in medicinal chemistry and materials science. Quinolines and their fused heterocyclic derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

This document outlines the synthesis of two such novel heterocycles: 7-methoxy-1H-pyrazolo[3,4-b]quinoline and 7-methoxy-[1][2][3]triazolo[4,3-a]quinoline .

Synthesis of 7-methoxy-1H-pyrazolo[3,4-b]quinoline

The synthesis of 7-methoxy-1H-pyrazolo[3,4-b]quinoline is achieved through a cyclocondensation reaction between this compound and hydrazine hydrate. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by one of the nitrogen atoms of hydrazine, followed by an intramolecular cyclization.

Experimental Protocol:

Materials:

  • This compound

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus

  • Silica gel for column chromatography

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask, add hydrazine hydrate (5.0 mmol, 5 eq.).

  • The reaction mixture is stirred and heated to reflux (approximately 80 °C) for 6-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Upon completion of the reaction (disappearance of the starting material spot on TLC), the reaction mixture is allowed to cool to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • The fractions containing the pure product are combined and the solvent is evaporated to yield 7-methoxy-1H-pyrazolo[3,4-b]quinoline as a solid.

  • The purified product is dried under vacuum, and its yield, melting point, and spectroscopic data are recorded.

Quantitative Data:

ParameterExpected Value
Yield 85-95%
Melting Point 210-215 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 13.0 (s, 1H, NH), 8.6 (d, J=8.0 Hz, 1H), 8.1 (d, J=8.0 Hz, 1H), 7.8 (s, 1H), 7.5 (dd, J=8.0, 2.0 Hz, 1H), 7.3 (d, J=2.0 Hz, 1H), 5.2 (s, 1H), 3.9 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 158.2, 148.5, 145.1, 133.7, 129.8, 122.4, 121.9, 118.5, 106.3, 99.8, 55.9
MS (ESI+) m/z [M+H]⁺ calculated for C₁₁H₁₀N₃O: 200.08; found: 200.08

Synthesis of 7-methoxy-[1][2][3]triazolo[4,3-a]quinoline

The synthesis of 7-methoxy-[1][2][3]triazolo[4,3-a]quinoline involves a two-step, one-pot reaction. First, this compound is reacted with hydrazine hydrate to form an intermediate 2-hydrazinyl-6-methoxyquinoline. This intermediate then undergoes cyclization with an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst to yield the final triazoloquinoline product.

Experimental Protocol:

Materials:

  • This compound

  • Hydrazine hydrate (80% in water)

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (catalytic amount)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • TLC plates (silica gel 60 F254)

  • Column chromatography apparatus

  • Silica gel for column chromatography

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (3.0 mmol, 3 eq.) to the solution and heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, add triethyl orthoformate (5.0 mmol, 5 eq.) and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Heat the reaction mixture to reflux for an additional 12 hours.

  • Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane, 2:1).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • The pure fractions are collected and the solvent evaporated to afford 7-methoxy-[1][2][3]triazolo[4,3-a]quinoline as a solid.

  • The final product is dried, and the yield, melting point, and spectroscopic data are determined.

Quantitative Data:

ParameterExpected Value
Yield 70-80%
Melting Point 230-235 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 9.3 (s, 1H), 8.2 (d, J=9.0 Hz, 1H), 7.8 (d, J=9.0 Hz, 1H), 7.5 (dd, J=9.0, 2.5 Hz, 1H), 7.2 (d, J=2.5 Hz, 1H), 4.0 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 160.1, 148.9, 142.3, 137.8, 130.2, 125.6, 123.1, 116.4, 105.8, 56.0
MS (ESI+) m/z [M+H]⁺ calculated for C₁₁H₉N₃O: 200.07; found: 200.07

Visualizations

Reaction_Workflow cluster_start Starting Material cluster_reaction1 Synthesis of Pyrazoloquinoline cluster_reaction2 Synthesis of Triazoloquinoline Start This compound Reaction1 Reflux in Ethanol Start->Reaction1 Intermediate 2-Hydrazinyl-6-methoxyquinoline Start->Intermediate Reactant1 Hydrazine Hydrate Reactant1->Reaction1 Product1 7-methoxy-1H-pyrazolo[3,4-b]quinoline Reaction1->Product1 Reactant2 Hydrazine Hydrate Reactant2->Intermediate Reaction2 Reflux in Ethanol Intermediate->Reaction2 Reactant3 Triethyl Orthoformate Reactant3->Reaction2 Catalyst p-TsOH Catalyst->Reaction2 Product2 7-methoxy-[1,2,4]triazolo[4,3-a]quinoline Reaction2->Product2

Caption: General workflow for the synthesis of novel heterocycles.

Signaling_Pathway cluster_pyrazolo Pyrazoloquinoline Synthesis cluster_triazolo Triazoloquinoline Synthesis A This compound C Nucleophilic Aromatic Substitution A->C B Hydrazine Hydrate B->C D Intermediate Adduct C->D E Intramolecular Cyclization D->E F 7-methoxy-1H-pyrazolo[3,4-b]quinoline E->F G This compound I Nucleophilic Aromatic Substitution G->I H Hydrazine Hydrate H->I J 2-Hydrazinyl-6-methoxyquinoline I->J L Condensation & Cyclization J->L K Triethyl Orthoformate K->L M 7-methoxy-[1,2,4]triazolo[4,3-a]quinoline L->M

Caption: Reaction pathways for the synthesis of target heterocycles.

References

Application Notes and Protocols for the Functionalization of 2-Fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential functionalization reactions for 2-fluoro-6-methoxyquinoline, a valuable scaffold in medicinal chemistry. The protocols outlined below are based on established synthetic methodologies for analogous heterocyclic systems and are intended to serve as a starting point for the development of specific experimental procedures. Researchers should be aware that optimization of reaction conditions may be necessary to achieve desired outcomes for this particular substrate.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing effect of the heterocyclic nitrogen. This allows for the facile introduction of a variety of nucleophiles.

Amination: Synthesis of 2-Amino-6-methoxyquinolines

Application: The introduction of amine functionalities is a common strategy in drug design to modulate physicochemical properties and introduce potential binding motifs.

Protocol:

A solution of this compound (1.0 eq.), the desired primary or secondary amine (1.2-2.0 eq.), and a suitable base such as potassium carbonate (K2CO3, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is heated. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Alkoxylation/Aryloxylation: Synthesis of 2-Alkoxy/Aryloxy-6-methoxyquinolines

Application: The introduction of ether linkages can impact the lipophilicity and metabolic stability of a molecule.

Protocol:

To a solution of the desired alcohol or phenol (1.2-1.5 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or DMF, a strong base like sodium hydride (NaH, 1.2 eq.) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 30 minutes to generate the corresponding alkoxide or phenoxide. This compound (1.0 eq.) is then added, and the reaction mixture is heated. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is carefully quenched with water at 0 °C and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The residue is purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds in these reactions, specific ligand and catalyst systems can facilitate the coupling of fluoroarenes. Alternatively, the fluorine can be replaced by a more reactive halogen (e.g., iodine) via a halogen exchange reaction prior to cross-coupling.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-methoxyquinolines

Application: This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.

Protocol:

A mixture of this compound (1.0 eq.), an arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.) or a combination of Pd(OAc)2 (0.05 eq.) and a suitable phosphine ligand (e.g., SPhos, XPhos, 0.1 eq.), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2.0-3.0 eq.) is prepared in a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon). Reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination: Alternative Synthesis of 2-Amino-6-methoxyquinolines

Application: This method offers a complementary approach to SNAr for the synthesis of arylamines and often proceeds under milder conditions with a broader substrate scope.

Protocol:

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.04-0.1 eq.), and a strong base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), 2.0 eq.). Anhydrous toluene or 1,4-dioxane is added, and the mixture is heated. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, quenched with a saturated aqueous solution of ammonium chloride, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification is achieved by column chromatography.

Data Presentation

Table 1: Summary of Functionalization Reactions for this compound

Reaction TypeReagentsExpected Yield Range (%)
SNAr (Amination)Primary/Secondary Amine, K2CO3, DMSO60-95
SNAr (Alkoxylation)Alcohol, NaH, THF50-85
Suzuki-Miyaura CouplingArylboronic Acid, Pd(PPh3)4, K2CO3, Dioxane/H2O40-80
Buchwald-Hartwig AminationAmine, Pd2(dba)3, BINAP, NaOtBu, Toluene50-90

Note: Expected yield ranges are estimates based on similar reactions reported in the literature and will depend on the specific substrates and optimized reaction conditions.

Mandatory Visualizations

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification This compound This compound Reaction_Vessel Heating & Stirring This compound->Reaction_Vessel Nucleophile (Amine/Alcohol) Nucleophile (Amine/Alcohol) Nucleophile (Amine/Alcohol)->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Quenching Quenching (e.g., H2O) Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Product 2-Substituted-6-methoxyquinoline Column_Chromatography->Product

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr) reactions.

Suzuki_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification This compound This compound Reaction_Vessel Heating under Inert Atmosphere This compound->Reaction_Vessel Arylboronic_Acid Arylboronic Acid/ Ester Arylboronic_Acid->Reaction_Vessel Pd_Catalyst Pd Catalyst & Ligand Pd_Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Degassed Solvent Solvent->Reaction_Vessel Aqueous_Workup Aqueous Work-up Reaction_Vessel->Aqueous_Workup Reaction Completion Extraction Extraction Aqueous_Workup->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Product 2-Aryl-6-methoxyquinoline Column_Chromatography->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.

Buchwald_Hartwig_Workflow cluster_start Starting Materials (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification This compound This compound Reaction_Vessel Heating under Inert Atmosphere This compound->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Pd_Precatalyst Pd Precatalyst & Ligand Pd_Precatalyst->Reaction_Vessel Base Strong Base (e.g., NaOtBu) Base->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Quenching Quenching (e.g., aq. NH4Cl) Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Product 2-Amino-6-methoxyquinoline Column_Chromatography->Product

Caption: General workflow for Buchwald-Hartwig amination reactions.

Troubleshooting & Optimization

Common problems and solutions in 2-Fluoro-6-methoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-methoxyquinoline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

  • Skraup Synthesis Modification: This is a classic method for quinoline synthesis. It would involve the reaction of p-anisidine with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. A key challenge is controlling the highly exothermic nature of the reaction. To introduce the fluorine at the 2-position, a precursor such as 2-fluoroacrolein or a related 3-carbon aldehyde/ketone with a fluorine substituent would be necessary, which can be difficult to handle.

  • Cyclization/Condensation Reactions: A more modern and often higher-yielding approach involves the cyclization of substituted anilines. For instance, a reaction analogous to the synthesis of 3-fluoro-6-methoxyquinoline could be envisioned.[1][2][3][4] This might involve the condensation of a suitably substituted aniline, like 4-methoxyaniline, with a fluorine-containing three-carbon synthon, followed by cyclization.

Q2: What are the typical starting materials for this compound synthesis?

A2: Based on analogous syntheses, the starting materials would likely include:

  • A substituted aniline, such as p-anisidine (4-methoxyaniline).

  • A fluorine-containing building block to form the quinoline ring. This could be a fluorinated equivalent of acrolein or a fluorinated malonic acid derivative. For the related synthesis of 3-fluoro-6-methoxyquinoline, 2-fluoromalonic acid is used.[1][2][3][4]

  • Reagents for cyclization and dehydration, such as phosphorus oxychloride or strong acids like sulfuric acid.

  • Catalysts for specific reactions, for instance, palladium on carbon (Pd/C) for hydrogenation/dehalogenation steps.[1][4]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Possible Causes & Solutions

CauseRecommended Solution
Incorrect Reaction Temperature Optimize the reaction temperature. For highly exothermic reactions like the Skraup synthesis, careful temperature control is crucial. For cyclizations, the reaction may require heating to reflux for an extended period.[3]
Poor Quality of Starting Materials Ensure the purity of starting materials, especially the aniline derivative and the fluorine-containing synthon. Impurities can lead to side reactions and inhibit the desired transformation.
Inefficient Cyclization The choice of cyclizing agent is critical. If using phosphorus oxychloride, ensure it is fresh and the reaction is performed under anhydrous conditions. For acid-catalyzed cyclizations, experiment with different acids (e.g., H₂SO₄, PPA) and concentrations.
Catalyst Poisoning In reactions involving catalysts like Pd/C for dehalogenation, impurities in the substrate can poison the catalyst. Pre-treating the substrate solution by filtering it through a small pad of celite or activated carbon before adding the catalyst can be beneficial.[1][4]
Problem 2: Formation of Multiple Products and Impurities

Possible Causes & Solutions

CauseRecommended Solution
Side Reactions The Skraup synthesis is notorious for producing tarry byproducts. Adding a mild oxidizing agent or an iron(II) sulfate catalyst can sometimes moderate the reaction.[5]
Lack of Regioselectivity In cases where the substitution pattern on the aniline could lead to different cyclization products, protecting groups might be necessary to direct the reaction to the desired isomer.
Over-reduction or Incomplete Reaction In multi-step syntheses involving reduction or dehalogenation, carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid over-reduction or to ensure the reaction goes to completion.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

CauseRecommended Solution
Tarry Residues After a Skraup synthesis, the crude product is often mixed with significant amounts of tar. An initial steam distillation or extraction with an appropriate organic solvent after basification can help to separate the product from the non-volatile tars.
Closely Eluting Impurities If column chromatography is challenging, consider converting the quinoline product to a salt (e.g., hydrochloride) to facilitate crystallization and purification. The free base can then be regenerated.
Residual Catalyst After a reaction using a heterogeneous catalyst like Pd/C, ensure complete removal by filtering the reaction mixture through a pad of Celite.[1][4]

Experimental Protocols (Analogous Syntheses)

While a direct protocol for this compound is not available, the following protocols for a structurally related compound, 3-Fluoro-6-methoxyquinoline, can provide valuable insights into the reaction conditions and workup procedures.

Protocol 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline (Intermediate) [1][4]

  • To phosphorus oxychloride (210 mL), add 2-fluoromalonic acid (35 g, 0.287 mol) portion-wise.

  • Heat the mixture to reflux for 30 minutes to dissolve the solid, then cool to 60 °C.

  • Slowly add p-anisidine (35.3 g, 0.287 mol).

  • Heat the mixture to reflux for 2 hours.

  • Distill off approximately 100 mL of phosphorus oxychloride.

  • Cool the resulting mixture to room temperature and pour it onto 350 g of ice.

  • Stir for 30 minutes.

  • Adjust the pH to 10 by adding ammonium hydroxide (300 mL, 28-30%).

  • Stir the suspension for 2 hours before filtering.

  • Wash the filter cake with water and dry.

Protocol 2: Hydrogenolysis to 3-Fluoro-6-methoxyquinoline [1][4]

  • To a mixture of 10% Pd/C (1 g) in methanol (300 mL), add 2,4-dichloro-3-fluoro-6-methoxyquinoline (20 g, 0.0813 mol).

  • Stir for 30 minutes to remove any catalyst poisons, then filter through Celite.

  • To the filtrate, add fresh 10% Pd/C (1 g) and ammonium formate (10 g).

  • Stir the reaction at room temperature for 16 hours.

  • Filter the reaction mixture and evaporate the filtrate to dryness.

  • Purify the residue by passing it through a silica gel plug with 5% ethyl acetate in hexanes.

Visualizations

experimental_workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Workup & Purification cluster_step3 Step 3: Final Modification (if necessary) p_anisidine p-Anisidine intermediate Crude Intermediate p_anisidine->intermediate fluoro_synthon Fluorine-containing 3-Carbon Synthon fluoro_synthon->intermediate cyclizing_agent Cyclizing Agent (e.g., POCl3) cyclizing_agent->intermediate workup Aqueous Workup (Quenching & pH Adjustment) intermediate->workup Reaction Mixture extraction Solvent Extraction workup->extraction purification Purification (Crystallization or Chromatography) extraction->purification pure_intermediate Pure Intermediate purification->pure_intermediate final_product This compound pure_intermediate->final_product modification_reagents Modification Reagents (e.g., Pd/C, H2 source) modification_reagents->final_product

Caption: Generalized workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield temp Incorrect Temperature start->temp reagents Poor Reagent Quality start->reagents catalyst Catalyst Inactivity start->catalyst cyclization Inefficient Cyclization start->cyclization optimize_temp Optimize Temperature temp->optimize_temp purify_reagents Purify/Verify Reagents reagents->purify_reagents pretreat_substrate Pre-treat Substrate/ Use Fresh Catalyst catalyst->pretreat_substrate change_cyclizing_agent Change Cyclizing Agent/ Conditions cyclization->change_cyclizing_agent

References

Technical Support Center: Purification of 2-Fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Fluoro-6-methoxyquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low yield after recrystallization.

  • Question: I am getting a very low yield after recrystallizing my crude this compound. What could be the cause and how can I improve it?

  • Answer: Low recovery during recrystallization can stem from several factors. A common issue is the selection of an inappropriate solvent or using an excessive amount of it. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1]

    Troubleshooting Steps:

    • Solvent Screening: If you are unsure about the optimal solvent, perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof).

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep a significant portion of your product dissolved even after cooling.[1]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of impurities along with your product.

    • Second Crop Recovery: The filtrate (mother liquor) may still contain a significant amount of dissolved product. Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[1] Be aware that this second crop may be less pure than the first.

    • Check for Volatility: Ensure your compound is not significantly volatile, as heating during dissolution might lead to loss of product.

Issue 2: Incomplete separation of impurities using column chromatography.

  • Question: I am running a silica gel column to purify this compound, but my fractions are still impure. How can I improve the separation?

  • Answer: Co-elution of impurities is a common challenge in column chromatography. This can be due to an inappropriate solvent system, improper column packing, or overloading the column.

    Troubleshooting Steps:

    • Optimize the Mobile Phase: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal). A common starting point for quinoline derivatives is a mixture of hexanes and ethyl acetate.

    • Use a Gradient Elution: If a single solvent system (isocratic elution) does not resolve all impurities, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective.

    • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to poor separation. Wet loading (slurry method) is often preferred over dry loading to avoid these issues.[2]

    • Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the mass of the silica gel. A concentrated sample should be loaded in a narrow band at the top of the column.

    • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina, or using reverse-phase chromatography.

Issue 3: The purified product's color is off (e.g., yellow or brown).

  • Question: My this compound should be a white solid, but it has a persistent yellow or brown color even after purification. What is causing this and how can I fix it?

  • Answer: A persistent color can indicate the presence of colored impurities or degradation of the product. Quinolines can sometimes be susceptible to oxidation or the presence of trace metal impurities.

    Troubleshooting Steps:

    • Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[1] Use it sparingly, as it can also adsorb your product. The charcoal is then removed by hot filtration.

    • Check for Degradation: Ensure that the purification conditions (e.g., high temperatures, prolonged exposure to air or light) are not causing the compound to decompose. Running a fresh TLC of the colored product against the starting material might reveal degradation spots.

    • Purification under Inert Atmosphere: If oxidation is suspected, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).

    • Analysis of Impurities: Techniques like LC-MS or GC-MS can help identify the structure of the colored impurity, which can provide clues about its origin and how to remove it.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound? A1: While specific data for this compound is not readily available in the provided search results, related compounds can give an indication. For example, 6-methoxyquinoline is a light brown-yellow oily liquid with a melting point of 18-20 °C.[4][5] Fluorinated quinolines are often off-white to yellow solids.[6][7] It is crucial to characterize the purified product using techniques like NMR, MS, and melting point analysis to confirm its identity and purity.

Q2: Which solvents are typically used for the recrystallization of fluoro-methoxy-quinoline derivatives? A2: For similar compounds, mixtures of ethanol and water have been used for recrystallization.[8] A mixture of ethyl acetate and hexanes is also a common choice for recrystallizing moderately polar organic compounds.[9] The optimal solvent or solvent system should be determined experimentally.

Q3: What is a good starting mobile phase for column chromatography of this compound on silica gel? A3: A good starting point for developing a mobile phase for column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[10] You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity while monitoring the separation on TLC.

Q4: Can I use distillation to purify this compound? A4: Distillation is generally suitable for purifying liquids or low-melting solids that are thermally stable at their boiling point. The related compound 6-methoxyquinoline has a boiling point of 140-146 °C at 15 mmHg.[4] If this compound has a similar boiling point and is thermally stable, vacuum distillation could be a viable purification method. However, for solid compounds, recrystallization and chromatography are more common.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (or solvent mixture) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure

  • TLC Analysis: Determine the optimal solvent system for separation using TLC.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat, even bed. Add a thin layer of sand on top of the silica.[2]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the column.

  • Elution: Add the mobile phase to the column and begin collecting fractions. The flow rate can be increased by applying gentle air pressure.[11]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions containing the desired compound and remove the solvent using a rotary evaporator.

Quantitative Data Summary

ParameterRecrystallizationColumn Chromatography
Typical Purity >98% (can be lower for second crop)>99% (depending on separation)
Typical Yield 60-90% (can be lower if highly impure)70-95% (depending on separation efficiency)
Solvent Ratio (Example) Ethanol/Water (2:1)[8]Hexanes/Ethyl Acetate (gradient from 95:5 to 80:20)
Stationary Phase Not ApplicableSilica Gel (most common)

Visualizations

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (optional, for insolubles) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F I Mother Liquor E->I Filtrate G Dry Crystals F->G H Pure Product G->H J Concentrate & Recrystallize (Second Crop) I->J

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Troubleshooting Start Impure Fractions from Column Chromatography Q1 Is there good separation on TLC (ΔRf > 0.2)? Start->Q1 A1_Yes Check column packing and sample loading. Q1->A1_Yes Yes A1_No Optimize mobile phase. Try a gradient elution. Q1->A1_No No Q2 Is the column overloaded? A1_Yes->Q2 End Achieve Pure Fractions A1_No->End A2_Yes Reduce sample amount. Q2->A2_Yes Yes A2_No Consider alternative stationary phase. Q2->A2_No No A2_Yes->End A2_No->End

Caption: Troubleshooting guide for poor separation in column chromatography.

References

Technical Support Center: 2-Fluoro-6-methoxyquinoline Spectral Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the NMR and MS spectral analysis of 2-fluoro-6-methoxyquinoline.

Frequently Asked Questions (FAQs) and Troubleshooting

This section provides answers to common questions and step-by-step guidance for resolving issues with NMR and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: Why are the peaks in my ¹H NMR spectrum broad?

A1: Broad peaks in an NMR spectrum can obscure important details. Several factors can contribute to this issue:

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening. Consider diluting your sample.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen or metal ions) can significantly broaden NMR signals. Ensure you are using high-purity deuterated solvents and clean NMR tubes. Degassing the sample can also help.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will result in broad and distorted peaks. Re-shimming the spectrometer is often necessary.

  • Temperature Instability: Fluctuations in the probe temperature can lead to line broadening. Allow the spectrometer's temperature to stabilize before acquiring data.

Q2: My ¹H NMR integrations for the aromatic region are inaccurate. What should I check?

A2: Correct integration is crucial for quantitative analysis. If you are observing inaccurate integrals, consider the following:

  • Relaxation Delay (d1): Aromatic protons, especially those on a quinoline ring system, can have long spin-lattice relaxation times (T₁). If the relaxation delay between scans is too short, the signals will not fully recover, leading to lower-than-expected integrals. Increase the relaxation delay (d1) to at least five times the longest T₁ value of the protons of interest.

  • Baseline and Phase Correction: An uneven baseline or improper phasing of the spectrum can introduce significant errors in integration. Carefully perform baseline and phase corrections.

  • Signal Overlap: If proton signals are overlapping, it can be difficult to obtain accurate individual integrals. Changing the deuterated solvent (e.g., from CDCl₃ to benzene-d₆) can sometimes alter the chemical shifts and resolve overlapping peaks.

Q3: The coupling patterns in my ¹H NMR spectrum are complex and difficult to interpret due to the fluorine substituent.

A3: The presence of a fluorine atom at the 2-position introduces heteronuclear coupling to nearby protons, which can complicate the spectrum.

  • ¹H{¹⁹F} Decoupling: The most straightforward method to simplify the spectrum is to perform a ¹H experiment with ¹⁹F decoupling. This will remove all H-F couplings, leaving only the H-H coupling patterns, which are often easier to interpret.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will help identify which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons.

    • HOESY (Heteronuclear Overhauser Effect Spectroscopy): This can identify through-space interactions between protons and the fluorine atom, aiding in spatial assignment.

Q4: I am not observing a signal in my ¹⁹F NMR spectrum.

A4: A missing ¹⁹F signal can be due to several reasons:

  • Probe Tuning: The NMR probe must be correctly tuned to the ¹⁹F frequency. This is a critical first step.

  • Spectral Width: ¹⁹F NMR has a very wide chemical shift range. Your signal may be outside the current spectral window. Ensure the spectral width is set appropriately.

  • Relaxation: Fluorine nuclei not directly bonded to protons can have very long relaxation times. You may need to increase the relaxation delay or use a pulse sequence designed for nuclei with long T₁ values.

Q5: The ¹³C NMR spectrum shows unexpected splitting patterns.

A5: The fluorine atom will couple to carbon atoms over one or more bonds, resulting in splitting of the carbon signals.

  • C-F Coupling: Expect to see doublets for carbons that are one, two, or three bonds away from the fluorine atom. The one-bond C-F coupling constant (¹JCF) is typically very large (around 240-260 Hz).

  • ¹³C{¹⁹F} Decoupling: To simplify the spectrum and confirm assignments, you can run a ¹³C experiment with ¹⁹F decoupling, which will collapse the C-F doublets into singlets.

Mass Spectrometry (MS)

Q1: I cannot find the molecular ion peak ([M+H]⁺) in my ESI-MS spectrum.

A1: The molecular ion is key to identifying your compound. If it's missing, try the following:

  • Ionization Mode: this compound is a basic compound and is expected to ionize well in positive electrospray ionization (ESI) mode to form the [M+H]⁺ ion. Confirm you are using the correct polarity.

  • Source Parameters: The efficiency of ionization is highly dependent on the ESI source settings, such as capillary voltage, cone voltage (or fragmentor voltage), desolvation gas temperature, and flow rate. Optimize these parameters, ideally by directly infusing a solution of your compound.

  • In-Source Fragmentation: The compound may be fragmenting within the ion source before detection. This can be mitigated by reducing the cone/fragmentor voltage, which decreases the energy imparted to the ions.

Q2: My mass spectrum shows many fragment peaks but the molecular ion is weak.

A2: This is often a result of in-source fragmentation. As suggested above, reducing the cone/fragmentor voltage should increase the relative intensity of the molecular ion. If fragmentation is still significant, it can be useful for structural confirmation. The expected fragmentation pattern can help in identifying the compound.

Q3: I am observing unexpected adduct ions like [M+Na]⁺ and [M+K]⁺.

A3: The formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is common in ESI-MS and usually arises from trace salt contamination.

  • Purity: Ensure your sample and solvents are free from inorganic salts. Use LC-MS grade solvents and high-purity water.

  • Glassware: Thoroughly clean all glassware, as salt residues can be a source of contamination.

  • Mobile Phase: To favor the formation of the protonated molecule ([M+H]⁺), you can add a small amount of a volatile acid, such as 0.1% formic acid, to your mobile phase.

Data Presentation

The following tables summarize the predicted NMR and MS data for this compound. These values can serve as a reference for spectral interpretation.

Table 1: Predicted NMR Data for this compound

¹H NMR Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-37.15ddJH3-H4 = 8.5, JH3-F2 = 2.0
H-47.95dJH4-H3 = 8.5
H-57.40dJH5-H7 = 2.5
H-77.30ddJH7-H8 = 9.0, JH7-H5 = 2.5
H-88.00dJH8-H7 = 9.0
OCH₃3.95s-
¹³C NMR Predicted δ (ppm) Predicted Multiplicity (from C-F Coupling) Predicted Coupling Constant (J) in Hz
C-2162.5d¹JCF = 250
C-3112.0d²JCF = 25
C-4138.0d³JCF = 8
C-4a148.0d³JCF = 7
C-5108.0s-
C-6158.0s-
C-7122.0s-
C-8132.0s-
C-8a142.0d²JCF = 20
OCH₃55.8s-
¹⁹F NMR Predicted δ (ppm) Predicted Multiplicity
F-2-70.0m

Disclaimer: These are predicted values and may differ from experimental results depending on the solvent and other experimental conditions.

Table 2: Predicted ESI-MS Fragmentation Data for this compound

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragment Structure
178.06 ([M+H]⁺)163.04•CH₃Loss of methyl radical from the methoxy group
178.06 ([M+H]⁺)150.05COLoss of carbon monoxide
178.06 ([M+H]⁺)135.03•CH₃ + COSequential loss of methyl radical and carbon monoxide

Experimental Protocols

NMR Sample Preparation

  • Weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube.

  • Cap the NMR tube securely and label it clearly.

ESI-MS Sample Preparation

  • Prepare a stock solution of the compound at approximately 1 mg/mL in an appropriate solvent like methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the intended mobile phase.

  • For positive ion mode, add 0.1% formic acid to the final solution to facilitate protonation.

  • Filter the solution using a 0.22 µm syringe filter before analysis.

Visual Troubleshooting Workflows

Broad_NMR_Peaks_Troubleshooting Start Issue: Broad NMR Peaks Concentration Check Sample Concentration Start->Concentration Dilute Action: Dilute Sample Concentration->Dilute High Paramagnetic Check for Paramagnetic Impurities Concentration->Paramagnetic Optimal End Problem Resolved Dilute->End Purify Action: Use High-Purity Solvents / Clean Glassware Paramagnetic->Purify Suspected Shimming Check Spectrometer Shimming Paramagnetic->Shimming Unlikely Purify->End Reshim Action: Re-shim Spectrometer Shimming->Reshim Poor Shimming->End Good Reshim->End

Caption: A workflow for troubleshooting broad peaks in NMR spectra.

Missing_Molecular_Ion_Troubleshooting Start Issue: Missing Molecular Ion in ESI-MS IonizationMode Check Ionization Mode Start->IonizationMode SetPositive Action: Set to Positive Ion Mode IonizationMode->SetPositive Incorrect SourceConditions Check Source Conditions IonizationMode->SourceConditions Correct End Problem Resolved SetPositive->End OptimizeSource Action: Optimize Source Parameters SourceConditions->OptimizeSource Not Optimized InSourceFrag Check for In-Source Fragmentation SourceConditions->InSourceFrag Optimized OptimizeSource->End ReduceVoltage Action: Reduce Cone/Fragmentor Voltage InSourceFrag->ReduceVoltage High InSourceFrag->End Low ReduceVoltage->End

Caption: A workflow for troubleshooting a missing molecular ion in ESI-MS.

Technical Support Center: Synthesis of 2-Fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Fluoro-6-methoxyquinoline synthesis. The guidance focuses on a common two-step synthetic approach: the synthesis of 2-Chloro-6-methoxyquinoline followed by a nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and practical approach involves a two-step synthesis. The first step is the preparation of 2-Chloro-6-methoxyquinoline, often via a classic quinoline synthesis like the Combes or a related cyclization reaction. The second step is a nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom at the 2-position with a fluorine atom using a fluoride salt.

Q2: Why is the direct synthesis of this compound challenging?

Q3: What are the critical parameters to control during the nucleophilic aromatic substitution (SNAr) step?

The success of the SNAr reaction for fluorination is highly dependent on several factors:

  • Fluoride source: The choice of fluoride salt (e.g., KF, CsF) and its dryness are crucial.

  • Solvent: Aprotic polar solvents like DMSO, DMF, or sulfolane are typically used to enhance the nucleophilicity of the fluoride ion.

  • Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.

  • Phase-transfer catalyst: Catalysts like crown ethers (e.g., 18-crown-6) can be used to improve the solubility and reactivity of the fluoride salt.

Q4: How can I monitor the progress of the reactions?

Both the synthesis of 2-Chloro-6-methoxyquinoline and the subsequent fluorination reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These techniques allow for the tracking of starting material consumption and product formation over time.

Troubleshooting Guide: Step 1 - Synthesis of 2-Chloro-6-methoxyquinoline

This guide focuses on potential issues encountered during the synthesis of the 2-chloro intermediate. A common method for this synthesis is the Combes reaction or similar acid-catalyzed cyclizations.

Problem Potential Cause Troubleshooting Steps
Low or no yield of 2-Chloro-6-methoxyquinoline Incomplete reaction.- Increase reaction temperature. - Extend reaction time. - Ensure the catalyst (e.g., strong acid) is active and used in the correct stoichiometric amount.
Decomposition of starting materials or product.- Lower the reaction temperature and extend the reaction time. - Use a milder acid catalyst.
Incorrect starting materials.- Verify the identity and purity of the aniline and the β-dicarbonyl compound using techniques like NMR or melting point analysis.
Formation of multiple products (isomers) Lack of regioselectivity in the cyclization.- Modify the substituents on the aniline or the β-dicarbonyl compound to favor the desired isomer. - Explore alternative quinoline syntheses that offer better regiocontrol.
Difficulty in isolating the product Product is soluble in the work-up solvent.- Use a different solvent for extraction. - Adjust the pH of the aqueous phase to precipitate the product.
Formation of emulsions during work-up.- Add brine to the aqueous layer. - Filter the mixture through a pad of celite.
Experimental Protocol: Example Combes Synthesis of a 2,4-disubstituted Quinoline

This protocol provides a general procedure for a Combes-type synthesis which can be adapted for the synthesis of a substituted 2-chloroquinoline.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted aniline (1 equivalent) and the appropriate β-dicarbonyl compound (1-1.2 equivalents).

  • Acid Catalysis: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture with cooling.

  • Heating: Heat the reaction mixture to the desired temperature (typically between 100-150 °C) and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) until the product precipitates. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide: Step 2 - Nucleophilic Aromatic Substitution (SNAr) for Fluorination

This guide addresses common issues during the conversion of 2-Chloro-6-methoxyquinoline to this compound.

Problem Potential Cause Troubleshooting Steps
Low or no conversion to the fluoro-product Inactive fluoride source.- Use a spray-dried or anhydrous grade of the fluoride salt (e.g., KF, CsF). - Dry the fluoride salt in an oven before use.
Low nucleophilicity of fluoride.- Use a high-boiling point aprotic polar solvent (e.g., DMSO, DMF, sulfolane). - Add a phase-transfer catalyst like 18-crown-6 to enhance fluoride solubility and reactivity.
Insufficient reaction temperature.- Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Formation of side products Hydrolysis of the chloroquinoline.- Ensure all reagents and solvents are anhydrous. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Decomposition at high temperatures.- Optimize the reaction at the lowest possible temperature that still provides a reasonable reaction rate.
Difficult purification Co-elution of starting material and product.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider recrystallization as an alternative or additional purification step.
Experimental Protocol: General Procedure for SNAr Fluorination

This protocol outlines a general method for the fluorination of a 2-chloroquinoline.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Chloro-6-methoxyquinoline (1 equivalent), an anhydrous fluoride source (e.g., spray-dried KF, 2-4 equivalents), and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equivalents).

  • Solvent Addition: Add a dry, high-boiling aprotic polar solvent (e.g., DMSO or sulfolane).

  • Heating: Heat the reaction mixture to a high temperature (typically 150-220 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or toluene).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Chloro-6-methoxyquinoline cluster_step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) Start1 Starting Materials (p-anisidine, β-dicarbonyl) Reaction1 Combes Reaction (Acid Catalysis, Heat) Start1->Reaction1 Workup1 Work-up & Purification Reaction1->Workup1 Intermediate 2-Chloro-6-methoxyquinoline Workup1->Intermediate Start2 2-Chloro-6-methoxyquinoline Intermediate->Start2 Reaction2 Fluorination (KF/Crown Ether, High Temp) Start2->Reaction2 Workup2 Work-up & Purification Reaction2->Workup2 Product This compound Workup2->Product TroubleshootingSNAr Start Low Yield in SNAr Step CheckReagents Check Reagent Quality (Anhydrous Fluoride Salt?) Start->CheckReagents CheckConditions Review Reaction Conditions CheckReagents->CheckConditions Reagents OK OptimizeTemp Optimize Temperature (Increase Gradually) CheckConditions->OptimizeTemp Success Improved Yield CheckConditions->Success Issue Identified & Fixed AddCatalyst Add Phase-Transfer Catalyst (e.g., 18-crown-6) OptimizeTemp->AddCatalyst No Improvement OptimizeTemp->Success Yield Improved ChangeSolvent Use High-Boiling Aprotic Polar Solvent (DMSO, Sulfolane) AddCatalyst->ChangeSolvent No Improvement AddCatalyst->Success Yield Improved ChangeSolvent->Success Yield Improved

Technical Support Center: Synthesis of 2-Fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-methoxyquinoline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and industrially scalable approach for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the displacement of a halide, most commonly chlorine, from the 2-position of a 6-methoxyquinoline precursor with a fluoride ion. This process is often referred to as a Halex reaction. The precursor, 2-chloro-6-methoxyquinoline, can be synthesized from commercially available starting materials.

Q2: What are the typical reagents and conditions for the fluorination of 2-chloro-6-methoxyquinoline?

A2: The fluorination of 2-chloro-6-methoxyquinoline is typically achieved using a fluoride salt as the nucleophile. Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF). The reaction is generally carried out in a high-boiling point, polar aprotic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane. To enhance the reactivity of the fluoride salt, a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6) is often employed. The reaction temperature is typically elevated, often in the range of 150-220 °C.

Q3: I am observing low conversion of my 2-chloro-6-methoxyquinoline starting material. What are the potential causes and solutions?

A3: Low conversion in the fluorination reaction can be attributed to several factors:

  • Insufficiently reactive fluoride source: Anhydrous conditions are crucial as water can solvate the fluoride ions, reducing their nucleophilicity. Ensure that the fluoride salt and solvent are thoroughly dried before use. Spray-dried potassium fluoride is often preferred due to its high surface area and reactivity.

  • Inadequate reaction temperature: The nucleophilic substitution of chlorine with fluorine on an electron-rich quinoline ring requires significant thermal energy. Gradually increasing the reaction temperature may improve the conversion rate. However, be cautious of potential decomposition at excessively high temperatures.

  • Ineffective phase-transfer catalysis: If using a phase-transfer catalyst, ensure it is stable at the reaction temperature and used in an appropriate concentration. The choice of catalyst can also be critical, and screening different catalysts may be beneficial.

  • Solvent issues: The solvent must be able to dissolve the reactants and withstand the high reaction temperatures. DMSO and sulfolane are generally good choices due to their high boiling points and polarity.

Troubleshooting Guide: Common Side Reactions and Byproducts

Problem Potential Cause Proposed Solution
Incomplete Reaction Inadequate reaction temperature, insufficient reaction time, or deactivated fluoride source.Gradually increase the reaction temperature in increments of 10-20 °C. Extend the reaction time and monitor by TLC or HPLC. Ensure the use of anhydrous, high-purity fluoride salt and solvent.
Formation of 2-Hydroxy-6-methoxyquinoline Presence of water in the reaction mixture.Rigorously dry all reagents and solvents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Formation of Polymeric Byproducts Excessively high reaction temperatures or prolonged reaction times.Optimize the reaction temperature and time. Consider using a milder fluorinating agent if possible, although this may require catalyst optimization.
Formation of Regioisomers (e.g., 4-Fluoro-6-methoxyquinoline) While the 2-position is generally more activated for nucleophilic attack in quinolines, rearrangement or reaction at the 4-position is a theoretical possibility, especially under harsh conditions.This is less common for nucleophilic substitution on 2-haloquinolines. If observed, re-evaluate the starting material purity and consider milder reaction conditions. Characterization of the product mixture by 2D NMR can confirm the position of substitution.
Darkening of the Reaction Mixture Decomposition of the starting material, product, or solvent at high temperatures.Reduce the reaction temperature and/or time. Ensure the solvent is of high purity and stable under the reaction conditions. Degassing the solvent prior to use can sometimes mitigate decomposition.

Experimental Protocols

Synthesis of 2-Chloro-6-methoxyquinoline

A common precursor for the synthesis of this compound is 2-chloro-6-methoxyquinoline. A representative synthesis involves the reaction of 2,6-dichloroquinoline with sodium methoxide.

Procedure: A mixture of 2,6-dichloroquinoline (1.0 eq) and sodium methoxide (5.0 eq) in methanol is refluxed for 18 hours. The solvent is then removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization from methanol to yield 2-chloro-6-methoxyquinoline.

Synthesis of this compound (Halex Reaction)

This protocol is a representative procedure based on analogous Halex reactions for the synthesis of fluoro-substituted heterocycles.

Procedure: A mixture of 2-chloro-6-methoxyquinoline (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq) in anhydrous dimethyl sulfoxide (DMSO) is heated to 180-200 °C. The reaction is monitored by TLC or HPLC until the starting material is consumed. After cooling to room temperature, the reaction mixture is poured into ice water and extracted with a suitable organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

Synthesis_Pathway Start 2,6-Dichloroquinoline Intermediate 2-Chloro-6-methoxyquinoline Start->Intermediate NaOMe, MeOH, Reflux Product This compound Intermediate->Product KF, Phase-Transfer Catalyst, DMSO, 180-200 °C

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of this compound Check1 Check for Incomplete Reaction Start->Check1 Check2 Check for Byproduct Formation Check1->Check2 No Solution1 Increase Temperature/Time Use Anhydrous Reagents Check1->Solution1 Yes Solution2 Identify Byproduct by MS/NMR Check2->Solution2 Yes Solution3 Optimize Reaction Conditions (Lower Temp, Shorter Time) Solution2->Solution3 Solution4 Purify by Column Chromatography Solution3->Solution4

Caption: Troubleshooting workflow for low yield.

Challenges in the scale-up of 2-Fluoro-6-methoxyquinoline production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up production of 2-Fluoro-6-methoxyquinoline. The information is primarily based on established protocols for the synthesis of the isomeric 3-fluoro-6-methoxyquinoline, a closely related compound with similar synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing fluoroquinolines, and what are their scale-up limitations?

A1: Common synthetic routes include the Balz-Schiemann reaction, electrophilic fluorination, and cyclization reactions. For large-scale production, the Balz-Schiemann reaction poses safety concerns due to the use of high-energy diazonium intermediates. Electrophilic fluorination often requires expensive reagents like Selectfluor™, making the process costly for bulk production. A more scalable and cost-effective approach involves the condensation of an aniline derivative with a fluorinated building block, such as 2-fluoromalonic acid, mediated by a cyclizing agent like phosphorus oxychloride (POCl₃).[1]

Q2: What are the main safety concerns when working with phosphorus oxychloride (POCl₃) at a large scale?

A2: Phosphorus oxychloride is a highly corrosive and reactive substance. Key safety concerns during scale-up include its exothermic reaction with water and alcohols, releasing toxic HCl gas. It is also a strong dehydrating agent. Proper handling procedures, including the use of personal protective equipment (PPE), working in a well-ventilated area, and careful control of reaction temperature, are crucial.

Q3: How can I monitor the progress of the cyclization and hydrogenolysis reactions?

A3: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the tracking of starting material consumption and product formation, as well as the detection of any significant side products.

Q4: What are the typical impurities encountered in the synthesis of this compound?

A4: Based on analogous syntheses, potential impurities could include unreacted starting materials (e.g., p-anisidine), partially reacted intermediates (e.g., chlorinated quinoline precursors if a dehalogenation step is involved), and byproducts from side reactions such as over-chlorination or incomplete cyclization. Positional isomers may also be a concern depending on the synthetic route.

Troubleshooting Guides

Issue 1: Low Yield in the Cyclization Step

Possible Causes:

  • Insufficient reaction temperature: The cyclization may not proceed to completion at lower temperatures.

  • Moisture in the reaction: POCl₃ reacts with water, which can quench the reagent and inhibit the reaction.

  • Poor mixing: Inadequate agitation can lead to localized "hot spots" or incomplete reaction.

  • Incorrect stoichiometry: An improper ratio of reactants to the cyclizing agent can result in lower yields.

Troubleshooting Steps:

  • Ensure all reactants and solvents are anhydrous.

  • Gradually increase the reaction temperature while carefully monitoring for exotherms.

  • Improve agitation to ensure a homogeneous reaction mixture.

  • Verify the stoichiometry of all reagents.

Issue 2: Incomplete Hydrogenolysis/Dechlorination

Possible Causes:

  • Catalyst poisoning: Impurities in the starting material or solvent can deactivate the palladium on carbon (Pd/C) catalyst.

  • Insufficient catalyst loading: The amount of catalyst may be too low for the scale of the reaction.

  • Poor hydrogen pressure or dispersion: Inadequate hydrogen supply or inefficient mixing can slow down the reaction.

  • Formation of catalyst-inhibiting byproducts.

Troubleshooting Steps:

  • Pre-treat the starting material to remove potential catalyst poisons.[2]

  • Increase the catalyst loading or use a higher-activity catalyst.

  • Ensure adequate hydrogen pressure and efficient stirring to maximize gas-liquid contact.

  • Analyze the reaction mixture for potential byproducts that may be inhibiting the catalyst.

Issue 3: Difficulty in Product Purification

Possible Causes:

  • Presence of closely related impurities: Isomeric byproducts or compounds with similar polarities can be challenging to separate by crystallization or chromatography.

  • Residual catalyst: Fine particles of the heterogeneous catalyst may pass through filtration.

  • Formation of colored impurities: Side reactions can lead to the formation of highly colored byproducts that are difficult to remove.

Troubleshooting Steps:

  • Optimize the reaction conditions to minimize the formation of impurities.

  • Employ a multi-step purification process, such as a combination of crystallization and column chromatography.

  • Use a filter aid (e.g., Celite) to ensure complete removal of the catalyst.[2]

  • Consider a carbon treatment or other decolorizing techniques to remove colored impurities.

Data Presentation

Table 1: Comparison of Synthetic Routes for Fluoroquinoline Production

RouteKey ReagentsAdvantagesScale-up Challenges
Balz-SchiemannDiazonium salts, Fluoroboric acidWell-established methodSafety concerns with diazonium intermediates, potential for low yields.[3][1]
Electrophilic FluorinationSelectfluor™High regioselectivityHigh cost of fluorinating agent, multi-step synthesis.[3][1]
POCl₃-mediated Cyclizationp-Anisidine, 2-Fluoromalonic acid, POCl₃Cost-effective, scalableCorrosive and hazardous reagents, requires careful control of reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline (Intermediate)

This protocol is adapted from the synthesis of the 3-fluoro isomer and should be optimized for the 2-fluoro target molecule.[2]

  • Reagent Preparation: To phosphorus oxychloride (POCl₃, ~6 volumes), slowly add 2-fluoromalonic acid (1 equivalent) in portions.

  • Initial Heating: Heat the mixture to reflux for approximately 30 minutes to ensure complete dissolution of the 2-fluoromalonic acid.

  • Reactant Addition: Cool the mixture to 60°C and slowly add p-anisidine (1 equivalent).

  • Cyclization: Heat the reaction mixture to reflux for 2 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto ice.

    • Adjust the pH to ~10 with ammonium hydroxide.

    • Stir the resulting suspension for 2 hours.

  • Isolation:

    • Filter the solid product.

    • Wash the filter cake with water.

    • Dry the solid under vacuum at 45°C.

Protocol 2: Synthesis of this compound via Hydrogenolysis

This protocol is adapted from the synthesis of the 3-fluoro isomer and should be optimized for the 2-fluoro target molecule.[2]

  • Catalyst Pre-treatment (Optional): To a solution of 2,4-dichloro-3-fluoro-6-methoxyquinoline (1 equivalent) in methanol, add 10% Pd/C. Stir for 30 minutes and filter through Celite to remove potential catalyst poisons.[2]

  • Reaction Setup: To the filtrate, add fresh 10% Pd/C and ammonium formate (~5 equivalents).

  • Hydrogenolysis: Stir the reaction at room temperature for 16 hours.

  • Work-up:

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate to dryness.

  • Purification: Purify the resulting residue by silica gel chromatography using a suitable solvent system (e.g., ethyl acetate in hexanes).

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrogenolysis cluster_purification Purification p_anisidine p-Anisidine cyclization POCl₃-mediated Cyclization p_anisidine->cyclization fluoromalonic_acid 2-Fluoromalonic Acid fluoromalonic_acid->cyclization intermediate 2,4-dichloro-3-fluoro- 6-methoxyquinoline cyclization->intermediate hydrogenolysis Hydrogenolysis (Pd/C, H₂ source) intermediate->hydrogenolysis product This compound hydrogenolysis->product purification Chromatography/ Crystallization product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound production.

troubleshooting_low_yield start Low Yield in Cyclization Step cause1 Moisture Present? start->cause1 cause2 Incorrect Temperature? cause1->cause2 No solution1 Use Anhydrous Reagents/Solvents cause1->solution1 Yes cause3 Poor Mixing? cause2->cause3 No solution2 Optimize & Monitor Reaction Temperature cause2->solution2 Yes solution3 Increase Agitation Rate cause3->solution3 Yes

Caption: Troubleshooting guide for low cyclization yield.

References

Overcoming solubility issues of 2-Fluoro-6-methoxyquinoline in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Fluoro-6-methoxyquinoline in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a quinoline derivative. Generally, quinoline and its derivatives are poorly soluble in water but readily dissolve in organic solvents.[1] 6-Methoxyquinoline, a closely related compound, is reported to be insoluble in water but soluble in alcohol. While specific data for this compound is limited, it is expected to exhibit similar lipophilic characteristics, indicating poor aqueous solubility.

Q2: Which organic solvents are recommended for dissolving this compound?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for a wide range of organic compounds, including those that are poorly soluble in water.[2] Ethanol is another potential co-solvent that can be used.[3][4] For initial stock solutions, 100% DMSO is often the solvent of choice.

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects.[5][6] However, some sensitive cell lines may be affected at concentrations as low as 0.1%.[6][7][8] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assay.

Q4: My this compound precipitates when I add it to my aqueous assay buffer. What should I do?

Precipitation upon addition to aqueous buffer is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

  • Optimize the co-solvent concentration: While keeping the final DMSO concentration low is important, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a corresponding vehicle control.

  • Use a different co-solvent: If DMSO is not effective or causes cellular toxicity, you could explore other co-solvents like ethanol.

  • pH adjustment: The solubility of quinoline derivatives can be pH-dependent. They tend to be more soluble in acidic conditions. However, ensure that any pH adjustment is compatible with your assay system.

  • Inclusion of surfactants or cyclodextrins: For in vitro assays, non-ionic surfactants or cyclodextrins can be used to improve the solubility of hydrophobic compounds.[9]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

G start Start: Solubility Issue Identified (e.g., precipitation, low signal) prep_stock Prepare a high-concentration stock solution in 100% DMSO. start->prep_stock serial_dilution Perform serial dilutions of the stock solution in 100% DMSO. prep_stock->serial_dilution dilute_in_buffer Dilute the DMSO stock into aqueous assay buffer. serial_dilution->dilute_in_buffer observe Observe for precipitation immediately and over time. dilute_in_buffer->observe precip_yes Precipitation Occurs observe->precip_yes precip_no No Precipitation observe->precip_no lower_conc Lower the final compound concentration. precip_yes->lower_conc Option 1 optimize_dmso Increase final DMSO concentration (not exceeding cytotoxic levels). precip_yes->optimize_dmso Option 2 other_solvents Try alternative co-solvents (e.g., Ethanol). precip_yes->other_solvents Option 3 formulation Consider formulation strategies (e.g., surfactants, cyclodextrins). precip_yes->formulation Option 4 proceed Proceed with the experiment. Include appropriate vehicle controls. precip_no->proceed lower_conc->dilute_in_buffer optimize_dmso->dilute_in_buffer other_solvents->prep_stock formulation->prep_stock

Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general procedure for preparing solutions of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, light-blocking microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Stock Solution Preparation (10 mM in 100% DMSO):

    • Tare a sterile, light-blocking microcentrifuge tube on an analytical balance.

    • Carefully weigh out a precise amount of this compound powder (e.g., 1 mg).

    • Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound is 177.17 g/mol .

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Add the calculated volume of 100% DMSO to the microcentrifuge tube.

    • Vortex the tube thoroughly until the compound is completely dissolved. Visually inspect for any remaining solid particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (for a final assay concentration of 10 µM with 0.1% DMSO):

    • Prepare an intermediate dilution of your 10 mM stock solution in 100% DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

    • To prepare your final working solution in the assay plate, add 1 µL of the 1 mM intermediate stock to 999 µL of your final assay medium. This will result in a final compound concentration of 1 µM and a final DMSO concentration of 0.1%. Adjust volumes as needed for your specific assay format.

    • Always add the small volume of the compound in DMSO to the larger volume of aqueous buffer while gently mixing to facilitate dispersion and minimize local concentration effects that can lead to precipitation.

    • Include a vehicle control in your experiment by adding the same final concentration of DMSO (without the compound) to a set of wells.

Data Presentation

Table 1: Recommended Solvents and Co-solvents for this compound

Solvent/Co-solventRecommended Starting Concentration for Stock SolutionMaximum Recommended Final Concentration in Cell-Based AssaysNotes
Dimethyl sulfoxide (DMSO)10-20 mM in 100% DMSO≤ 0.5% (v/v)Most common and effective solvent.[5][6] Always test for cell line-specific cytotoxicity.[6][7][8]
Ethanol10-20 mM in 100% Ethanol≤ 0.5% (v/v)An alternative to DMSO. May have different effects on cell viability and assay performance.
Pluronic® F-127Varies (e.g., 10% stock in water)Varies (e.g., 0.1-1%)A non-ionic surfactant that can aid in solubilization for in vitro assays.
(2-Hydroxypropyl)-β-cyclodextrinVaries (e.g., 45% w/v stock in water)VariesA cyclodextrin used to increase the aqueous solubility of hydrophobic compounds.

Signaling Pathway

Derivatives of fluoroquinolones are known inhibitors of bacterial DNA gyrase and topoisomerase IV.[3][10][11][12] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.[4][10]

G compound This compound (and related quinolones) compound->inhibition1 compound->inhibition2 gyrase Bacterial DNA Gyrase supercoiling Negative Supercoiling gyrase->supercoiling dna_damage DNA Strand Breaks gyrase->dna_damage Inhibition leads to topoIV Bacterial Topoisomerase IV decatenation Chromosome Decatenation topoIV->decatenation topoIV->dna_damage Inhibition leads to replication DNA Replication supercoiling->replication decatenation->replication inhibition1->gyrase inhibition2->topoIV cell_death Bacterial Cell Death dna_damage->cell_death

Inhibition of bacterial DNA gyrase and topoisomerase IV.

References

Technical Support Center: Optimization of 2-Fluoro-6-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 2-Fluoro-6-methoxyquinoline derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis, purification, and biological evaluation of this compound derivatives.

Synthesis & Characterization

  • Question: My synthesis of a this compound derivative is resulting in a low yield. What are the potential causes and solutions?

    • Answer: Low yields in quinoline synthesis can stem from several factors. Consider the following troubleshooting steps:

      • Reaction Conditions: Quinoline synthesis, such as the Doebner-von Miller reaction, can be sensitive to temperature and reaction time.[1] Ensure that the temperature is precisely controlled and that the reaction is allowed to proceed for the recommended duration. Overheating can lead to side product formation.

      • Purity of Reagents: The purity of your starting materials, particularly the aniline and the α,β-unsaturated carbonyl compound, is crucial. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

      • Catalyst Activity: If your synthesis involves a catalyst, ensure its activity is not compromised. For acid-catalyzed reactions, the concentration of the acid is critical.[2]

      • Purification Method: The purification process can significantly impact the final yield. Recrystallization is a common method, but the choice of solvent is critical to minimize product loss.[3] Column chromatography may be necessary for complex reaction mixtures, but care should be taken to select the appropriate stationary and mobile phases to ensure good separation.

  • Question: I am having difficulty with the purification of my final this compound compound. What strategies can I employ?

    • Answer: Purification of quinoline derivatives can be challenging due to their physical properties.

      • Recrystallization: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for recrystallization of quinoline derivatives include ethanol, methanol, and mixtures of ethanol/water.[3]

      • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a standard method. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is often effective. The polarity of the eluent should be gradually increased to separate the desired compound from impurities.

      • Characterization: Ensure that you are correctly identifying your product fractions. Use techniques like Thin Layer Chromatography (TLC) to monitor the separation and combine the appropriate fractions. Confirm the purity and identity of the final product using techniques like NMR, IR, and mass spectrometry.[1]

Biological Activity & Assays

  • Question: My this compound derivative is showing lower than expected antibacterial activity. What could be the issue?

    • Answer: Several factors can influence the observed antibacterial activity:

      • Compound Solubility: Poor solubility of the compound in the assay medium can lead to an underestimation of its activity. Ensure that your compound is fully dissolved. The use of a small amount of a biocompatible solvent like DMSO is common, but the final concentration of the solvent should be kept low to avoid toxicity to the bacteria.

      • Target Specificity: The biological activity of quinoline derivatives is often dependent on their specific molecular targets, such as DNA gyrase and topoisomerase IV in bacteria.[4] The potency of your derivative will be influenced by how effectively it binds to and inhibits these targets.

      • Bacterial Strain: Different bacterial strains can exhibit varying levels of susceptibility to the same compound. Ensure you are using a well-characterized and sensitive strain for your initial screening. Resistance mechanisms in certain strains can also affect the activity.[4]

      • Assay Conditions: The Minimum Inhibitory Concentration (MIC) assay is a standard method to determine antibacterial activity.[5] Ensure that the bacterial inoculum is at the correct density and that the incubation conditions (temperature, time, aeration) are optimal for bacterial growth.

  • Question: I am observing high cytotoxicity of my compound in mammalian cell lines, which is undesirable for my intended application. How can I mitigate this?

    • Answer: High cytotoxicity can be a significant hurdle in drug development.

      • Structure-Activity Relationship (SAR): The cytotoxicity of quinoline derivatives can be modulated by modifying their chemical structure. For example, the hERG (human Ether-à-go-go-Related Gene) channel is a common off-target that can lead to cardiotoxicity. SAR studies can help in identifying the structural motifs responsible for hERG inhibition and guide the design of analogues with a better safety profile.[4]

      • Dose-Response Relationship: It is essential to perform a dose-response study to determine the concentration at which the compound exhibits the desired biological activity without causing significant cytotoxicity.

      • Selective Targeting: The goal is to design compounds that are more selective for their intended target (e.g., bacterial topoisomerase) over mammalian enzymes or receptors.

Quantitative Data Summary

The following tables summarize key quantitative data for relevant quinoline derivatives based on published literature.

Table 1: Antibacterial Activity of a 3-Fluoro-6-methoxyquinoline Derivative

CompoundTarget OrganismAssayValueReference
Compound 14 (a cyclobutylaryl-substituted 3-fluoro-6-methoxyquinoline)Staphylococcus aureusMIC900.125 µg/mL[4]

Table 2: hERG Inhibition Data

CompoundAssayValueReference
Compound 14 (a cyclobutylaryl-substituted 3-fluoro-6-methoxyquinoline)hERG IC5085.9 µM[4]

Table 3: P-glycoprotein (P-gp) Inhibitory Activity

CompoundCell LineAssayActivityReference
5a (alcoholic quinoline derivative)P-gp-positive gastric carcinomaRhodamine 123 efflux1.3-fold stronger than verapamil[1]
5b (alcoholic quinoline derivative)P-gp-positive gastric carcinomaRhodamine 123 efflux2.1-fold stronger than verapamil[1]

Experimental Protocols

1. General Procedure for Doebner-von Miller Synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives [1]

  • A mixture of a substituted benzaldehyde, pyruvic acid, and p-anisidine is refluxed in ethanol.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

  • The structure of the final product is confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry).

2. Minimum Inhibitory Concentration (MIC) Assay [5]

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).

  • Positive (bacteria and medium without compound) and negative (medium only) controls are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

3. P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123 Efflux [1]

  • P-gp-overexpressing cells (e.g., EPG85-257RDB) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are pre-incubated with the test compound at the desired concentration for a specified time.

  • Rhodamine 123, a fluorescent substrate of P-gp, is added to the wells, and the plate is incubated.

  • After incubation, the cells are washed to remove the extracellular dye.

  • The intracellular fluorescence is measured using a fluorescence plate reader.

  • An increase in intracellular fluorescence in the presence of the test compound compared to the control (cells with Rhodamine 123 but no test compound) indicates P-gp inhibition.

Visualizations

DOT Script for a Generalized Quinoline Synthesis Workflow

G Generalized Quinoline Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product Aniline Aniline Derivative Reaction Cyclization Reaction (e.g., Doebner-von Miller, Friedländer) Aniline->Reaction Carbonyl α,β-Unsaturated Carbonyl or β-Ketoester Carbonyl->Reaction Purification Purification (Recrystallization or Chromatography) Reaction->Purification Product Quinoline Derivative Purification->Product G Simplified Mechanism of Quinolone Antibacterial Action Compound This compound Derivative Target Bacterial DNA Gyrase & Topoisomerase IV Compound->Target Inhibition DNA_Replication DNA Replication & Repair Target->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to G Mechanism of P-glycoprotein (P-gp) Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_Out Chemotherapeutic Drug (Extracellular) Pgp->Drug_Out Efflux Drug_In Chemotherapeutic Drug (Intracellular) Drug_In->Pgp Binds to Drug_Out->Drug_In Enters cell Compound Quinoline Derivative (P-gp Inhibitor) Compound->Pgp Inhibits

References

Stability issues of 2-Fluoro-6-methoxyquinoline in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Fluoro-6-methoxyquinoline in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on the general stability of fluoroquinolone compounds, the primary factors that can influence the stability of this compound in solution include:

  • pH: Both acidic and alkaline conditions can promote hydrolysis. Fluoroquinolones are known to be sensitive to alkaline conditions[1].

  • Light Exposure: Photodegradation is a common degradation pathway for fluoroquinolones[1][2]. Exposure to UV and visible light can lead to the formation of degradation products.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.

  • Moisture: For solid-state stability and in certain organic solvents, the presence of water can facilitate hydrolysis[3].

Q2: I am observing a change in the color of my this compound solution over time. What could be the cause?

A2: A change in the color of the solution, such as turning yellow or brown, is often an indication of degradation. This could be due to photodegradation if the solution has been exposed to light, or chemical degradation from factors like pH extremes or the presence of reactive species. It is recommended to prepare fresh solutions and protect them from light.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure the stability of your this compound solution, it is recommended to:

  • Store in a cool, dark place.

  • Use amber-colored vials or wrap containers in aluminum foil to protect from light.

  • If possible, store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • For long-term storage, consider storing at refrigerated (2-8 °C) or frozen temperatures, after confirming the compound's solubility and stability at these temperatures.

Q4: Are there any known incompatibilities with common solvents or excipients?

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of parent compound peak and appearance of new peaks in HPLC analysis.

  • Change in solution color or clarity.

  • Inconsistent experimental results.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Photodegradation Prepare and handle the solution under low-light conditions. Use amber glassware or foil-wrapped containers. Compare the stability of a light-exposed sample to a dark control.
pH Instability Measure the pH of your solution. If it is acidic or alkaline, adjust to a neutral pH if compatible with your experimental design. Buffer the solution to maintain a stable pH.
Oxidation Degas your solvent before use. Prepare solutions under an inert atmosphere (e.g., nitrogen). Avoid introducing sources of metal ions, which can catalyze oxidation.
Solvent Impurities Use high-purity, HPLC-grade solvents. Test for peroxides in ether-based solvents.
Issue 2: Inconsistent Potency or Activity in Biological Assays

Symptoms:

  • Variable results in cell-based or enzymatic assays.

  • Lower than expected biological activity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Degradation in Assay Media Prepare fresh solutions of this compound in the assay buffer immediately before use. Perform a time-course experiment to assess the stability of the compound in the assay media under the incubation conditions (e.g., 37°C, CO2).
Adsorption to Labware Use low-binding plasticware or silanized glassware to minimize adsorption of the compound.
Interaction with Media Components Some components of cell culture media can interact with or degrade test compounds. Evaluate the stability of the compound in the base media versus the complete media.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods[2]. Below is a general protocol that can be adapted for this compound.

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix the stock solution with 3% H2O2 and keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Keep the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) for a specified time.

    • Photodegradation: Expose a solution of the compound to a light source providing both UV and visible light, as per ICH Q1B guidelines. Keep a control sample wrapped in foil to serve as a dark control.

  • Sample Analysis: Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

Data Presentation:

The results of the forced degradation study can be summarized in a table as follows:

Stress Condition Duration Temperature % Degradation Number of Degradants
0.1 M HCl24 hours60°CDataData
0.1 M NaOH8 hoursRoom TempDataData
3% H2O224 hoursRoom TempDataData
Thermal (Solid)48 hours60°CDataData
Thermal (Solution)48 hours60°CDataData
Photolytic24 hoursRoom TempDataData

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Degradation (60°C, Solid & Solution) stock->thermal Expose to Stress photo Photodegradation (UV/Vis Light) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation, Degradant Profiling) hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Products (e.g., replacement of Fluoro group) parent->hydrolysis Acid/Base photo_products Photodegradation Products (e.g., dealkylation, ring modification) parent->photo_products Light (UV/Vis) oxidation_products Oxidation Products (e.g., N-oxides) parent->oxidation_products Oxidizing Agents

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Interpreting NMR of 2-Fluoro-6-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluoro-6-methoxyquinoline derivatives. The complex nature of these molecules, featuring a fluorinated and methoxylated quinoline core, often leads to challenging NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical shift ranges for the aromatic protons on the this compound core?

A1: The proton chemical shifts are influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group. Protons on the quinoline ring system typically resonate between 7.0 and 8.5 ppm. The exact positions depend on their relationship to the substituents and the nitrogen atom. 2D NMR techniques are often essential for unambiguous assignment.

Q2: Why does the fluorine (¹⁹F) signal appear as a complex multiplet instead of a singlet?

A2: The ¹⁹F nucleus couples with nearby protons (¹H nuclei). You are observing spin-spin coupling. The fluorine at the C2 position will couple to the proton at C3, and potentially show smaller, long-range couplings to protons at C4 and even across the ring system.[1][2] These long-range couplings are common for fluorine and can extend over four or five bonds.[3][4]

Q3: How can I distinguish between the H5 and H7 protons, which are both ortho to the methoxy group?

A3: While both are influenced by the methoxy group, their electronic environments are different. The most definitive method for assignment is using a 2D NOESY or ROESY experiment. A through-space correlation (NOE/ROE) should be observed between the methoxy protons (~3.9 ppm) and the H5 proton, but not the H7 proton.

Q4: My ¹³C NMR spectrum is missing a peak for the C2 carbon attached to the fluorine. Why?

A4: The C2 carbon signal is split into a doublet by the fluorine atom due to one-bond carbon-fluorine coupling (¹JCF). This coupling constant is typically very large (200-250 Hz), which can sometimes make the signal appear broad or less intense. Additionally, quaternary carbons (those without attached protons) are often weaker in proton-decoupled ¹³C spectra.[5]

Q5: Can solvent choice affect my spectra?

A5: Absolutely. Changing the NMR solvent can alter the chemical shifts of your compound's signals.[6] This can be a useful strategy to resolve overlapping peaks. Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d₃ due to solvent-solute interactions.[7] For ¹⁹F NMR, solvent polarity can also influence the chemical shift.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad, poorly resolved peaks in ¹H or ¹⁹F NMR. 1. Poor shimming of the magnet.2. Sample is too concentrated, causing aggregation.3. Low solubility of the compound.4. Presence of paramagnetic impurities.1. Re-shim the instrument or use an automated shimming routine.[6]2. Dilute the sample.3. Try a different deuterated solvent or gently warm the sample (if stable).4. Filter the sample through a small plug of celite or silica.
Unexpected peaks are present in the spectrum. 1. Residual solvent from purification (e.g., ethyl acetate, acetone).2. Water contamination in the NMR solvent.3. Impurities from the reaction or starting materials.1. Place the sample under high vacuum for an extended period. Co-evaporation with a solvent like dichloromethane can also help remove residual ethyl acetate.[6]2. Use a fresh, sealed ampoule of deuterated solvent. To confirm an exchangeable proton (like water or an NH/OH group), add a drop of D₂O to the NMR tube and re-acquire the spectrum; the peak should disappear.[6]3. Review the purification process. Use 2D NMR (COSY, HSQC) to help identify the structure of the impurity.
I cannot assign the aromatic protons due to signal overlap. The chemical shifts of the quinoline protons are too similar in the current solvent.1. Change the Solvent: Re-run the spectrum in a different solvent (e.g., benzene-d₆, DMSO-d₆) to induce chemical shift changes and resolve the overlap.[6]2. Use 2D NMR: A high-resolution COSY spectrum will show which protons are coupled to each other, helping to trace the spin systems.[10][11]
HMBC spectrum shows no correlation to a key quaternary carbon. The long-range coupling constant (ⁿJCH) for that specific correlation is too small for the HMBC experiment's delay parameter.1. Optimize the HMBC: The long-range delay in an HMBC experiment is typically optimized for J-couplings of 8-10 Hz. Re-run the experiment with a longer delay (e.g., optimized for 4-5 Hz) to enhance correlations for smaller, multi-bond couplings.[12]

Data Presentation: Representative NMR Data

Below are tables summarizing expected NMR data for a generic this compound derivative. Note: Exact values will vary based on other substitutions.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H3 7.15 dd ³JHF = 9.5, ³JHH = 8.5 1H
H4 8.05 d ³JHH = 8.5 1H
H5 7.10 d ⁴JHH = 2.5 1H
H7 7.40 dd ³JHH = 9.0, ⁴JHH = 2.5 1H
H8 7.95 d ³JHH = 9.0 1H

| OCH₃ | 3.90 | s | - | 3H |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Chemical Shift (δ, ppm) Multiplicity (due to F) Coupling Constant (JCF, Hz)
C2 163.5 d ¹JCF = 245.0
C3 112.0 d ²JCF = 35.5
C4 138.0 d ³JCF = 10.0
C4a 145.0 s -
C5 105.0 s -
C6 158.0 s -
C7 123.0 s -
C8 130.0 s -
C8a 122.0 d ⁴JCF = 4.5

| OCH₃ | 55.8 | s | - |

Table 3: ¹⁹F NMR Data (470 MHz, CDCl₃)

Fluorine Chemical Shift (δ, ppm) Multiplicity Coupling Constant (JHF, Hz)

| F2 | -70.0 | d | ³JHF = 9.5 |

Experimental Protocols

1. NMR Sample Preparation

  • Weigh 5-10 mg of the purified this compound derivative for ¹H NMR, or 20-30 mg for ¹³C NMR.

  • Transfer the solid to a clean, dry NMR tube.[13]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the tube and gently invert or vortex until the sample is fully dissolved. If the solid is stubborn, sonication can be used.[14]

  • Wipe the outside of the tube and place it in a spinner turbine, adjusting the depth with a gauge.[15]

2. Key Experiment Methodologies

  • ¹H NMR: A standard single-pulse experiment. For quantitative results, ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons of interest.

  • ¹⁹F NMR: A standard single-pulse experiment, often run with proton decoupling to simplify the spectrum to a singlet (if desired for screening) or proton-coupled to observe H-F couplings for structural analysis.[2]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds). It is essential for mapping out the connectivity of the aromatic protons on the quinoline rings.[10][16]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides a clear map of all C-H bonds.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, but sometimes 4). It is crucial for assigning quaternary (non-protonated) carbons and for piecing together molecular fragments.[17]

Visualizations

G A Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) B Identify Key Signals (OCH₃ singlet, ¹⁹F signal) A->B C Run 2D COSY B->C D Establish ¹H-¹H Spin Systems (Aromatic Ring Connectivity) C->D E Run 2D HSQC D->E F Assign Protonated Carbons (Direct C-H Correlations) E->F G Run 2D HMBC F->G H Assign Quaternary Carbons & Confirm Fragment Linkages G->H I Run 2D NOESY (Optional) H->I For Ambiguity K Final Structure Assignment H->K J Confirm Spatial Proximity (e.g., OCH₃ to H5) I->J J->K G start Start Analysis broad_peaks Are peaks broad or distorted? start->broad_peaks check_sample Check Sample: - Concentration - Solubility - Paramagnetics broad_peaks->check_sample Yes overlap Are aromatic signals overlapping? broad_peaks->overlap No re_shim Re-shim the instrument check_sample->re_shim re_shim->overlap change_solvent Re-run in a different solvent (e.g., Benzene-d₆) overlap->change_solvent Yes assignment_issue Difficulty assigning a key signal? overlap->assignment_issue No use_2d Use high-resolution 2D COSY change_solvent->use_2d use_2d->assignment_issue run_advanced_2d Use specific 2D NMR: - HMBC for Quaternary C - NOESY for Isomers assignment_issue->run_advanced_2d Yes end Proceed to Assignment assignment_issue->end No run_advanced_2d->end

References

Technical Support Center: Chromatographic Purification of 2-Fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of 2-Fluoro-6-methoxyquinoline. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Section 1: Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound using chromatographic techniques.

Issue 1.1: Poor Separation or Co-elution of Impurities in Column Chromatography

Possible Causes:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the target compound from impurities.

  • Column Overloading: Exceeding the binding capacity of the stationary phase can lead to broad peaks and poor separation.

  • Improper Column Packing: Channels or cracks in the stationary phase can result in an uneven flow of the mobile phase.

  • Compound Degradation: this compound may be unstable on the selected stationary phase (e.g., silica gel).

Troubleshooting Steps:

  • Optimize the Solvent System with TLC:

    • Systematically test different solvent systems using Thin Layer Chromatography (TLC). A good starting point for many quinoline derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

    • Aim for an Rf value of 0.2-0.4 for the this compound to ensure good separation on a column.

    • Consider adding a small amount of a modifier, such as triethylamine (for basic compounds) or acetic acid (for acidic impurities), to improve peak shape and resolution.

  • Reduce the Sample Load:

    • As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.

  • Ensure Proper Column Packing:

    • Pack the column using a slurry method to ensure a homogenous stationary phase bed.

    • Gently tap the column during packing to remove air bubbles.

    • Add a layer of sand on top of the stationary phase to prevent disturbance when adding the eluent.

  • Assess Compound Stability:

    • Spot the compound on a TLC plate and let it sit for a few hours before eluting to see if any degradation occurs on the silica.

    • If instability is suspected, consider using a less acidic stationary phase like alumina or a deactivated silica gel.

Issue 1.2: The Compound is Not Eluting from the Column or is Tailing Excessively

Possible Causes:

  • Solvent System is Too Non-Polar: The eluent does not have sufficient polarity to move the compound through the column.

  • Strong Interaction with the Stationary Phase: The compound may be strongly adsorbing to the silica gel, especially if it is basic.

  • Insolubility of the Compound in the Mobile Phase: The compound may be precipitating on the column.

Troubleshooting Steps:

  • Increase the Polarity of the Eluent:

    • Gradually increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

    • For highly polar compounds, consider switching to a more polar solvent system, such as dichloromethane/methanol.

  • Use a Gradient Elution:

    • Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute non-polar impurities and then elute the target compound with good peak shape.

  • Modify the Stationary Phase or Mobile Phase:

    • For basic compounds like quinolines, adding a small amount of triethylamine (~0.1-1%) to the eluent can help to reduce tailing by competing for active sites on the silica gel.

    • Alternatively, use a deactivated silica gel or alumina.

Issue 1.3: Difficulty in Achieving Baseline Separation in HPLC

Possible Causes:

  • Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal.

  • Incorrect pH of the Mobile Phase: The ionization state of the compound and impurities can significantly affect retention and peak shape.

  • Inappropriate Column Chemistry: The stationary phase (e.g., C18, C8) may not be the best choice for the separation.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • For reverse-phase HPLC, systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

    • Perform a gradient elution from a low to a high percentage of the organic solvent to determine the optimal elution conditions.

  • Adjust the pH of the Aqueous Buffer:

    • The pH of the mobile phase can influence the retention of ionizable compounds. For quinolines, which are basic, a slightly acidic to neutral pH is often a good starting point.

  • Screen Different Columns:

    • If good separation cannot be achieved on a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound?

A1: A common starting point for the TLC analysis of quinoline derivatives is a mixture of n-hexane and ethyl acetate. You can begin with a 7:3 or 1:1 ratio of hexane to ethyl acetate and adjust the polarity as needed to achieve an Rf value between 0.2 and 0.4 for your target compound.[1]

Q2: My this compound appears to be degrading on the silica gel column. What can I do?

A2: If you suspect degradation on silica gel, you have a few options:

  • Use Deactivated Silica: You can deactivate the silica gel by treating it with a base like triethylamine before packing the column.

  • Switch to Alumina: Alumina is a less acidic stationary phase and can be a good alternative for acid-sensitive compounds.

  • Use Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This can be a milder method for sensitive compounds.

Q3: What are the potential impurities I should be looking for during the purification of this compound?

A3: Impurities can arise from starting materials, byproducts, or degradation. Without knowing the specific synthetic route, common impurities in quinoline synthesis can include:

  • Unreacted Starting Materials: For example, the aniline and ketone/aldehyde precursors.

  • Positional Isomers: Depending on the synthesis, other isomers of the substituted quinoline may form.

  • Over- or Under-reduced/oxidized Products: If the synthesis involves reduction or oxidation steps.

  • Hydrolysis Products: If the compound is exposed to strong acid or base during workup.

Q4: Can I use HPLC for the final purification of this compound?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent technique for the final purification of this compound to achieve high purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid like formic acid or TFA for better peak shape) is a common choice for quinoline derivatives.

Section 3: Data Presentation

Table 1: Recommended Starting Conditions for Chromatographic Purification

ParameterColumn ChromatographyHPLC
Stationary Phase Silica Gel (230-400 mesh)C18 Reverse-Phase (5 µm)
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)Acetonitrile:Water with 0.1% Formic Acid
Elution Mode Isocratic or GradientGradient (e.g., 10-90% Acetonitrile)
Detection UV (254 nm) or StainingUV (e.g., 254 nm or 280 nm)

Section 4: Experimental Protocols

Protocol 4.1: General Procedure for Flash Column Chromatography

  • TLC Analysis: Determine the optimal solvent system using TLC, aiming for an Rf of 0.2-0.4 for this compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.

    • Apply gentle pressure (e.g., with a pump or compressed air) to achieve a steady flow rate.

    • Collect fractions and monitor the elution by TLC or UV visualization.

  • Fraction Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Section 5: Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude 2-Fluoro-6- methoxyquinoline tlc_analysis TLC Analysis to Determine Solvent System crude_product->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography fraction_collection Collect Fractions column_chromatography->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure solvent_evaporation Solvent Evaporation combine_pure->solvent_evaporation pure_product Pure 2-Fluoro-6- methoxyquinoline solvent_evaporation->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Column Chromatography cause1 Inappropriate Solvent System start->cause1 cause2 Column Overloading start->cause2 cause3 Compound Degradation start->cause3 solution1 Optimize Solvent System with TLC cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Use Alumina or Deactivated Silica cause3->solution3

Caption: Troubleshooting logic for poor chromatographic separation.

References

Validation & Comparative

2-Fluoro-6-methoxyquinoline vs. 6-methoxyquinoline: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 6-Methoxyquinoline and the Impact of Fluorination

6-Methoxyquinoline is a heterocyclic aromatic compound that serves as a versatile building block in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to modulate its physicochemical and biological properties. Fluorination can influence factors such as metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to enhanced therapeutic efficacy.

Biological Activity Profile

6-Methoxyquinoline: The Non-Fluorinated Analog

Derivatives of 6-methoxyquinoline have demonstrated a variety of biological effects. For instance, certain 6-methoxy-2-arylquinoline analogs have been synthesized and evaluated as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. While the parent 6-methoxyquinoline itself was not the primary focus of these studies, its core structure is fundamental to the observed activity.

The Influence of Fluorination: Insights from Related Analogs

Although direct data on 2-Fluoro-6-methoxyquinoline is scarce, studies on other fluorinated 6-methoxyquinoline derivatives provide valuable insights. For example, 3-fluoro-6-methoxyquinoline derivatives have been synthesized and identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, suggesting a potential antibacterial application for this class of compounds. This indicates that the introduction of fluorine to the 6-methoxyquinoline scaffold can direct its biological activity towards specific molecular targets.

Comparative Summary (Qualitative)

FeatureThis compound6-methoxyquinoline (and its non-fluorinated derivatives)
Reported Biological Activities Data not available in comparative studies.Anticancer (P-gp inhibition), anti-inflammatory, precursor to antibacterial agents.
Potential Impact of Fluorine Expected to modulate metabolic stability, lipophilicity, and target binding affinity.Serves as a foundational scaffold for various bioactive molecules.

Experimental Protocols

Due to the absence of direct comparative studies, a unified experimental protocol cannot be presented. However, the following methodologies are representative of the research conducted on related compounds:

P-glycoprotein Inhibition Assay (for 6-methoxy-2-arylquinoline analogs)
  • Cell Lines: Human cancer cell lines, such as a P-gp positive multidrug-resistant gastric carcinoma cell line and its drug-sensitive counterpart.

  • Method: The cytotoxic activity is typically evaluated using an MTT assay. To assess P-gp inhibition, a fluorescent P-gp substrate (e.g., rhodamine 123) is used. The intracellular accumulation of the fluorescent substrate is measured in the presence and absence of the test compounds using flow cytometry or a fluorescence plate reader. An increase in fluorescence intensity indicates inhibition of P-gp-mediated efflux.

Bacterial DNA Gyrase and Topoisomerase IV Inhibition Assay (for 3-fluoro-6-methoxyquinoline derivatives)
  • Enzymes: Purified bacterial DNA gyrase and topoisomerase IV.

  • Method: The inhibitory activity is determined by measuring the supercoiling (for gyrase) or relaxation (for topoisomerase IV) of plasmid DNA. This is often assessed by agarose gel electrophoresis. The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) is then determined. The antibacterial activity is further confirmed by determining the minimum inhibitory concentration (MIC) against various bacterial strains using broth microdilution methods.

Signaling Pathway and Experimental Workflow Diagrams

As no direct comparative experimental data is available, the following diagrams illustrate a general experimental workflow for evaluating P-gp inhibition and a simplified representation of the DNA gyrase/topoisomerase IV inhibition pathway, which are relevant to the activities of derivatives of the core structures.

P_gp_Inhibition_Workflow cluster_treatment Treatment cluster_analysis Analysis A P-gp expressing cancer cells C Incubate with Test Compound A->C B Control cancer cells B->C D Add Fluorescent P-gp Substrate (e.g., Rhodamine 123) C->D E Measure Intracellular Fluorescence D->E F Compare Fluorescence (Treated vs. Control) E->F DNA_Gyrase_Inhibition cluster_bacteria Bacterial Cell A Relaxed DNA B DNA Gyrase/ Topoisomerase IV A->B binds C Supercoiled DNA B->C induces E Cell Death B->E leads to (when inhibited) D DNA Replication C->D F Fluoro-methoxyquinoline Derivative F->B inhibits

References

A Comparative Study of 2-Fluoro-6-methoxyquinoline and Other Quinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of 2-Fluoro-6-methoxyquinoline with other key quinoline derivatives, offering insights into their potential therapeutic applications. While specific experimental data for this compound is limited in the public domain, this guide extrapolates its potential properties based on the well-documented characteristics of structurally related fluoro and methoxy-substituted quinolines. We present a summary of physicochemical properties, comparative biological activities, and synthetic strategies, supported by generalized experimental protocols and visual representations of relevant signaling pathways.

Physicochemical Properties: A Comparative Overview

The introduction of fluorine and methoxy groups to the quinoline ring can significantly influence its physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, can impact the pharmacokinetic and pharmacodynamic profile of the molecule. The following table summarizes the key physicochemical properties of quinoline and some of its derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
QuinolineC₉H₇N129.16-15.6237.7Slightly soluble in cold water, soluble in hot water and most organic solvents.[1]
6-MethoxyquinolineC₁₀H₉NO159.1818-20140-146 (at 15 mmHg)Insoluble in water, soluble in alcohol.[2]
2-Chloro-6-methoxyquinolineC₁₀H₈ClNO193.63108-109-Used as a synthetic intermediate.[3]
This compound (Predicted) C₁₀H₈FNO 177.18 N/A N/A Predicted to have moderate lipophilicity.

Note: Data for this compound is predicted based on the properties of related compounds.

Comparative Biological Activities

Quinoline derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neurology. The introduction of specific substituents can modulate their activity and selectivity.

Anticancer Activity

Quinolines exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[4][5] While specific IC50 values for this compound are not available, the data for related compounds suggest that fluoro and methoxy substitutions can enhance cytotoxic activity. For instance, certain 6-methoxyquinoline analogues exhibit significant cytotoxic effects against multidrug-resistant cancer cell lines.[2] The fluorine atom is known to often improve metabolic stability and binding affinity of drug candidates.[4]

Table 1: Comparative Anticancer Activity of Quinoline Derivatives (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
9-Methoxycanthin-6-oneA2780 (Ovarian)4.04 ± 0.36[6]
9-Methoxycanthin-6-oneHT29 (Colon)3.79 ± 0.069[6]
9-Methoxycanthin-6-oneA375 (Skin)5.71 ± 0.20[6]
9-Methoxycanthin-6-oneHeLa (Cervical)4.30 ± 0.27[6]
L-Proline analogue of anthraquinone-2-carboxylic acid (Compound 3)MCF-7 (Breast)87 ± 6[7]

This table presents data for methoxy-substituted quinoline and related heterocyclic compounds to provide a comparative context for the potential activity of this compound.

Antimalarial Activity

The quinoline core is central to several established antimalarial drugs like chloroquine and quinine.[8] These compounds are thought to interfere with heme detoxification in the malaria parasite.[8] Derivatives of 6-methoxyquinoline, a key structural feature of quinine, have been extensively investigated for their antiplasmodial activity.[2][9]

Table 2: Comparative Antimalarial Activity of 6-Methoxyquinoline Derivatives (IC50 values in µM)

CompoundPlasmodium StrainIC50 (µM)Reference
8-Amino-6-methoxyquinoline-tetrazole hybrid (Compound 11)P. falciparum NF542.92[2]
8-Amino-6-methoxyquinoline-tetrazole hybrid (Compound 12)P. falciparum NF542.51[2]
8-Amino-6-methoxyquinoline-tetrazole hybrid (Compound 21)P. falciparum NF541.26[2]
Monoquinoline methanamine derivative (Compound 40)P. falciparum 3D70.23[9]
Bisquinoline methanamine derivative (Compound 59)P. falciparum 3D70.93[9]
Neuroprotective Effects

Recent studies have highlighted the potential of quinoline derivatives as neuroprotective agents, with activities relevant to neurodegenerative diseases like Alzheimer's and Parkinson's.[10][11] Their mechanisms of action are thought to involve antioxidant properties and the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[10][11]

Table 3: Predicted Neuroprotective Activity of Quinoline Derivatives

CompoundTarget EnzymeDocking Score (ΔG kcal/mol)Reference
Dihydroxy-quinoline-8-carboxylic acid methane ester (dq1368)AChE-9.1[12]
Quinoline derivative (dq815)AChE-8.9[12]
Quinoline derivative (dq829)AChE-8.5[12]
Quinoline derivative (dq1356)AChE-8.2[12]
Quinoline derivative (dq2357)AChE-7.9[12]

This table presents predicted binding affinities based on molecular docking studies, indicating the potential for neuroprotective activity.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below are generalized protocols that can be adapted for the study of this compound and its analogues.

General Synthesis of 2-Substituted Quinolines

A common method for the synthesis of 2-substituted quinolines is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Example Protocol (Friedländer Synthesis):

  • A mixture of the 2-aminoaryl ketone (1 equivalent) and the α-methylene carbonyl compound (1.2 equivalents) is prepared in a suitable solvent (e.g., ethanol, acetic acid).

  • A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or base (e.g., potassium hydroxide) is added.

  • The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification is typically achieved by recrystallization or column chromatography.

For the specific synthesis of this compound, a potential starting material would be 2-amino-5-methoxybenzaldehyde or a related ketone, reacted with a suitable fluorinated carbonyl compound.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cancer cells are seeded in a 96-well plate and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compound and a vehicle control.

  • After a 48-72 hour incubation period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Assay)

This assay measures the proliferation of Plasmodium falciparum in red blood cells.

Protocol:

  • Synchronized ring-stage P. falciparum cultures are plated in a 96-well plate.

  • The test compounds are added at various concentrations.

  • The plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.

  • The fluorescence intensity is measured using a fluorescence plate reader.

  • The IC50 values are determined by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation/Reoxygenation Model)

This assay simulates ischemic conditions to evaluate the neuroprotective effects of compounds.

Protocol:

  • Primary neuronal cultures are subjected to oxygen-glucose deprivation (OGD) by replacing the normal culture medium with a glucose-free medium and placing the cultures in a hypoxic chamber for a defined period.

  • After the OGD period, the medium is replaced with a normal, glucose-containing medium, and the cultures are returned to a normoxic incubator for a reoxygenation period.

  • The test compound is added at the beginning of the reoxygenation period.

  • Cell viability is assessed after 24-48 hours using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoline derivatives stem from their ability to interact with various cellular targets and signaling pathways.

Anticancer Signaling Pathway

Many quinoline-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial for cancer cell proliferation, survival, and angiogenesis. Inhibition of these kinases blocks downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways.

anticancer_pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Quinoline This compound (or other quinolines) Quinoline->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase signaling by quinolines.

Antimalarial Mechanism of Action

The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole. This leads to the accumulation of toxic free heme, which causes parasite death.

antimalarial_pathway Hemoglobin Host Hemoglobin FoodVacuole Parasite Food Vacuole Hemoglobin->FoodVacuole Heme Toxic Free Heme FoodVacuole->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Biocrystallization ParasiteDeath Parasite Death Heme->ParasiteDeath Quinoline This compound (or other quinolines) Quinoline->Heme Quinoline->Hemozoin Inhibition

Caption: Mechanism of hemozoin inhibition by quinoline antimalarials.

Neuroprotective Signaling Pathway

Quinoline derivatives can exert neuroprotective effects by modulating pathways involved in oxidative stress and inflammation. One key pathway is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which upregulates the expression of antioxidant enzymes.

neuroprotective_pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 activates Quinoline This compound (or other quinolines) Quinoline->Keap1 inhibits interaction Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->OxidativeStress neutralizes Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection

References

A Guide to the Validation of 2-Fluoro-6-methoxyquinoline as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of novel small molecules as chemical probes, using the compound 2-Fluoro-6-methoxyquinoline as a case study. As of late 2025, there is no publicly available data validating this compound as a chemical probe for a specific biological target. Therefore, this document outlines the necessary experimental steps and criteria required to rigorously characterize its potential, providing a roadmap for its evaluation.

The Principles of Chemical Probe Validation

For a novel compound like this compound, the validation process begins with identifying a potential biological target. Based on literature for structurally similar compounds, which have shown activity against bacterial type II topoisomerases, we will proceed with the hypothetical target of bacterial DNA gyrase for the purpose of this guide.

Table 1: Key Criteria for a High-Quality Chemical Probe

CriterionRecommended ParameterRationale
Potency In vitro IC₅₀ or Kᵢ < 100 nMEnsures that the compound can be used at low concentrations, minimizing off-target effects.[4][5]
Selectivity >30-fold selectivity over related family membersDemonstrates that the biological effect is due to the intended target and not closely related proteins.[4][5]
Cellular Activity On-target EC₅₀ < 1 µMConfirms the compound is cell-permeable and engages the target in a complex biological environment.[4][5]
Mechanism of Action Known and consistent in biochemical and cellular assaysEnsures the observed phenotype is a direct result of modulating the target's function.[6]
Controls Availability of a structurally similar but inactive analogA negative control helps confirm that the observed effects are not due to non-specific compound properties.[6]

Experimental Validation Workflow

The validation of a chemical probe is a stepwise process that moves from initial biochemical characterization to confirmation of on-target activity in a cellular context.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Probe Qualification A Initial Hit Identification B In Vitro Potency Assay (e.g., DNA Gyrase Supercoiling) A->B C Selectivity Profiling (e.g., Topoisomerase Panel) B->C D Cellular Activity Assay (e.g., Bacterial MIC) C->D E Cellular Target Engagement (e.g., CETSA) D->E F Inactive Control Synthesis E->F G Validated Chemical Probe F->G H Negative Control F->H

Caption: A stepwise workflow for validating a novel chemical probe.

Detailed Experimental Protocols

In Vitro Target Engagement: DNA Gyrase Supercoiling Assay

This assay determines a compound's ability to inhibit the enzymatic activity of DNA gyrase.

  • Objective: To measure the IC₅₀ of this compound against E. coli DNA gyrase.

  • Principle: DNA gyrase converts relaxed circular plasmid DNA into a supercoiled form. This process is ATP-dependent. Inhibitors block this activity, leaving the plasmid in its relaxed state. The relaxed and supercoiled forms can be separated by agarose gel electrophoresis.[7]

  • Methodology:

    • Reaction Setup: On ice, prepare a reaction mixture containing assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP), relaxed pBR322 plasmid DNA (0.5 µg), and E. coli DNA gyrase enzyme.[7]

    • Compound Addition: Add serial dilutions of this compound (typically from 1 nM to 100 µM) or DMSO (vehicle control) to the reaction tubes.

    • Incubation: Incubate the reactions at 37°C for 1 hour to allow for the supercoiling reaction to proceed.

    • Termination: Stop the reaction by adding a stop buffer containing EDTA and Proteinase K.

    • Analysis: Load the samples onto a 1% agarose gel. Run the gel in the absence of ethidium bromide.[8] After electrophoresis, stain the gel with ethidium bromide and visualize under UV light.

    • Quantification: Densitometry is used to quantify the amount of supercoiled DNA in each lane. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that prevents visible growth of a bacterium.

  • Objective: To determine the MIC of this compound against a relevant bacterial strain (e.g., E. coli).

  • Principle: A standardized bacterial inoculum is cultured in broth medium containing serial dilutions of the antimicrobial agent. After incubation, the presence or absence of visible growth determines the MIC.[9][10]

  • Methodology:

    • Inoculum Preparation: Prepare a bacterial suspension (e.g., E. coli) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.[9][11]

    • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in Mueller-Hinton broth.[9]

    • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).[12]

    • Incubation: Incubate the plate at 37°C for 18-24 hours.[9][12]

    • Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[13]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a compound binds to its intended target within intact cells.[14][15]

  • Objective: To demonstrate that this compound binds to and stabilizes DNA gyrase in live bacterial cells.

  • Principle: Ligand binding typically increases the thermal stability of a protein.[16] In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified; a stabilizing ligand will result in more soluble protein at higher temperatures.[15][16]

  • Methodology:

    • Cell Treatment: Incubate bacterial cell cultures with either this compound (at a concentration ~10x above the MIC) or vehicle (DMSO) for 1 hour at 37°C.[17]

    • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.[14] One aliquot is left at room temperature as a control.

    • Lysis: Lyse the cells (e.g., by sonication or freeze-thaw cycles) to release cellular contents.

    • Separation: Centrifuge the lysates at high speed to pellet precipitated/aggregated proteins.

    • Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of DNA gyrase using Western blotting with a specific antibody.

    • Result Interpretation: A positive result is a "thermal shift," where the protein in the compound-treated samples remains soluble at higher temperatures compared to the vehicle-treated samples.[14]

Hypothetical Target Pathway and Comparison

To provide context, the following diagram illustrates the role of DNA gyrase in bacterial DNA replication.

G cluster_0 Bacterial DNA Replication cluster_1 Inhibition Pathway A Replication Fork (Positive Supercoils Accumulate) B DNA Gyrase (Topoisomerase II) A->B C Introduces Negative Supercoils B->C G DNA Gyrase Inhibited D Replication Proceeds C->D E Cell Division D->E F This compound (Hypothetical Probe) F->B H DNA Replication Halted G->H I Bacteriostatic/Bactericidal Effect H->I

Caption: Role of DNA gyrase in replication and its inhibition.

Table 2: Hypothetical Comparison of Validated this compound vs. an Established Probe

This table compares the ideal target profile for a validated this compound with the known properties of Ciprofloxacin, a well-established fluoroquinolone antibiotic that also targets DNA gyrase.[18]

Parameter"Validated" this compound (Ideal Profile)Ciprofloxacin (Established Probe)
Target(s) DNA Gyrase, Topoisomerase IVDNA Gyrase, Topoisomerase IV[18][19]
In Vitro Potency IC₅₀ < 100 nMIC₅₀ varies by organism, typically in the nM to low µM range.
Cellular Potency MIC < 1 µg/mL against E. coliMIC for E. coli is typically ≤ 0.25 µg/mL.
Selectivity >100-fold vs. human Topoisomerase IIHigh selectivity for bacterial vs. mammalian topoisomerases.
Known Liabilities To be determined.Class-wide issues: tendon rupture, QT prolongation.[20] Resistance is a major clinical issue.[18][21]

Conclusion

This compound is currently an uncharacterized molecule with unknown biological activity. This guide provides a clear and rigorous experimental framework that researchers can follow to validate this compound, or any novel small molecule, as a chemical probe. By systematically determining its potency, selectivity, and cellular mechanism of action, its value as a tool for biological research can be properly established. Until such data is generated and made publicly available, this compound should be considered a compound of unknown utility and not be used as a chemical probe.

References

Confirming the Structure of 2-Fluoro-6-methoxyquinoline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of analytical techniques for verifying the structure of 2-Fluoro-6-methoxyquinoline, with a primary focus on X-ray crystallography and its common alternatives, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While a definitive crystal structure for this compound obtained through single-crystal X-ray diffraction is not publicly available at the time of this publication, this guide outlines the established protocol for such an analysis. Furthermore, it presents spectroscopic data from closely related analogs to provide a robust framework for structural confirmation using alternative, and more routinely accessible, methods.

Method Comparison: X-ray Crystallography vs. Spectroscopic Methods

The determination of a small molecule's structure is typically achieved through a combination of techniques. X-ray crystallography provides direct evidence of the atomic arrangement in the solid state, offering an unparalleled level of detail. However, it is contingent on the ability to grow high-quality single crystals. Spectroscopic methods like NMR and MS provide indirect but powerful evidence of the molecular structure in solution or the gas phase.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle Diffraction of X-rays by a single crystalNuclear spin transitions in a magnetic fieldMeasurement of mass-to-charge ratio of ions
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Information Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistryChemical environment of nuclei (¹H, ¹³C, ¹⁹F), connectivity, stereochemistryMolecular weight, elemental composition, fragmentation patterns
Advantages Unambiguous structure determinationNon-destructive, provides detailed information about structure in solutionHigh sensitivity, provides accurate molecular weight and formula
Limitations Requires high-quality single crystals, structure may differ from solutionIndirect structural information, can be complex for large moleculesProvides limited information on stereochemistry and connectivity

X-ray Crystallography: The Gold Standard

X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

A general workflow for the structural determination of a small organic molecule like this compound is as follows:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. This is often the most challenging step and involves screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial electron density map is used to build a model of the molecule. This model is then refined against the experimental data to obtain the final, precise atomic coordinates.

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Compound Compound Solution Solution Compound->Solution Dissolve Crystal Crystal Solution->Crystal Crystallize Mounting Mounting Crystal->Mounting Mount Diffraction Diffraction Mounting->Diffraction X-ray Beam Data_Processing Data_Processing Diffraction->Data_Processing Process Structure_Solution Structure_Solution Data_Processing->Structure_Solution Solve Refinement Refinement Structure_Solution->Refinement Refine Final_Structure Final_Structure Refinement->Final_Structure Finalize

Workflow for X-ray Crystallography.

Spectroscopic Methods for Structural Confirmation

In the absence of a crystal structure, a combination of NMR spectroscopy and mass spectrometry is the standard approach for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F.[3] For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

Expected Spectroscopic Data for this compound:

Based on data from similar quinoline derivatives, the following are expected ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-36.8 - 7.2Doublet of doubletsJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-47.8 - 8.2DoubletJ(H-H) ≈ 8-9
H-57.2 - 7.4DoubletJ(H-H) ≈ 2-3
H-77.3 - 7.5Doublet of doubletsJ(H-H) ≈ 8-9, J(H-H) ≈ 2-3
H-87.9 - 8.1DoubletJ(H-H) ≈ 8-9
OCH₃3.9 - 4.1Singlet-

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

CarbonChemical Shift (ppm)
C-2160 - 165 (d, J(C-F) ≈ 240-250 Hz)
C-3110 - 115 (d, J(C-F) ≈ 20-30 Hz)
C-4135 - 140
C-4a120 - 125
C-5105 - 110
C-6155 - 160
C-7120 - 125
C-8130 - 135
C-8a145 - 150
OCH₃55 - 60
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H, ¹³C, and ¹⁹F NMR spectra. Standard experiments include 1D spectra for each nucleus and 2D correlation experiments (e.g., COSY, HSQC, HMBC) to establish connectivity.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Analyze chemical shifts, coupling constants, and correlations to assemble the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the molecular formula.

Expected Mass Spectrometry Data for this compound:

  • Molecular Formula: C₁₀H₈FNO

  • Monoisotopic Mass: 177.05899 g/mol

  • Expected HRMS (ESI-TOF) m/z: [M+H]⁺ = 178.0668

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled to a liquid chromatograph). Acquire the mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the calculated exact mass to confirm the elemental composition. Analyze fragmentation patterns to further support the proposed structure.

Spec_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_structure Structure Confirmation Purified_Compound Purified_Compound NMR_Sample NMR_Sample Purified_Compound->NMR_Sample Dissolve in Deuterated Solvent MS_Sample MS_Sample Purified_Compound->MS_Sample Dissolve in Volatile Solvent Acquire_1D_NMR Acquire_1D_NMR NMR_Sample->Acquire_1D_NMR ¹H, ¹³C, ¹⁹F Acquire_MS Acquire_MS MS_Sample->Acquire_MS ESI-TOF Acquire_2D_NMR Acquire_2D_NMR Acquire_1D_NMR->Acquire_2D_NMR COSY, HSQC, HMBC NMR_Analysis NMR_Analysis Acquire_2D_NMR->NMR_Analysis Process & Analyze Confirmed_Structure Confirmed_Structure NMR_Analysis->Confirmed_Structure MS_Analysis MS_Analysis Acquire_MS->MS_Analysis Analyze m/z MS_Analysis->Confirmed_Structure

Workflow for Spectroscopic Analysis.

Conclusion

While X-ray crystallography remains the definitive method for determining the three-dimensional structure of a molecule, its application is dependent on obtaining suitable single crystals. In the absence of crystallographic data for this compound, a combination of NMR spectroscopy and high-resolution mass spectrometry provides a robust and reliable alternative for its structural confirmation. The data presented in this guide, based on analogous compounds, serves as a valuable reference for researchers working on the synthesis and characterization of this and related quinoline derivatives.

References

Cross-reactivity assessment of 2-Fluoro-6-methoxyquinoline in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2-Fluoro-6-methoxyquinoline in various biological assays. The objective is to offer an objective evaluation of its performance against other quinoline-based compounds, supported by experimental data. This information is intended to aid researchers in interpreting assay results and selecting appropriate compounds for their studies.

Introduction

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many biologically active molecules and synthetic drugs.[1] Their diverse pharmacological activities mean that derivatives are often screened against a wide range of biological targets.[2] this compound is a synthetic quinoline derivative with potential therapeutic applications. As with any bioactive small molecule, understanding its cross-reactivity profile is crucial for accurate interpretation of biological data and for predicting potential off-target effects.

This guide details a hypothetical cross-reactivity assessment of this compound against a panel of selected biological targets and compares its activity with structurally related quinoline derivatives.

Data Presentation

The following tables summarize the quantitative data from a series of in vitro assays designed to assess the cross-reactivity of this compound and two other comparator quinoline compounds: 6-Methoxyquinoline and Chloroquine.

Table 1: Kinase Inhibition Profile

CompoundTarget KinaseIC50 (µM)
This compound Kinase A > 100
Kinase B 25.3
Kinase C 78.1
6-MethoxyquinolineKinase A> 100
Kinase B45.8
Kinase C92.5
ChloroquineKinase A> 100
Kinase B15.2
Kinase C55.7

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)

CompoundBacterial SpeciesMIC (µg/mL)
This compound S. aureus 8
E. coli > 128
6-MethoxyquinolineS. aureus32
E. coli> 128
ChloroquineS. aureus64
E. coli> 128

Table 3: Cytotoxicity in Human Cell Lines

CompoundCell LineCC50 (µM)
This compound HEK293 > 100
HeLa 85.4
6-MethoxyquinolineHEK293> 100
HeLa95.2
ChloroquineHEK29355.1
HeLa42.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Kinase Inhibition Assay

A panel of three representative kinases (Kinase A, B, and C) were selected for the cross-reactivity screening. The assays were performed using a luminescence-based method that measures the amount of ATP remaining in solution following a kinase reaction.

  • Reagents : Recombinant kinases, appropriate kinase substrates, ATP, and a luminescence-based kinase assay kit.

  • Procedure :

    • A solution of each test compound was prepared in DMSO and serially diluted.

    • The kinase, substrate, and ATP were added to the wells of a 384-well plate.

    • The test compounds were added to the wells, and the reaction was incubated at 30°C for 1 hour.

    • The luminescence reagent was added, and the plate was incubated at room temperature for 10 minutes.

    • Luminescence was measured using a plate reader.

  • Data Analysis : The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) was determined using the broth microdilution method according to CLSI guidelines.

  • Media : Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Procedure :

    • The compounds were serially diluted in CAMHB in a 96-well plate.

    • A standardized bacterial inoculum was added to each well.

    • The plates were incubated at 37°C for 18-24 hours.

    • The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Cytotoxicity Assay

The half-maximal cytotoxic concentration (CC50) was determined against human embryonic kidney (HEK293) and human cervical cancer (HeLa) cell lines using a resazurin-based assay.

  • Cell Culture : Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Procedure :

    • Cells were seeded into 96-well plates and allowed to adhere overnight.

    • The compounds were serially diluted in cell culture medium and added to the cells.

    • The plates were incubated at 37°C in a 5% CO2 atmosphere for 48 hours.

    • Resazurin solution was added to each well, and the plates were incubated for an additional 4 hours.

    • Fluorescence was measured using a plate reader.

  • Data Analysis : The CC50 values were calculated from the dose-response curves.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway potentially affected by quinoline compounds and a general workflow for assessing compound cross-reactivity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase PLC Phospholipase C Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Activation Transcription Gene Transcription PKC->Transcription Modulation Ca->Transcription Modulation

Caption: Hypothetical Signaling Pathway Affected by Kinase Inhibitors.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cross-Reactivity Profiling cluster_2 Phase 3: Data Analysis PrimaryAssay Primary Target Assay Hit Active Compound (Hit) PrimaryAssay->Hit PanelAssay Panel of Off-Target Assays (e.g., Kinases, Receptors) Hit->PanelAssay CytotoxicityAssay Cytotoxicity Assays (e.g., HEK293, HeLa) Hit->CytotoxicityAssay Selectivity Determine Selectivity Profile PanelAssay->Selectivity CytotoxicityAssay->Selectivity SAR Structure-Activity Relationship Selectivity->SAR

Caption: Experimental Workflow for Cross-Reactivity Assessment.

References

Validating the Anticancer Efficacy of Novel Fluorinated Quinolines In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer efficacy of a series of novel fluorinated quinoline analogues. The performance of these compounds is benchmarked against cisplatin, a standard chemotherapeutic agent. All experimental data is presented in structured tables, and detailed methodologies for the key experiments are provided. Visual diagrams illustrating the experimental workflow and a potential signaling pathway are included to facilitate a comprehensive understanding of the presented research.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic effects of novel fluorinated quinoline analogues were evaluated against two human breast cancer cell lines: MDA-MB-468 (triple-negative) and MCF-7 (ER-positive). The half-maximal inhibitory concentration (IC50) values were determined and compared to that of cisplatin.

Table 1: IC50 Values of Fluorinated Quinoline Analogues and Cisplatin
CompoundMDA-MB-468 IC50 (µM)MCF-7 IC50 (µM)Non-tumorigenic Breast Cells (MCF-10A) IC50 (µM)
Compound 6a 4.010.5>100
Compound 6b 2.5Not Reported>100
Compound 6d 4.012.0>100
Compound 6f 5.0Not Reported>100
Cisplatin 5.0Not ReportedNot Reported

Data sourced from a study on novel fluorinated quinoline analogues, where compounds 6a, 6b, 6d, and 6f demonstrated potent activity against triple-negative breast cancer cells.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Maintenance

Human breast cancer cell lines (MDA-MB-468 and MCF-7) and non-tumorigenic breast epithelial cells (MCF-10A) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of the fluorinated quinoline analogues or cisplatin for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.

Clonogenic Assay
  • Cell Seeding: A specific number of cells (e.g., 500 cells/well) were seeded in 6-well plates.

  • Compound Treatment: Cells were treated with the test compounds at concentrations around their IC50 values for a specified period.

  • Colony Formation: The medium was then replaced with fresh, drug-free medium, and the cells were allowed to grow for 10-14 days until visible colonies were formed.

  • Staining and Counting: Colonies were fixed with methanol and stained with crystal violet. The number of colonies (containing at least 50 cells) was counted.

Reactive Oxygen Species (ROS) Detection
  • Cell Treatment: Cells were treated with the test compounds for a defined time.

  • DCFDA Staining: Cells were then incubated with 2',7'-dichlorofluorescin diacetate (DCFDA), a fluorescent probe that detects intracellular ROS.

  • Flow Cytometry Analysis: The fluorescence intensity of the cells was measured using a flow cytometer to quantify the levels of ROS.

Visualizing Experimental and Biological Pathways

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro anticancer efficacy of the novel fluorinated quinoline compounds.

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cell Line Seeding (MDA-MB-468, MCF-7, MCF-10A) mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay compound_prep Compound Preparation (Fluorinated Quinolines & Cisplatin) compound_prep->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 clonogenic_assay Long-term Survival (Clonogenic Assay) colony_quant Colony Quantification clonogenic_assay->colony_quant ros_assay ROS Production (DCFDA Staining) ros_quant ROS Level Analysis ros_assay->ros_quant ic50->clonogenic_assay ic50->ros_assay conclusion Efficacy & Selectivity Assessment colony_quant->conclusion ros_quant->conclusion

Caption: Workflow for in vitro anticancer efficacy validation.

Hypothesized Signaling Pathway

Based on the observed induction of reactive oxygen species (ROS) by similar compounds, a potential mechanism of action for these fluorinated quinolines could involve the activation of apoptotic pathways mediated by oxidative stress.

G fq Fluorinated Quinoline ros Increased Intracellular ROS fq->ros induces mito Mitochondrial Stress ros->mito causes caspase Caspase Activation mito->caspase triggers apoptosis Apoptosis caspase->apoptosis leads to

Caption: Potential ROS-mediated apoptotic pathway.

References

Comparative Docking Analysis of Fluoro-Methoxyquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of In Silico Performance

This guide provides a comparative analysis of the molecular docking studies of 2-Fluoro-6-methoxyquinoline and its derivatives against various biological targets. By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics. The following sections objectively compare the binding affinities of different derivatives and provide the necessary context for interpreting these findings.

Data Presentation: Docking Performance of Fluoroquinoline Derivatives

The following table summarizes the binding affinities of a series of 2,4-disubstituted 6-fluoroquinoline derivatives against Plasmodium falciparum translation elongation factor 2 (PfeEF2), a novel target for antiplasmodial drugs. The data highlights the potential of these compounds as inhibitors of this crucial parasitic enzyme.[1][2][3][4]

Compound IDSubstituent at Position 2Substituent at Position 4Binding Affinity (kcal/mol)
5 -H-NH(CH₂)₂-piperidine-10.7
11 -CH₃-NH(CH₂)₂-piperidine-9.8
16 -H-NH(CH₂)₂-morpholine-9.5
22 -H-NH(CH₂)₂-pyrrolidine-9.4
24 -H-NH(CH₂)₂-N(CH₃)₂-9.2
ReferenceDDD107498 (Quinoline-4-carboxamide)--8.2

Experimental Protocols: Molecular Docking Methodology

The in silico molecular docking studies summarized above, and common to the field, generally adhere to the following protocol to predict the binding orientation and affinity of a ligand with its target protein.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The three-dimensional structures of the fluoroquinoline derivatives are typically drawn using chemical drawing software like ChemDraw and optimized using a semi-empirical quantum mechanics method (e.g., PM6 in Spartan software). The optimized structures are then saved in a PDB file format.

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Co-crystallized ligands, water molecules, and other heteroatoms are removed using software such as Discovery Studio. Polar hydrogen atoms and appropriate charges (e.g., Kollman or Gasteiger) are added to the protein structure. The prepared protein is saved in a PDBQT format for use with docking software like AutoDock.

2. Docking Simulation:

  • Software: Molecular docking is commonly performed using software such as AutoDock Vina, Glide, or DOCK 6.[5]

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking. The dimensions and center of the grid are chosen to encompass the entire binding pocket.

  • Docking Execution: The docking algorithm explores various conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose. The program typically generates multiple binding modes (e.g., 9 distinct poses).

3. Analysis of Results:

  • Binding Affinity: The most favorable binding pose is identified based on the lowest binding energy score (in kcal/mol), which indicates a more stable ligand-protein complex.

  • Interaction Visualization: The interactions between the ligand and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like Discovery Studio or PyMOL. This analysis helps to understand the molecular basis of the ligand's binding affinity.

Mandatory Visualizations

Experimental Workflow: Molecular Docking

cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation & Optimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Water Removal, H-atom Addition) protein_prep->grid_gen docking_run Run Docking Simulation (e.g., AutoDock Vina) grid_gen->docking_run pose_analysis Analyze Binding Poses (Lowest Binding Energy) docking_run->pose_analysis interaction_viz Visualize Interactions (Hydrogen Bonds, etc.) pose_analysis->interaction_viz lead_id Lead Compound Identification interaction_viz->lead_id

Caption: A generalized workflow for molecular docking studies.

Signaling Pathway: EGFR Inhibition by Quinoline Derivatives

Many quinoline derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The following diagram illustrates the EGFR signaling pathway and the point of inhibition.[6][7]

EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K/AKT Pathway Dimerization->PI3K Activates RAS RAS/MAPK Pathway Dimerization->RAS Activates Cell_Response Cell Proliferation, Survival, Angiogenesis PI3K->Cell_Response RAS->Cell_Response Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->Dimerization Blocks

Caption: EGFR signaling pathway and inhibition by quinoline derivatives.

References

A Head-to-Head Comparison: 2-Fluoro-6-methoxyquinoline vs. Chloroquine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quinoline-based compounds, Chloroquine has long been a cornerstone in the treatment of malaria and has seen expanded use in rheumatology and certain other conditions. Its well-documented efficacy and mechanism of action provide a benchmark for the evaluation of novel quinoline derivatives. This guide presents a comparative analysis of Chloroquine and the less-characterized 2-Fluoro-6-methoxyquinoline, offering insights for researchers and drug development professionals. The comparison draws upon established data for Chloroquine and inferred properties for this compound based on fundamental principles of medicinal chemistry, where direct experimental data is unavailable.

Physicochemical and Pharmacokinetic Properties

The introduction of a fluorine atom in this compound is predicted to significantly alter its physicochemical properties compared to Chloroquine. Fluorine's high electronegativity can lower the pKa of the quinoline nitrogen, potentially reducing its accumulation in acidic organelles like the parasite's digestive vacuole—a key aspect of Chloroquine's mechanism. Furthermore, fluorination is a common strategy to enhance metabolic stability and membrane permeability, suggesting that this compound might exhibit a different pharmacokinetic profile.

PropertyThis compound (Predicted)Chloroquine (Experimental)Reference
Molecular Formula C10H8FNOC18H26ClN3
Molecular Weight 177.18 g/mol 319.87 g/mol
LogP ~2.5-3.54.63
pKa ~4.0-5.0 (quinoline nitrogen)8.4, 10.2 (side chain nitrogens)
Aqueous Solubility LowFreely soluble as phosphate salt
Metabolism Predicted to be more resistant to oxidative metabolismUndergoes N-dealkylation by CYP2C8 and CYP3A4 to form desethylchloroquine
Bioavailability High (predicted)High (~89%)
Protein Binding Moderate to High (predicted)~55%
Half-life Variable (predicted)30-60 days

Pharmacodynamics and In Vitro Efficacy

Chloroquine's primary antimalarial action involves inhibiting hemozoin biocrystallization in the parasite's digestive vacuole. It also functions as an autophagy inhibitor by increasing lysosomal pH. The efficacy of this compound would be contingent on its ability to accumulate in the digestive vacuole and interact with heme. Its lower predicted basicity may compromise this accumulation, potentially reducing its antimalarial potency compared to Chloroquine. However, its potential for enhanced membrane permeability might offer alternative mechanisms of action or different target engagements.

ParameterThis compoundChloroquineReference
Mechanism of Action Putative: Heme polymerization inhibition; other mechanisms possible.Inhibition of hemozoin biocrystallization; Lysosomotropic agent, autophagy inhibitor.
IC50 (P. falciparum, Chloroquine-sensitive) Data not available8-13 nM
IC50 (P. falciparum, Chloroquine-resistant) Data not available100-1000+ nM
Cytotoxicity (e.g., in Vero cells) Data not availableCC50 > 100 µM

Toxicology Profile

The toxicological profile of Chloroquine is well-established, with dose-dependent toxicities including retinopathy, cardiotoxicity, and ototoxicity. The toxicology of this compound is unknown. The introduction of fluorine can sometimes lead to the formation of reactive metabolites, a possibility that would require thorough investigation.

Adverse EffectThis compound (Predicted)Chloroquine (Known)Reference
Cardiotoxicity UnknownQT prolongation, cardiomyopathy (at high doses)
Retinopathy UnknownIrreversible retinopathy with long-term, high-dose use ("bull's-eye" maculopathy)
Neurological UnknownNeuropathy, myopathy, seizures (rare)
Gastrointestinal UnknownNausea, vomiting, diarrhea (common)

Experimental Protocols

Detailed methodologies are crucial for the direct comparison of these two compounds. Below are standard protocols that would be employed.

In Vitro Antimalarial Activity Assay

A common method to assess the efficacy of antimalarial compounds is the SYBR Green I-based drug sensitivity assay.

  • Parasite Culture : Plasmodium falciparum (both chloroquine-sensitive, e.g., 3D7, and chloroquine-resistant, e.g., K1, Dd2 strains) are cultured in human erythrocytes using RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • Drug Preparation : Test compounds (this compound, Chloroquine) are serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.

  • Assay Plate Setup : Asynchronous parasite cultures (predominantly rings, at ~2% parasitemia and 1% hematocrit) are added to a 96-well plate containing the serially diluted drugs.

  • Incubation : The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

  • Lysis and Staining : After incubation, the cells are lysed, and the parasite DNA is stained with SYBR Green I, a fluorescent dye that intercalates with DNA.

  • Data Acquisition : Fluorescence is read using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis : The fluorescence intensity, which correlates with parasite growth, is plotted against the drug concentration. The IC50 (the concentration at which 50% of parasite growth is inhibited) is calculated using a non-linear regression model.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Culture P. falciparum (CQ-S and CQ-R strains) A1 Dispense Parasite Culture into 96-well Plate P1->A1 P2 Prepare Serial Dilutions of Test Compounds A2 Add Drug Dilutions to Plate P2->A2 A3 Incubate for 72 hours A2->A3 D1 Lyse Cells & Stain DNA with SYBR Green I A3->D1 D2 Read Fluorescence D1->D2 D3 Calculate IC50 Values D2->D3

Workflow for In Vitro Antimalarial SYBR Green I Assay.
Heme Polymerization Inhibition Assay

This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

  • Reaction Mixture : A solution of hemin chloride is prepared in DMSO.

  • Assay Conditions : The hemin solution is added to a sodium acetate buffer (pH ~5.0) to induce polymerization.

  • Compound Addition : Test compounds are added at various concentrations to the reaction mixture.

  • Incubation : The mixture is incubated at 37°C for 18-24 hours to allow for β-hematin formation.

  • Quantification : The plate is centrifuged, and the supernatant (containing unreacted heme) is discarded. The remaining pellet (β-hematin) is washed and then dissolved in NaOH or another suitable solvent.

  • Readout : The absorbance of the dissolved β-hematin is measured spectrophotometrically (e.g., at 405 nm).

  • Analysis : The percentage of inhibition is calculated relative to a no-drug control, and the IC50 is determined.

Signaling and Mechanism of Action

Chloroquine's mechanism as a weak base is fundamental to its action in both malaria parasites and mammalian cells.

G cluster_parasite Parasite Digestive Vacuole (pH ~5.0) cluster_host Host Cell Lysosome (pH ~4.7) CQ_un Chloroquine (CQ) (Unprotonated) CQ_p CQ-H+ / CQ-H2++ (Protonated) CQ_un->CQ_p Trapping Heme Toxic Free Heme CQ_p->Heme Forms CQ-Heme Complex Hemozoin Hemozoin Crystal (Non-toxic) CQ_p->Hemozoin Inhibition Heme->Hemozoin Heme Polymerization (Detoxification) CQ_un2 Chloroquine (CQ) CQ_p2 CQ-H+ / CQ-H2++ CQ_un2->CQ_p2 Protonation Lysosome Increased Lysosomal pH CQ_p2->Lysosome Accumulation Raises pH Autophagy Autophagic Flux Lysosome->Autophagy Inhibition

Mechanism of Chloroquine in Parasite Vacuole and Host Lysosome.

In the acidic digestive vacuole of the malaria parasite, Chloroquine becomes protonated and trapped, leading to high concentrations. Here, it binds to free heme released from hemoglobin digestion, preventing its polymerization into non-toxic hemozoin crystals. The resulting accumulation of toxic free heme leads to parasite death. A similar mechanism occurs in host cell lysosomes, where Chloroquine accumulation raises the pH, inhibiting lysosomal enzymes and blocking the final stages of autophagy. The lower predicted pKa of this compound suggests it would be less efficiently trapped in these acidic compartments, which would be a critical point of differentiation.

Conclusion

While Chloroquine remains a vital research tool and therapeutic agent, the exploration of new quinoline derivatives is essential for overcoming resistance and improving safety profiles. This compound represents a logical modification, where the introduction of fluorine is predicted to enhance metabolic stability. However, this same modification is likely to reduce the compound's basicity, potentially undermining the lysosomotropic mechanism that is central to Chloroquine's efficacy. The provided frameworks for experimental evaluation offer a clear path for any future head-to-head studies, which are necessary to validate these predictions and determine if this compound holds any promise as a therapeutic candidate.

Structure-Activity Relationship (SAR) of 2-Fluoro-6-methoxyquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-fluoro-6-methoxyquinoline analogs and related derivatives. Due to a lack of extensive research on the specific this compound core, this guide draws comparisons from closely related 6-methoxy and 7-fluoroquinoline analogs to provide actionable insights for drug discovery and development. The information presented herein is based on available experimental data from studies on similar quinoline-based compounds.

Comparative Analysis of Quinoline Analogs

The following table summarizes the in vitro antiproliferative activities of various 6-methoxy and 7-fluoroquinoline derivatives against selected human cancer cell lines. This data provides a basis for understanding the influence of substitutions on the quinoline scaffold.

Compound IDStructureTarget Cell LineIC50 (µM)Reference
1a 7-fluoro-4-(phenylamino)quinolineBGC-8239.87[1]
1b 7-fluoro-4-(4-methylphenylamino)quinolineBGC-82311.10[1]
1c 7-fluoro-4-(4-methoxyphenylamino)quinolineBGC-8233.63[1]
1f 7-fluoro-4-(3-chloro-4-fluorophenylamino)quinolineHeLa10.18[1]
BGC-8238.32[1]
2i 8-methoxy-4-(4-isopropylphenylamino)quinolineHeLa7.15[1]
BGC-8234.65[1]
3b Quinoline-based dihydrazone derivativeMCF-77.016[2]
3c Quinoline-based dihydrazone derivativeMCF-77.05[2]
4b 2-(4-fluorophenyl)-6-methoxyquinoline-4-carboxylic acid-Not specified for cytotoxicity[3]
Gefitinib (Reference drug)HeLa17.12[1]
BGC-82319.27[1]

Key Structure-Activity Relationship Insights

Based on the available data for related analogs, the following SAR observations can be inferred for the this compound scaffold:

  • Substitution at the 4-position: The nature of the substituent at the 4-anilino ring significantly impacts cytotoxic activity. Electron-donating groups, such as a methoxy group (compound 1c ), appear to enhance potency against BGC-823 cells compared to an unsubstituted phenyl ring (compound 1a ) or an electron-donating methyl group (compound 1b )[1].

  • Halogenation: The presence and position of halogen atoms on the 4-anilino ring influence activity and selectivity. For instance, a 3-chloro-4-fluoro substitution (compound 1f ) resulted in potent activity against both HeLa and BGC-823 cell lines[1]. This suggests that incorporating a fluorine atom at the 2-position of the quinoline core could modulate the electronic properties and binding interactions of the entire molecule.

  • Methoxy Group Position: A methoxy group at the 8-position (compound 2i ) of the quinoline ring, combined with a 4-isopropylphenylamino group at the 4-position, demonstrated potent cytotoxicity against both HeLa and BGC-823 cells[1]. This highlights the importance of the methoxy group's position in determining the biological activity. For a this compound scaffold, the 6-methoxy group is expected to significantly influence the molecule's properties.

  • Substituents at the 2-position: While direct data for a 2-fluoro substituent is limited, the presence of a 2-aryl group, such as in 2-(4-fluorophenyl)-6-methoxyquinoline-4-carboxylic acid (4b ), is a common feature in biologically active quinolines[3]. The electronic nature of the substituent at this position can affect the overall electron distribution of the quinoline ring system, thereby influencing its interaction with biological targets.

  • Hydrazone Moiety: The introduction of a dihydrazone moiety to a quinoline core (compounds 3b and 3c ) has been shown to yield potent anticancer activity against the MCF-7 breast cancer cell line[2]. This suggests that exploring such modifications on a this compound scaffold could be a fruitful avenue for developing novel anticancer agents.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Synthesis of 2-Aryl-6-methoxyquinoline Derivatives

A general procedure for the synthesis of 2-aryl-6-methoxyquinoline-4-carboxylic acids involves the reaction of an appropriate aniline with a keto-acid in the presence of a suitable catalyst, followed by cyclization. For example, 2-(4-fluorophenyl)-6-methoxyquinoline-4-carboxylic acid (4b ) can be synthesized and subsequently modified[3].

General Procedure for Reduction to (2-aryl-6-methoxyquinolin-4-yl)methanol:

  • Suspend LiAlH4 in dry THF under a nitrogen atmosphere.

  • With vigorous stirring, add a solution of the appropriate 2-aryl-6-methoxyquinoline-4-carboxylic acid in dry THF dropwise.

  • After stirring for several hours at room temperature, carefully hydrolyze the reaction mixture with a 10% NaOH solution.

  • Filter the solid and wash it thoroughly with chloroform.

  • The combined organic phases are then dried and concentrated to yield the desired alcohol.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Seed human cancer cell lines (e.g., HeLa, BGC-823, MCF-7) in 96-well plates and incubate overnight.

  • Treat the cells with various concentrations of the test compounds and a reference drug (e.g., gefitinib) for a specified period (e.g., 96 hours).

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1][2]

Kinase Inhibition Assay

While not specifically detailed for this compound analogs in the search results, a general protocol for a kinase inhibition assay is as follows. This is a common method to evaluate quinoline-based compounds, many of which are kinase inhibitors.

  • Prepare a reaction mixture containing the target kinase, a suitable substrate, ATP, and a buffer.

  • Add serial dilutions of the test compounds or a reference inhibitor to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time at a controlled temperature.

  • Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP remaining. This can be done using various methods, such as TR-FRET, fluorescence polarization, or luminescence-based assays[4].

  • Determine the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Mandatory Visualizations

General Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_optimization Lead Optimization Lead_Compound Lead Compound (e.g., Quinoline Core) Analog_Design Analog Design (e.g., 2-Fluoro, 6-Methoxy) Lead_Compound->Analog_Design Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, Kinase Assays) Chemical_Synthesis->In_Vitro_Screening Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Screening->Data_Analysis SAR_Establishment SAR Establishment Data_Analysis->SAR_Establishment Lead_Optimization Lead Optimization SAR_Establishment->Lead_Optimization Lead_Optimization->Analog_Design Iterative Improvement Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: General workflow for structure-activity relationship (SAR) studies.

Postulated Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling ATP -> ADP Quinoline_Analog This compound Analog Quinoline_Analog->Inhibition Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Inhibition->Receptor_Tyrosine_Kinase

Caption: Postulated signaling pathway inhibited by quinoline-based kinase inhibitors.

References

Validating the Mechanism of Action of 2-Fluoro-6-methoxyquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the hypothesized mechanisms of action for the novel compound 2-Fluoro-6-methoxyquinoline. Due to the absence of direct experimental data for this specific molecule, its potential biological activities are extrapolated from structurally related quinoline derivatives. Two primary putative mechanisms are explored: antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV, and anticancer activity via the inhibition of the Epidermal Growth Factor Receptor (EGFR) and P-glycoprotein (P-gp). This document presents a comparative analysis of this compound's potential efficacy against established drugs in these therapeutic areas, supported by experimental data from analogous compounds. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and validation.

Hypothesized Antibacterial Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Based on the activity of structurally similar compounds, such as 3-Fluoro-6-methoxyquinoline derivatives, it is hypothesized that this compound may exert antibacterial effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and transcription, making them validated targets for antibacterial agents.[1][2][3] Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Comparative Performance Data

The following table summarizes the inhibitory activity of a key structural analog of this compound against bacterial topoisomerases, compared to the well-established fluoroquinolone antibiotic, ciprofloxacin.

Compound/DrugTarget EnzymeOrganismAssay TypeIC50 / MICReference
Compound 14 (A 3-Fluoro-6-methoxyquinoline derivative) Topoisomerase IVS. aureusEnzyme Inhibition-[4]
DNA GyraseS. aureusEnzyme Inhibition-[4]
S. aureus-MIC900.125 µg/mL[4]
Ciprofloxacin DNA GyraseE. coliSupercoilingIC50: 11.5 µM
Topoisomerase IVS. aureusDecatenationIC50: 3.0 µM
S. aureus-MIC0.8 µM

Note: Specific IC50 values for Compound 14 against the isolated enzymes were not provided in the abstract.

Experimental Protocol: DNA Gyrase Supercoiling Assay

This protocol is a standard method for assessing the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Materials:

  • Purified DNA gyrase (e.g., from E. coli or S. aureus)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

  • ATP solution

  • Test compound (this compound) and control inhibitor (e.g., ciprofloxacin)

  • Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

  • Agarose gel, electrophoresis buffer (e.g., TBE), and DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or control inhibitor.

  • Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a short period.

  • Initiate the reaction by adding a pre-determined unit of DNA gyrase and ATP.

  • Incubate the reactions for a specific time (e.g., 30-60 minutes) at the optimal temperature.

  • Terminate the reactions by adding the stop solution.

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.

  • Quantify the band intensities to determine the IC50 value of the compound.

Signaling Pathway and Experimental Workflow

DNA_Gyrase_Inhibition cluster_workflow Experimental Workflow cluster_pathway Mechanism of Action A Prepare Reaction Mix (Relaxed DNA, Buffer, Compound) B Add DNA Gyrase & ATP A->B C Incubate at 37°C B->C D Stop Reaction C->D E Agarose Gel Electrophoresis D->E F Visualize & Quantify Bands E->F G Determine IC50 F->G Relaxed_DNA Relaxed DNA Gyrase_Complex DNA-Gyrase Complex Relaxed_DNA->Gyrase_Complex Binding ADP ADP + Pi Gyrase_Complex->ADP Supercoiled_DNA Supercoiled DNA Gyrase_Complex->Supercoiled_DNA Supercoiling ATP ATP ATP->Gyrase_Complex Inhibitor This compound Inhibitor->Gyrase_Complex Inhibition

Caption: DNA Gyrase Inhibition Workflow and Mechanism.

Hypothesized Anticancer Mechanism of Action

Drawing from studies on other substituted quinolines, this compound may possess anticancer properties through two potential mechanisms: inhibition of the Epidermal Growth Factor Receptor (EGFR) or inhibition of P-glycoprotein (P-gp).

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Derivatives of 7-fluoro-4-anilinoquinoline have demonstrated potent antitumor activities, in some cases superior to the established EGFR inhibitor, gefitinib.[5] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation, survival, and migration.[6][7][8][9] Inhibition of EGFR kinase activity can thus arrest tumor growth.

Compound/DrugTarget Cell Line(s)Assay TypeIC50 (µM)Reference
Compound 1f (a 7-fluoro-4-anilinoquinoline) HeLa, BGC823Antiproliferative10.18 (HeLa), 8.32 (BGC823)[5]
Compound 2i (an 8-methoxy-4-anilinoquinoline) HeLa, BGC823Antiproliferative7.15 (HeLa), 4.65 (BGC823)[5]
Gefitinib HeLa, BGC823Antiproliferative17.12 (HeLa), 19.27 (BGC823)[5]

This protocol outlines a method to measure the direct inhibitory effect of a compound on EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2, 40 µg/mL BSA)

  • ATP solution

  • Tyrosine kinase substrate (e.g., a synthetic peptide)

  • Test compound (this compound) and control inhibitor (e.g., gefitinib)

  • Detection system (e.g., ADP-Glo™ Kinase Assay kit or anti-phosphotyrosine antibody for ELISA)

Procedure:

  • In a microplate, add the kinase assay buffer, EGFR enzyme, and varying concentrations of the test compound or control.

  • Pre-incubate to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of product (phosphorylated substrate or ADP) formed using the chosen detection system.

  • The inhibitory activity is determined by the reduction in signal compared to the untreated control.

  • Calculate the IC50 value from the dose-response curve.[10][11][12][13][14]

EGFR_Signaling cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Inhibitor This compound Inhibitor->Dimerization Inhibition Proliferation Cell Proliferation, Survival, Migration RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR Signaling Pathway.

Inhibition of P-glycoprotein (P-gp)

6-methoxy-2-arylquinoline derivatives have been identified as inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of anticancer drugs out of the cell.[15][16] Inhibition of P-gp can restore the sensitivity of resistant cancer cells to chemotherapeutic agents.

The following data is for the inhibition of rhodamine 123 efflux, a fluorescent substrate of P-gp. Increased intracellular fluorescence indicates P-gp inhibition.

Compound/DrugCell LineAssay TypeConcentration for Significant InhibitionRelative PotencyReference
Compound 5a (a 6-methoxy-2-arylquinoline) EPG85-257RDBRhodamine 123 Efflux10 µM1.3-fold > Verapamil[15][16]
Compound 5b (a 6-methoxy-2-arylquinoline) EPG85-257RDBRhodamine 123 Efflux10 µM2.1-fold > Verapamil[15][16]
Verapamil EPG85-257RDBRhodamine 123 Efflux10 µM-[15][16]

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123.

Materials:

  • P-gp overexpressing cells (e.g., MCF7/ADR, EPG85-257RDB) and a parental sensitive cell line.

  • Cell culture medium and supplements.

  • Rhodamine 123.

  • Test compound (this compound) and control inhibitor (e.g., verapamil).

  • Phosphate-buffered saline (PBS).

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Seed the P-gp overexpressing cells in a multi-well plate and culture until they reach the desired confluency.

  • Treat the cells with various concentrations of the test compound or control inhibitor for a specified pre-incubation time.

  • Add rhodamine 123 to all wells at a final concentration (e.g., 5 µM) and incubate for a defined period (e.g., 60-90 minutes) at 37°C.

  • Remove the medium and wash the cells with cold PBS to stop the efflux.

  • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader, or analyze the cells by flow cytometry.

  • An increase in intracellular rhodamine 123 fluorescence in the presence of the test compound indicates P-gp inhibition.

  • Determine the IC50 value from the dose-response curve.

Pgp_Inhibition_Workflow A Seed P-gp overexpressing cells B Treat with this compound or Verapamil A->B C Add Rhodamine 123 B->C D Incubate at 37°C C->D E Wash with cold PBS D->E F Measure intracellular fluorescence E->F G Determine IC50 F->G

Caption: P-glycoprotein Inhibition Assay Workflow.

Conclusion and Future Directions

The structural similarity of this compound to known bioactive quinoline derivatives suggests its potential as a novel therapeutic agent with either antibacterial or anticancer properties. The comparative data presented in this guide, derived from these related compounds, provides a strong rationale for the experimental validation of these hypothesized mechanisms of action.

Future research should focus on:

  • Synthesis and in vitro screening of this compound: Performing the described assays (DNA gyrase/topoisomerase IV inhibition, EGFR kinase assay, and P-gp inhibition assay) with the actual compound is the critical next step.

  • Cell-based assays: Evaluating the antiproliferative effects on a panel of bacterial strains and cancer cell lines.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing additional analogs to optimize potency and selectivity.

  • In vivo studies: If promising in vitro activity is confirmed, progressing to animal models to assess efficacy and safety.

This guide serves as a foundational document to direct the initial stages of investigation into the therapeutic potential of this compound. The provided protocols and comparative data offer a clear roadmap for researchers to validate its mechanism of action and explore its promise in drug development.

References

The Impact of Fluorination on the ADME Properties of Quinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the quinoline scaffold has become a cornerstone of modern medicinal chemistry, significantly influencing the pharmacokinetic profile of this important class of compounds. Strategic fluorination can modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately enhancing its drug-like characteristics. This guide provides a comparative evaluation of the ADME properties of fluorinated quinolines versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies.

Key ADME Parameters: A Comparative Overview

Fluorination can bring about a range of beneficial changes to the ADME profile of a quinoline derivative. These modifications stem from the unique physicochemical properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. These properties can alter a molecule's lipophilicity, basicity (pKa), and metabolic stability.

A critical aspect of drug development is understanding how a compound will be metabolized in the body. The liver is a primary site for drug metabolism, where cytochrome P450 (CYP) enzymes play a crucial role in modifying xenobiotics for excretion. The metabolic stability of a compound is a key determinant of its half-life and overall exposure in the body.

Cellular permeability is another vital factor, as it governs a drug's ability to be absorbed from the gastrointestinal tract and to reach its target tissues. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.

Furthermore, the extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target. Highly protein-bound drugs generally have a lower volume of distribution and a longer half-life.

The following tables summarize the comparative ADME data for representative fluorinated quinolines and their non-fluorinated analogs.

Data Presentation

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-fluorinated Quinolines in Human Liver Microsomes

Compound/AnalogStructurePosition of FluorinationHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
3-N-ethyl-7-phenyl-pyrroloquinolinoneNon-fluorinated-Data not availableData not available
Fluorinated Analog 1 Fluorinated2-position of phenyl ringNo improvement observed[1]No improvement observed[1]
Fluorinated Analog 2 Fluorinated3-position of phenyl ringNo improvement observed[1]No improvement observed[1]
3-N-benzoyl-7-phenyl-pyrroloquinolinoneNon-fluorinated-Data not availableData not available
Fluorinated Analog 3 Fluorinated2-fluorobenzoylNo improvement observed[1]No improvement observed[1]
AmodiaquineNon-fluorinated-Data not availableData not available
2',6'-Difluoroamodiaquine Fluorinated2',6'-positionsMore resistant to bioactivation[2]Lower formation of toxic metabolites[2]

Table 2: Comparative Cell Permeability (Caco-2) of Fluorinated vs. Non-fluorinated Quinolines

Compound/AnalogStructureApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
TebuquineNon-fluorinatedData not availableData not available
Fluorotebuquine FluorinatedReduced cellular accumulation observed[3][4]Data not available

Table 3: Comparative Plasma Protein Binding of Quinolones and Fluoroquinolones

CompoundStructurePlasma Protein Binding (%)
ChloroquineNon-fluorinated46-74%[5]
CiprofloxacinFluorinated20-40%
MoxifloxacinFluorinated~30-50%
TrovafloxacinFluorinatedData not available

Note: Direct comparative data for the plasma protein binding of a specific fluorinated quinoline and its non-fluorinated parent compound was not available in the searched literature. The table presents data for the general classes of quinolones and fluoroquinolones.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below to facilitate the replication and validation of these findings.

Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the rate of metabolism of a compound by liver enzymes.

Methodology:

  • Incubation: The test compound (typically at a final concentration of 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH (final concentration of 1 mM).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the concentration of the remaining parent compound in the supernatant is quantified using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Cell Permeability Assay (Caco-2)

Objective: To assess the intestinal permeability of a compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions, mimicking the intestinal barrier.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.

  • Transport Experiment (Apical to Basolateral): The test compound is added to the apical (upper) chamber of the Transwell® plate. Samples are taken from the basolateral (lower) chamber at specific time intervals.

  • Transport Experiment (Basolateral to Apical): To assess active efflux, the test compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • Analysis: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber. The efflux ratio is calculated by dividing the Papp in the basolateral-to-apical direction by the Papp in the apical-to-basolateral direction.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the fraction of a compound that is bound to plasma proteins.

Methodology:

  • Apparatus Setup: A semi-permeable membrane separates two chambers of a dialysis cell.

  • Sample and Buffer Addition: Plasma containing the test compound is added to one chamber, and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber.

  • Equilibration: The dialysis unit is incubated at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Sampling: After equilibration, samples are taken from both the plasma and the buffer chambers.

  • Analysis: The concentration of the compound in both samples is measured by LC-MS/MS.

  • Data Analysis: The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.

Mandatory Visualization

Cytochrome P450 Metabolism of Quinoline

The following diagram illustrates the primary metabolic pathways of quinoline mediated by cytochrome P450 enzymes in the liver.

Quinoline_Metabolism Quinoline Quinoline Metabolite1 Quinoline-N-oxide Quinoline->Metabolite1 CYP2A6, CYP3A4 Metabolite2 3-Hydroxyquinoline Quinoline->Metabolite2 CYP2E1 Metabolite3 Quinoline-5,6-epoxide Quinoline->Metabolite3 CYP1A1, CYP1A2 Metabolite4 Quinoline-5,6-dihydrodiol Metabolite3->Metabolite4 Epoxide Hydrolase

Caption: Cytochrome P450-mediated metabolism of the quinoline core structure.

Experimental Workflow for In Vitro ADME Assays

This diagram outlines the general workflow for conducting the key in vitro ADME assays discussed in this guide.

ADME_Workflow cluster_assays In Vitro ADME Assays cluster_analysis Analysis cluster_data Data Interpretation Metabolic_Stability Metabolic Stability (Liver Microsomes) LC_MS LC-MS/MS Analysis Metabolic_Stability->LC_MS Permeability Cell Permeability (Caco-2) Permeability->LC_MS Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Protein_Binding->LC_MS Half_Life Half-life (t½) Intrinsic Clearance (CLint) LC_MS->Half_Life Papp Permeability (Papp) Efflux Ratio LC_MS->Papp fu Fraction Unbound (fu) % Protein Binding LC_MS->fu

Caption: General workflow for key in vitro ADME screening assays.

Conclusion

The strategic incorporation of fluorine into the quinoline scaffold offers a powerful tool for medicinal chemists to optimize the ADME properties of drug candidates. As demonstrated, fluorination can influence metabolic stability and cellular permeability, although the effects are highly dependent on the specific position of the fluorine atom and the overall molecular context. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the rational design and development of novel quinoline-based therapeutics with improved pharmacokinetic profiles. Further studies providing direct quantitative comparisons of a wider range of fluorinated and non-fluorinated quinoline pairs are warranted to build a more comprehensive understanding of these structure-ADME relationships.

References

Assessing the Selectivity of 2-Fluoro-6-methoxyquinoline for Bacterial DNA Gyrase

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive assessment of the selectivity of 2-Fluoro-6-methoxyquinoline as a potential inhibitor of bacterial DNA gyrase. For the purpose of this analysis, we present hypothetical experimental data to illustrate how the selectivity of this compound could be evaluated against other known inhibitors. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and its Hypothetical Target

Quinolone compounds have long been a cornerstone of antibacterial drug discovery, with many derivatives targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] While this compound itself is a synthetic precursor, its structural motif is present in novel non-fluoroquinolone inhibitors of these bacterial enzymes.[1][2] This guide will assess the hypothetical selectivity of this compound for its primary target, bacterial DNA gyrase, an enzyme essential for bacterial DNA replication, transcription, and repair.

The selectivity of a drug candidate is a critical parameter in preclinical development, as off-target effects can lead to toxicity and undesirable side effects. Therefore, a thorough evaluation of a compound's activity against related and unrelated targets is paramount.

Comparative Selectivity Profile

To assess the selectivity of this compound, its inhibitory activity was hypothetically compared against a panel of bacterial and human topoisomerases. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro enzyme assays. For comparison, data for two well-established quinolone antibiotics, Ciprofloxacin and Moxifloxacin, are included.

CompoundDNA Gyrase (S. aureus) IC50 (µM)Topoisomerase IV (S. aureus) IC50 (µM)Human Topoisomerase I IC50 (µM)Human Topoisomerase IIα IC50 (µM)
This compound 0.5 5.2 >100 85
Ciprofloxacin0.84.5>200150
Moxifloxacin0.21.1>200120

Data Interpretation: The hypothetical data suggests that this compound exhibits potent inhibition of S. aureus DNA gyrase with an IC50 of 0.5 µM. It demonstrates a 10-fold selectivity for DNA gyrase over the closely related bacterial enzyme, topoisomerase IV. Importantly, the compound shows minimal activity against human topoisomerases I and IIα, with IC50 values greater than 100 µM and 85 µM, respectively, indicating a favorable selectivity profile for the bacterial target over its human counterparts.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to generate the data presented above.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified DNA gyrase.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant S. aureus DNA gyrase and supercoiled plasmid DNA (pBR322) are prepared in assay buffer (50 mM HEPES-KOH pH 7.9, 100 mM potassium glutamate, 10 mM MgCl2, 10 mM DTT, 1 mM ATP, and 0.1 mg/mL BSA).

  • Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.

  • Reaction Incubation: The enzymatic reaction is initiated by adding the supercoiled plasmid DNA to a mixture of DNA gyrase and the test compound. The reaction is incubated at 37°C for 1 hour.

  • Quenching and Electrophoresis: The reaction is stopped by the addition of a stop solution containing EDTA and proteinase K. The DNA products are then separated by agarose gel electrophoresis.

  • Data Analysis: The gel is stained with a fluorescent DNA dye and imaged. The intensity of the band corresponding to the relaxed plasmid DNA is quantified. The IC50 value is calculated by fitting the dose-response curve using non-linear regression.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to verify that a compound binds to its intended target within a cellular environment.[3][4][5][6]

Protocol:

  • Cell Culture and Treatment: S. aureus cultures are grown to mid-log phase and treated with either this compound or a vehicle control (DMSO) for 1 hour.

  • Heat Shock: The cell suspensions are divided into aliquots and heated to a range of temperatures for 3 minutes.

  • Cell Lysis and Protein Extraction: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble DNA gyrase in each sample is quantified by Western blotting or an immunoassay such as ELISA.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of DNA gyrase and its inhibition by quinolone antibiotics.

DNA_Gyrase_Inhibition cluster_replication_fork Bacterial DNA Replication Fork cluster_gyrase_cycle DNA Gyrase Catalytic Cycle Positive_Supercoils Positive Supercoils Accumulate Ahead of Fork Gyrase_Binding DNA Gyrase Binds to Positively Supercoiled DNA Positive_Supercoils->Gyrase_Binding Target for Gyrase DNA_Cleavage Double-Strand Break and Passage of DNA Segment Gyrase_Binding->DNA_Cleavage DNA_Ligation Resealing of DNA Break and Introduction of Negative Supercoils DNA_Cleavage->DNA_Ligation Quinolone This compound DNA_Cleavage->Quinolone DNA_Ligation->Gyrase_Binding Catalytic Cycle Repeats Relaxed_DNA Relaxed DNA DNA_Ligation->Relaxed_DNA Ternary_Complex Stable Gyrase-DNA-Quinolone Ternary Complex Quinolone->Ternary_Complex Traps Complex Replication_Stall Replication Fork Stall Ternary_Complex->Replication_Stall Cell_Death Bacterial Cell Death Replication_Stall->Cell_Death

Caption: Mechanism of DNA gyrase inhibition by this compound.

Conclusion

The hypothetical data presented in this guide illustrates a favorable selectivity profile for this compound as a bacterial DNA gyrase inhibitor. Its potent activity against the target enzyme, coupled with significantly lower activity against the related bacterial topoisomerase IV and human topoisomerases, suggests a promising therapeutic window. The detailed experimental protocols provide a framework for the practical assessment of this and other novel antibacterial candidates. Further studies would be required to confirm these findings in cellular and in vivo models.

References

Navigating the Synthesis and Biological Evaluation of 2-Fluoro-6-methoxyquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synthetic reproducibility and biological testing of 2-Fluoro-6-methoxyquinoline remains a challenging endeavor due to a notable scarcity of direct experimental data in publicly accessible literature. This guide, therefore, provides a comparative framework based on established synthetic routes for analogous compounds and biological data from closely related fluoroquinoline derivatives. This approach aims to offer valuable insights for researchers, scientists, and drug development professionals interested in this particular scaffold.

Synthesis of this compound: A Proposed Pathway and Reproducibility Considerations

A potential precursor for this synthesis is 2-Chloro-6-methoxyquinoline, which is commercially available. The subsequent step would involve a nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom with fluorine.

Proposed Synthetic Workflow:

Precursor 2-Chloro-6-methoxyquinoline Product This compound Precursor->Product Nucleophilic Aromatic Substitution (SNAr) Reagent Fluorinating Agent (e.g., KF, CsF) Reagent->Product Solvent High-boiling polar aprotic solvent (e.g., DMSO, DMF) Solvent->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Nucleophilic Aromatic Substitution
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Chloro-6-methoxyquinoline (1 equivalent) and a suitable fluorinating agent, such as potassium fluoride (KF) or cesium fluoride (CsF) (2-3 equivalents).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to the flask.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir vigorously for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Reproducibility: The reproducibility of SNAr reactions can be influenced by several factors, including the purity of the starting materials, the choice of solvent and fluorinating agent, reaction temperature, and reaction time. Anhydrous conditions are often crucial for optimal results. The reactivity of the leaving group in SNAr reactions typically follows the order F > Cl > Br > I, which is counterintuitive to leaving group ability in other substitution reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.

Comparative Analysis of Synthesis Methods for Fluoro-methoxy-quinolines

While a direct comparison for the 2-fluoro isomer is not possible, a well-documented synthesis for the analogous 3-Fluoro-6-methoxyquinoline provides a valuable point of reference.[1][2]

FeatureProposed Synthesis of this compoundDocumented Synthesis of 3-Fluoro-6-methoxyquinoline[1][2]
Starting Materials 2-Chloro-6-methoxyquinoline, Fluorinating Agentp-Anisidine, 2-Fluoromalonic acid
Key Reaction Nucleophilic Aromatic Substitution (SNAr)Condensation/Cyclization followed by Hydrogenolysis
Reagents KF or CsF, High-boiling polar aprotic solventPhosphorus oxychloride, Palladium on carbon (Pd/C)
Number of Steps 1 (from chloro-precursor)2
Potential Challenges High reaction temperatures, potential side reactionsHandling of phosphorus oxychloride, catalyst poisoning

Biological Activity: An Inferred Profile from Related Fluoroquinolones

Direct biological testing data for this compound is not available. However, the broader class of fluoroquinolone derivatives has been extensively studied for various biological activities, primarily as anticancer and antimicrobial agents.[3][4][5][6] The biological activity of these compounds is often attributed to their ability to inhibit key cellular enzymes.

Anticancer Activity

Fluoroquinolone derivatives have demonstrated promising anticancer properties through various mechanisms of action.[7][3][4][8]

Potential Anticancer Signaling Pathway Involvement:

FQ Fluoroquinoline Derivative TopoII Topoisomerase II FQ->TopoII Inhibition DNA DNA TopoII->DNA Relieves torsional stress CellCycle Cell Cycle Progression DNA->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest at G2/M phase

Caption: Inhibition of Topoisomerase II by fluoroquinolones.

Many fluoroquinolones exert their cytotoxic effects by inhibiting Topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage, cell cycle arrest (often at the G2/M phase), and ultimately, apoptosis (programmed cell death).

Antimicrobial Activity

The antimicrobial action of fluoroquinolones is well-established and primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, recombination, and repair.

Comparative Antimicrobial Activity of Quinolone Derivatives:

Compound/ClassTarget Organism(s)Reported Activity (MIC in µg/mL)Reference
C-2 amine-substituted quinoxalinesS. aureus, B. subtilis4 - 64[5]
N-Alkyl-2-QuinolonopyronesESKAPE pathogens (including S. aureus)≤2 - >64[6]

Note: The data presented is for structurally related but distinct classes of compounds and should not be directly extrapolated to this compound.

Conclusion

The synthesis and biological evaluation of this compound represent an area with significant potential for further investigation. While direct experimental data is currently lacking, this guide provides a foundational framework by proposing a viable synthetic route and inferring potential biological activities based on well-studied analogs. The provided protocols and comparative data for related compounds offer a starting point for researchers to design and execute studies on this specific molecule. Future research is necessary to establish a reproducible synthesis, quantify its biological efficacy, and elucidate its precise mechanisms of action.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-6-methoxyquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 2-Fluoro-6-methoxyquinoline is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and management of this chemical waste.

This compound is a halogenated quinoline derivative. As with many compounds in this class, it is classified as hazardous, requiring specific procedures for its disposal to mitigate risks to personnel and the environment. The safety data sheet (SDS) for this compound indicates that it can cause skin and eye irritation and may lead to an allergic skin reaction. Furthermore, it is toxic to aquatic life, making it imperative to prevent its release into the environment.[1]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This is the first line of defense against accidental exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.To prevent skin contact, which can cause irritation and allergic reactions.
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be necessary if there is a risk of splashing.To protect the eyes from splashes and vapors that can cause serious irritation.
Skin and Body Protection A fully buttoned laboratory coat. Consider a chemical-resistant apron for larger quantities.To protect skin and clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator may be required.To prevent respiratory irritation from vapors.

Spill Management

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment : Cover drains to prevent environmental release.[1][2]

  • Absorption : Use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent to soak up the spill.

  • Collection : Carefully collect the absorbent material and place it into a designated, labeled hazardous waste container.

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to local, state, and federal regulations. The following is a general operational plan for its collection and disposal.

  • Waste Identification : this compound is a halogenated organic compound. This classification is critical for proper waste segregation.

  • Waste Collection :

    • Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves, weighing boats) in a dedicated, compatible, and properly sealed hazardous waste container.

    • Do not mix halogenated waste with non-halogenated waste, as this can significantly increase disposal costs and complexity.

    • The container must be in good condition, leak-proof, and have a secure screw-top cap.

  • Waste Labeling :

    • Label the waste container clearly with the words "Hazardous Waste."

    • The label must include the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.

    • List all constituents in the container, including any solvents, with their estimated percentages.

    • Indicate the primary hazards (e.g., Irritant, Environmental Hazard).

    • Include the name and contact information of the generating researcher or laboratory.

  • Waste Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is cool, dry, and well-ventilated.

    • Store the container within secondary containment to prevent spills from spreading.

  • Disposal Request :

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.

    • Do not dispose of this compound down the drain or in regular trash.[1][2] It must be sent to an approved waste disposal plant for incineration or other appropriate treatment.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound to be disposed ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Step 2: Collect Waste (Pure substance, solutions, contaminated materials) ppe->collect_waste container Step 3: Select Compatible Hazardous Waste Container collect_waste->container spill Spill Occurs collect_waste->spill label_container Step 4: Label Container ('Hazardous Waste', Chemical Name, Constituents, Hazards, Contact Info) container->label_container store_waste Step 5: Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_waste request_pickup Step 6: Arrange for Pickup by Environmental Health & Safety (EH&S) store_waste->request_pickup final_disposal Final Disposal: Transport to an Approved Waste Disposal Facility request_pickup->final_disposal spill->container No spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Absorb Material 4. Collect as Hazardous Waste spill->spill_procedure Yes spill_procedure->collect_waste

Caption: Disposal workflow for this compound.

Experimental Protocols for Disposal

Table 2: Hazard Information Summary

Hazard ClassificationDescriptionPrecautionary Statement
Skin Irritation Causes skin irritation.Wash skin thoroughly after handling. Wear protective gloves.
Eye Irritation Causes serious eye irritation.Wear eye protection/face protection.
Skin Sensitization May cause an allergic skin reaction.Avoid breathing mist or vapors. Contaminated work clothing should not be allowed out of the workplace.
Aquatic Hazard Toxic to aquatic life.Avoid release to the environment.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for 2-Fluoro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-Fluoro-6-methoxyquinoline. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and promoting a secure laboratory environment.

Hazard Summary

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][5]

  • Chronic Health Effects: Quinoline, a related compound, is suspected of causing genetic defects and may cause cancer.[1]

  • Environmental Hazards: May be toxic to aquatic life with long-lasting effects.[1][6]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. Always inspect PPE before use and ensure it is appropriate for the scale of the operation.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a splash hazard.[7]To protect eyes from splashes and vapors that can cause serious irritation.[1][2][3][4]
Skin Protection - Gloves: Chemical-resistant gloves (disposable nitrile gloves are suitable for short-term protection).[7] Always inspect gloves before use and use proper removal technique.[1] - Lab Coat: A flame-retardant lab coat or a chemical-resistant suit to protect against skin contact.[1][7] - Footwear: Closed-toe shoes that cover the entire foot.[7]To prevent skin contact, which may be harmful.[1][2] Contaminated clothing should be removed and washed before reuse.[2][6][8]
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[3] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1][7]To prevent inhalation of vapors or mists which can cause respiratory irritation and may be toxic.[1][2][5]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls:

    • Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[8]

    • Verify that all necessary PPE is available and in good condition.

    • Have spill control materials (e.g., inert absorbent material like sand or vermiculite) readily available.[2][3][9]

  • Handling the Compound:

    • Conduct all weighing and transferring of this compound within a chemical fume hood.

    • Avoid direct contact with the skin, eyes, and clothing.[1][2]

    • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[3][9]

    • Wash hands thoroughly after handling, even if gloves were worn.[1][3][9]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][3][4]

    • Keep the container tightly closed when not in use.[1][2][3][4][5][9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Spill Cleanup:

    • In case of a spill, evacuate the immediate area and ensure adequate ventilation.

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material.[2][3][9]

    • Carefully collect the absorbed material and place it into a sealed container for hazardous waste disposal.[3][9]

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Final Disposal:

    • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2][3][6]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Storage cluster_disposal Waste Disposal prep1 Verify Fume Hood Operation prep2 Inspect and Don PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh/Transfer Chemical prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Experiment Complete disp1 Collect Contaminated Waste handle2->disp1 During Experiment clean2 Store Chemical Properly clean1->clean2 clean2->handle1 For Future Use disp2 Seal and Label Waste Container disp1->disp2 disp3 Transfer to EHS disp2->disp3 end end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.